molecular formula C8H16 B155913 Ethylcyclohexane CAS No. 1678-91-7

Ethylcyclohexane

Cat. No.: B155913
CAS No.: 1678-91-7
M. Wt: 112.21 g/mol
InChI Key: IIEWJVIFRVWJOD-UHFFFAOYSA-N
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Description

Ethylcyclohexane is a cycloalkane that serves as a critical model compound in advanced scientific research, particularly for simulating and understanding the behavior of real-world transportation fuels. As a typical naphthene, it constitutes a significant volume (20-40%) of conventional and emerging synthetic fuels, including those derived from oil sands and coal . Its primary research value lies in combustion science, where it is extensively used to investigate fundamental processes such as pyrolysis mechanisms, oxidation kinetics, and the formation of aromatic pollutants under controlled conditions . Studies utilizing jet-stirred reactors, shock tubes, and premixed flames have detailed its unique low-temperature reactivity, negative temperature coefficient behavior, and ignition delay times, providing invaluable data for the development of robust kinetic models . Furthermore, this compound is a key precursor in catalytic hydrodeoxygenation studies, relevant for the upgrading of bio-derived feedstocks like lignin into sustainable cycloalkanes . By offering a well-defined molecular structure, it enables researchers to deconvolute complex reaction pathways, including initial ring-opening isomerizations and stepwise dehydrogenation, which are essential for optimizing fuel formulations and reducing emissions in engine technologies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylcyclohexane
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InChI

InChI=1S/C8H16/c1-2-8-6-4-3-5-7-8/h8H,2-7H2,1H3
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InChI Key

IIEWJVIFRVWJOD-UHFFFAOYSA-N
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Canonical SMILES

CCC1CCCCC1
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID1051779
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Molecular Weight

112.21 g/mol
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Physical Description

Ethyl cyclohexane appears as a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Very faintly yellow-green liquid; [MSDSonline]
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Boiling Point

269 °F at 760 mmHg (USCG, 1999)
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Flash Point

95 °F (USCG, 1999)
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Density

0.788 at 68 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

31.02 mmHg (USCG, 1999), 12.8 [mmHg]
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CAS No.

1678-91-7
Record name ETHYL CYCLOHEXANE
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Melting Point

-168 °F (USCG, 1999)
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylcyclohexane is a saturated alicyclic hydrocarbon with the chemical formula C₈H₁₆. It consists of a cyclohexane ring substituted with an ethyl group. As a non-polar organic compound, it finds utility as a solvent and as a component in fuels and lubricants.[1] This technical guide provides a comprehensive overview of the fundamental properties and characteristics of this compound, including its physicochemical properties, safety data, and key experimental protocols for their determination.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, gasoline-like odor.[1] It is insoluble in water but miscible with many organic solvents such as ethanol, ether, acetone, and benzene.[2][3]

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₁₆[1][4][5]
Molecular Weight 112.21 g/mol [4][6]
Appearance Colorless liquid[4][5]
Odor Mild, pleasant hydrocarbon odor[7]
Boiling Point 130-132 °C (266-270 °F; 403-405 K)[2][5][8]
Melting Point -111.3 °C (-168.3 °F; 161.8 K)[2][5][8]
Density 0.788 g/mL at 25 °C[2][8]
Vapor Pressure 25 mmHg at 37.7 °C[8]
Refractive Index n20/D 1.432[2][8]
Solubility Insoluble in water; miscible with organic solvents[1][2][3]
Table 2: Thermodynamic Properties of this compound
PropertyValueSource(s)
Heat of Combustion -20,024 Btu/lb[6]
Latent Heat of Vaporization 180 Btu/lb[6]
Standard Enthalpy of Formation (liquid) -171.8 ± 1.5 kJ/mol[9]
Standard Molar Entropy (liquid) 382.67 J/mol/K[9]

Safety and Hazard Information

This compound is a highly flammable liquid and vapor.[4][10] It may be fatal if swallowed and enters the airways.[4][10] Proper safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.[1][11]

Table 3: Safety and Hazard Data for this compound
PropertyValueSource(s)
Flash Point 95 °F (35 °C)[4][5]
Autoignition Temperature 460 °F (238 °C)[4][5]
Lower Explosive Limit (LEL) 0.9 %[4]
Upper Explosive Limit (UEL) 6.6 %[4]
GHS Hazard Statements H225, H304, H336[5]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical and chemical properties of liquid hydrocarbons like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of an organic liquid is the Thiele tube method.

Methodology:

  • A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

  • The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

  • As the liquid in the test tube approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3][12][13]

Determination of Density

Density is a fundamental physical property that can be measured with high precision using a pycnometer. The ASTM D1217 standard test method is a widely accepted procedure for determining the density of pure hydrocarbons.[1][4][6][8][11]

Methodology (ASTM D1217 - Bingham Pycnometer):

  • A Bingham pycnometer, a specialized glass flask with a precisely known volume, is thoroughly cleaned and dried.

  • The empty pycnometer is weighed to a high degree of accuracy.

  • The pycnometer is filled with the liquid sample, taking care to avoid air bubbles.

  • The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (typically at 20 °C or 25 °C).

  • The volume of the liquid is precisely adjusted to a calibration mark on the pycnometer.

  • The pycnometer is removed from the bath, cleaned, and weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[1][4][6][8][11]

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. For a pure liquid sample like this compound, the spectrum can be obtained "neat" (without a solvent).

Methodology:

  • A drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).

  • A second salt plate is placed on top to create a thin liquid film between the plates.

  • The "sandwich" is placed in the sample holder of an IR spectrometer.

  • The IR spectrum is recorded by passing a beam of infrared light through the sample.[5][14][15]

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

  • A small amount of the liquid sample (a few drops) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • The solution is filtered through a pipette with a small cotton or glass wool plug into a clean NMR tube.

  • The NMR tube is placed in the NMR spectrometer.

  • The spectrum is acquired according to the instrument's operating procedures.[16][17][18][19]

GC-MS is a powerful technique for separating and identifying the components of a mixture. For a pure sample, it can confirm its identity and purity.

Methodology:

  • A small amount of the liquid sample is dissolved in a volatile solvent.

  • A small volume of the solution is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase.

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification.[7][20][21][22][23]

Synthesis and Reactions

This compound can be synthesized through the hydrogenation of ethylbenzene. This reaction typically involves a catalyst, such as platinum or nickel, and is carried out at elevated temperatures and pressures.[13][24][25]

A common reaction involving cycloalkanes like this compound is free-radical halogenation. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Conformational Analysis

The cyclohexane ring is not planar and exists predominantly in a "chair" conformation, which minimizes both angle strain and torsional strain.[26] For this compound, the ethyl group can occupy either an axial or an equatorial position. The equatorial conformation is more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions that would occur if the larger ethyl group were in the axial position.[18][24] The energy difference between the axial and equatorial conformers can be determined experimentally, often using NMR spectroscopy at low temperatures to slow the rate of chair-chair interconversion.[27]

Visualizations

Synthesis_of_this compound Ethylbenzene Ethylbenzene This compound This compound Ethylbenzene->this compound + 3H₂ Catalyst (Pt or Ni) High T, P

Caption: Synthesis of this compound via Hydrogenation.

Free_Radical_Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl₂ Cl₂ 2 Cl• 2 Cl• Cl₂->2 Cl• UV light or Δ 2 Cl•->Cl₂ EthylcyclohexaneCl• EthylcyclohexaneCl• Ethylcyclohexyl RadicalHCl Ethylcyclohexyl RadicalHCl EthylcyclohexaneCl•->Ethylcyclohexyl RadicalHCl Ethylcyclohexyl RadicalCl₂ Ethylcyclohexyl RadicalCl₂ ChloroethylcyclohexaneCl• ChloroethylcyclohexaneCl• Ethylcyclohexyl RadicalCl₂->ChloroethylcyclohexaneCl• Ethylcyclohexyl RadicalCl• Ethylcyclohexyl RadicalCl• Chlorothis compound Chlorothis compound Ethylcyclohexyl RadicalCl•->Chlorothis compound 2 Ethylcyclohexyl Radicals 2 Ethylcyclohexyl Radicals Dimer Dimer 2 Ethylcyclohexyl Radicals->Dimer

Caption: Free-Radical Chlorination of this compound.

Experimental_Workflow_Density A Clean and Dry Pycnometer B Weigh Empty Pycnometer A->B C Fill with this compound B->C D Equilibrate in Constant Temp. Bath C->D E Adjust Volume to Calibration Mark D->E F Weigh Filled Pycnometer E->F G Calculate Density (Mass / Volume) F->G

Caption: Workflow for Density Determination.

References

Synthesis of Ethylcyclohexane from Ethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of ethylbenzene to produce ethylcyclohexane. This process is of significant interest in various chemical industries, including the synthesis of specialty chemicals and as a hydrogen storage vector. This document details the underlying reaction, catalyst systems, experimental procedures, and kinetic considerations.

Introduction

The conversion of ethylbenzene to this compound is a hydrogenation reaction that involves the saturation of the aromatic ring of ethylbenzene with hydrogen. The overall reaction is as follows:

C₆H₅CH₂CH₃ + 3H₂ → C₆H₁₁CH₂CH₃

This reaction is typically carried out in the gas or liquid phase over a heterogeneous catalyst at elevated temperatures and pressures. The choice of catalyst and reaction conditions is crucial to achieve high conversion of ethylbenzene and high selectivity towards this compound, minimizing side reactions such as hydrocracking.

Catalytic Systems

A variety of catalysts have been investigated for the hydrogenation of ethylbenzene, with supported metal catalysts being the most common.

  • Nickel-based Catalysts: Nickel supported on alumina (Ni/Al₂O₃) is a widely studied and effective catalyst for this reaction.[1][2] It offers a good balance of activity, selectivity, and cost-effectiveness. The nickel loading on the support can influence the catalyst's performance.

  • Ruthenium-based Catalysts: Ruthenium supported on gamma-alumina (Ru/γ-Al₂O₃) has also been shown to be an active catalyst for the liquid-phase hydrogenation of ethylbenzene.

  • Noble Metal Catalysts: Precious metals such as platinum and palladium are also highly active for aromatic hydrogenation. However, their higher cost is a significant consideration for industrial applications.

Experimental Protocols

This section outlines a detailed methodology for the gas-phase hydrogenation of ethylbenzene using a Ni/Al₂O₃ catalyst in a fixed-bed reactor, based on established research practices.[1][3]

Catalyst Preparation (Ni/Al₂O₃)

A common method for preparing supported nickel catalysts is incipient wetness impregnation.

  • Support Preparation: Commercial γ-Al₂O₃ is dried in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Impregnation Solution Preparation: A solution of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water is prepared. The concentration is calculated to achieve the desired nickel loading (e.g., 15 wt%) on the alumina support.

  • Impregnation: The nickel nitrate solution is added dropwise to the dried alumina support until the pores are completely filled.

  • Drying: The impregnated support is dried in an oven at 120°C for 12 hours.

  • Calcination: The dried catalyst precursor is calcined in a furnace under a flow of air. The temperature is ramped up to 500°C and held for 4 hours to decompose the nitrate salt to nickel oxide.

  • Reduction (Activation): Prior to the reaction, the calcined catalyst is reduced in the reactor. This is achieved by flowing a mixture of hydrogen and an inert gas (e.g., nitrogen or helium) over the catalyst bed while ramping the temperature to 500°C and holding for at least 2 hours.[1] This step converts the nickel oxide to active metallic nickel.

Experimental Setup

The hydrogenation is typically carried out in a continuous-flow fixed-bed reactor system.

  • Reactor: A stainless steel tube serves as the fixed-bed reactor. A thermowell is positioned in the center of the catalyst bed to monitor the reaction temperature accurately.

  • Feed System: Mass flow controllers are used to precisely control the flow rates of hydrogen and any inert diluent gas. A high-performance liquid chromatography (HPLC) pump is used to feed liquid ethylbenzene.

  • Vaporizer/Preheater: The liquid ethylbenzene is vaporized and mixed with the gas stream in a heated zone before entering the reactor.

  • Condenser and Separator: The reactor effluent is cooled in a condenser to liquefy the products and unreacted ethylbenzene. A gas-liquid separator is used to separate the liquid products from the non-condensable gases.

  • Analytical System: The liquid products are analyzed using a gas chromatograph equipped with a flame ionization detector (GC-FID) and a mass spectrometer (GC-MS) for component identification and quantification.[1]

Experimental Procedure
  • Catalyst Loading: A known amount of the prepared Ni/Al₂O₃ catalyst is loaded into the reactor, typically mixed with an inert material like silicon carbide to ensure uniform packing and heat distribution.

  • Catalyst Reduction: The catalyst is reduced in-situ as described in section 3.1.

  • Reaction Start-up: After reduction, the reactor is brought to the desired reaction temperature and pressure. Ethylbenzene is then introduced into the preheater and mixed with the hydrogen stream before entering the reactor.

  • Steady-State Operation: The reaction is allowed to run for a period to reach a steady state, during which the product composition remains constant.

  • Product Collection and Analysis: Liquid samples are collected periodically from the gas-liquid separator and analyzed by GC-FID and GC-MS to determine the conversion of ethylbenzene and the selectivity to this compound.

Data Presentation

The performance of the catalytic system is evaluated based on the conversion of ethylbenzene and the selectivity to this compound.

Table 1: Influence of Reaction Temperature on Ethylbenzene Hydrogenation over Ni/Al₂O₃ Catalyst

Temperature (°C)Ethylbenzene Conversion (%)This compound Selectivity (%)Reference
130~40>99[1]
160~70>99[1]
190~95>98[1]

Conditions: Atmospheric pressure, H₂/Ethylbenzene molar ratio of ~10.

Table 2: Influence of Catalyst Support on Benzene Hydrogenation (as a model reaction)

CatalystBenzene Conversion (%) at 130°CReference
Ni/Al₂O₃99.19[2]
Ni/SiO₂~75[2]
Ni/HZSM-5~80[2]

Mandatory Visualizations

Reaction Pathway

ReactionPathway Ethylbenzene Ethylbenzene (C₆H₅CH₂CH₃) Ethylcyclohexene Ethylcyclohexene (Intermediate) Ethylbenzene->Ethylcyclohexene +H₂ H2 + 3H₂ This compound This compound (C₆H₁₁CH₂CH₃) Ethylcyclohexene->this compound +2H₂ Catalyst Ni/Al₂O₃ Catalyst Catalyst->Ethylcyclohexene

Caption: Simplified reaction pathway for the hydrogenation of ethylbenzene.

Experimental Workflow

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Product Analysis Impregnation Impregnation of Al₂O₃ with Nickel Nitrate Drying Drying at 120°C Impregnation->Drying Calcination Calcination at 500°C Drying->Calcination Loading Catalyst Loading into Fixed-Bed Reactor Calcination->Loading Reduction In-situ Catalyst Reduction (H₂ flow at 500°C) Loading->Reduction Reaction Hydrogenation Reaction (Ethylbenzene + H₂ feed) Reduction->Reaction Condensation Condensation of Effluent Reaction->Condensation Separation Gas-Liquid Separation Condensation->Separation Analysis GC-MS & GC-FID Analysis Separation->Analysis

Caption: Workflow for ethylbenzene hydrogenation experiment.

Reaction Mechanism

The hydrogenation of ethylbenzene over a nickel catalyst is generally understood to proceed through a stepwise mechanism involving the sequential addition of hydrogen atoms to the adsorbed aromatic ring.[1]

  • Adsorption: Both ethylbenzene and hydrogen adsorb onto the active sites of the nickel catalyst.

  • Hydrogen Dissociation: Molecular hydrogen dissociates into atomic hydrogen on the catalyst surface.

  • Stepwise Hydrogenation: The adsorbed ethylbenzene molecule is sequentially hydrogenated by the adsorbed hydrogen atoms. This process involves the formation of partially hydrogenated intermediates, such as ethylcyclohexene and ethylcyclohexadienes, which are typically not observed in significant quantities in the final product as they are rapidly converted to the fully saturated this compound.[1]

  • Desorption: The final product, this compound, desorbs from the catalyst surface, making the active sites available for further reaction cycles.

The reaction order with respect to ethylbenzene is often near zero, indicating that the catalyst surface is saturated with the aromatic compound under typical reaction conditions.[1] The reaction order with respect to hydrogen is generally positive and can vary with temperature.[1]

Conclusion

The synthesis of this compound from ethylbenzene via catalytic hydrogenation is a well-established process. Nickel-based catalysts, particularly Ni/Al₂O₃, offer a robust and efficient system for this transformation. By carefully controlling the reaction parameters, such as temperature, pressure, and catalyst preparation, high conversions and selectivities to the desired product can be achieved. The detailed experimental protocol and understanding of the reaction mechanism provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Core Chemical Reactions of Ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylcyclohexane, a cycloalkane with the chemical formula C₈H₁₆, is a significant component of petroleum naphthas and serves as a crucial molecule in various industrial and research applications.[1] Its chemical behavior is characterized by the reactivity of its cyclohexane ring and the attached ethyl group. Understanding the core chemical reactions of this compound—combustion, dehydrogenation, catalytic reforming, and halogenation—is fundamental for its application in fuel science, as a hydrogen carrier, and as a synthetic intermediate. This technical guide provides a detailed overview of these key reactions, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers and professionals in the field.

Combustion and Oxidation

The combustion and oxidation of this compound are critical areas of study for understanding its performance as a fuel component and for the synthesis of oxygenated derivatives.

Technical Description

The complete combustion of this compound in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy. However, under conditions of incomplete combustion or controlled oxidation, a complex mixture of products can be formed. Low-temperature oxidation (below 800 K) of this compound exhibits a negative temperature coefficient behavior, a phenomenon where the reaction rate decreases with increasing temperature in a certain range.[2]

The oxidation process is initiated by the abstraction of a hydrogen atom from the this compound molecule, forming an ethylcyclohexyl radical. The reactivity of the hydrogen atoms varies, with the tertiary hydrogen on the cyclohexane ring being the most susceptible to abstraction, followed by the secondary hydrogens on the ethyl group, and then the secondary hydrogens on the ring.[3] The resulting radical reacts with molecular oxygen to form a peroxy radical, which can then undergo a series of isomerization and decomposition reactions.

Key products from the oxidation of this compound include cyclohexanone, 3- and 4-ethylcyclohexanone, 2-ethylcyclohexanone, and methyl cyclohexyl ketone.[3] At higher temperatures, ring-opening reactions become more prevalent, leading to the formation of smaller oxygenated species and unsaturated hydrocarbons. In fuel-rich conditions, the pyrolysis and oxidation of this compound can lead to the formation of aromatic compounds.[4]

Quantitative Data
Reaction ConditionKey ProductsObservationsReference
Liquid-phase oxidation at 120°CCyclohexanone, 2-, 3-, and 4-Ethylcyclohexanone, Methyl cyclohexyl ketone, Acetaldehyde, Acetic acid, Valeric acid, Adipic acidThe tertiary hydrogen is the most reactive. The secondary hydrogens on the side chain are more reactive than those on the ring.[3]
Jet-stirred reactor, 500-1100 K, 800 TorrCO, acetaldehyde, C₂H₄, C₂H₂, benzene, ethylene oxideExhibits significant low-temperature reactivity and a negative temperature coefficient. Reactivity is similar to 1-octene and lower than n-octane below 800 K.[2]
Flow reactor pyrolysis, 30, 150, 760 TorrAromatics, various major and minor speciesA detailed kinetic model has been developed to predict the consumption of this compound and the growth of aromatics.[4]
Experimental Protocols

Experimental Protocol for Liquid-Phase Oxidation of this compound

This protocol is adapted from the study of the autoxidation of this compound.[3]

  • Apparatus: A reaction vessel equipped with a gas inlet tube, a condenser, and a heating mantle. The condenser should be connected to a cold trap (e.g., Dry Ice-acetone) to collect volatile products.

  • Procedure:

    • Place pure this compound into the reaction vessel.

    • Heat the vessel to the desired temperature (e.g., 120°C) using the heating mantle.

    • Bubble dry oxygen through the this compound via the gas inlet tube for a specified duration (e.g., 48 hours).

    • Continuously monitor the reaction for any changes, such as vigorous bubbling which may indicate the evolution of gaseous products like acetaldehyde.

    • After the reaction period, cool the vessel and collect the oxidized mixture.

    • Wash the oxidate with an aqueous sodium carbonate solution to remove acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • To decompose the hydroperoxides formed during the reaction, heat the dried oxidate at 120°C in an inert atmosphere (e.g., nitrogen) until decomposition is complete.

    • The resulting mixture of ketones and alcohols can then be analyzed using techniques such as gas chromatography (GC) and infrared (IR) spectroscopy. For detailed product identification, derivatization to 2,4-dinitrophenylhydrazones followed by chromatographic separation can be employed.[3]

Visualization

Oxidation_Pathway ECH This compound ECH_rad Ethylcyclohexyl Radical ECH->ECH_rad + O2, -HO2• Peroxy_rad Ethylcyclohexylperoxy Radical ECH_rad->Peroxy_rad + O2 Hydroperoxide Ethylcyclohexyl Hydroperoxide Peroxy_rad->Hydroperoxide + RH, -R• RingOpening Ring-Opening Products (Acids, Aldehydes) Peroxy_rad->RingOpening Isomerization & Decomposition Ketones Ethylcyclohexanones, Cyclohexanone, etc. Hydroperoxide->Ketones Decomposition Alcohols Ethylcyclohexanols, etc. Hydroperoxide->Alcohols Decomposition

Caption: Simplified reaction pathway for the oxidation of this compound.

Dehydrogenation

Dehydrogenation of this compound is a key reaction for the production of aromatics and for its potential use as a liquid organic hydrogen carrier (LOHC).

Technical Description

The catalytic dehydrogenation of this compound primarily yields ethylbenzene and hydrogen gas. This reaction is highly endothermic and is favored at high temperatures and low pressures.[5] The most common catalysts for this process are platinum-based, often supported on alumina (Pt/Al₂O₃).[6] The reaction proceeds through the adsorption of this compound onto the catalyst surface, followed by the sequential removal of hydrogen atoms, leading to the formation of ethylbenzene, which then desorbs from the surface.

Side reactions can occur, particularly at higher temperatures, including dealkylation to form toluene and methane, and further dehydrogenation to styrene. Coking, the deposition of carbonaceous material on the catalyst surface, is a major cause of catalyst deactivation.[7]

Quantitative Data
CatalystTemperature (°C)PressureConversion (%)Selectivity to Ethylbenzene (%)Reference
0.3 wt% Pt/Al₂O₃380 - 430AtmosphericUp to 97.5 (for mthis compound)High (for mthis compound to toluene)[6]
Pt-based300 - 4501 - 3 barVaries with catalyst and conditionsHigh[8][9]
CrOₓ/Al₂O₃500 - 700AtmosphericVariesVaries (styrene also a product)[7]
Experimental Protocols

Experimental Protocol for Catalytic Dehydrogenation of this compound

This protocol is adapted from studies on the dehydrogenation of mthis compound over a Pt/Al₂O₃ catalyst.[6]

  • Apparatus: A fixed-bed reactor system, typically a stainless steel or quartz tube, placed inside a furnace. The system should include a mass flow controller for carrier gas (e.g., nitrogen or hydrogen), a pump for feeding liquid this compound, a condenser to cool the reactor effluent, and a gas-liquid separator. Product analysis is typically performed using an online gas chromatograph (GC).

  • Catalyst Preparation:

    • If preparing the catalyst in-house, a common method is incipient wetness impregnation of an alumina support with a solution of a platinum precursor (e.g., chloroplatinic acid).

    • After impregnation, the catalyst is dried and then calcined in air at a high temperature (e.g., 500°C).

    • Prior to the reaction, the catalyst is reduced in situ in the reactor by flowing hydrogen at an elevated temperature (e.g., 450°C).

  • Procedure:

    • Load a known amount of the catalyst into the reactor.

    • Heat the reactor to the desired reaction temperature (e.g., 350-450°C) under a flow of inert gas or hydrogen.

    • Introduce this compound into the reactor at a specific flow rate using a liquid pump. A carrier gas may be co-fed.

    • Pass the reactor effluent through a condenser and a gas-liquid separator.

    • Analyze the gas and liquid products periodically using a GC to determine the conversion of this compound and the selectivity to ethylbenzene and other products.

    • Vary the reaction temperature, pressure, and reactant flow rate to study their effects on the reaction.

Visualization

Dehydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis Impregnation Impregnation (Pt precursor on Al2O3) Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction In-situ Reduction (H2 flow) Calcination->Reduction Reactor Fixed-Bed Reactor Reduction->Reactor ECH_feed This compound Feed ECH_feed->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Liquid_prod Liquid Product (Ethylbenzene) Separator->Liquid_prod Gas_prod Gas Product (H2) Separator->Gas_prod GC Gas Chromatography Liquid_prod->GC Gas_prod->GC

Caption: Experimental workflow for the catalytic dehydrogenation of this compound.

Catalytic Reforming

Catalytic reforming is a major refinery process used to convert low-octane naphthas into high-octane gasoline blending components and aromatic petrochemicals.

Technical Description

This compound, as a naphthenic component of naphtha, undergoes dehydrogenation to ethylbenzene during catalytic reforming.[10] The process is typically carried out at high temperatures (480-530°C) and pressures (1.3-3.0 MPa) over a bifunctional catalyst, most commonly platinum-rhenium on a chlorinated alumina support (Pt-Re/Al₂O₃).[8] The platinum provides the dehydrogenation function, while the acidic support promotes isomerization and cyclization reactions of paraffins.

The main reactions involving naphthenes like this compound are dehydrogenation to aromatics. Paraffins in the feed can undergo dehydrocyclization to form aromatics, isomerization to form branched alkanes with higher octane numbers, and hydrocracking to produce smaller alkanes. The overall process results in a significant increase in the octane number of the fuel and produces a large amount of hydrogen as a valuable byproduct.[10]

Quantitative Data
ParameterRangeEffect on Product YieldReference
Temperature480 - 530°CIncreased temperature favors aromatics and hydrogen production but also increases coking.[4][8]
Pressure1.3 - 3.0 MPaLower pressure favors aromatics and hydrogen production but increases coking.[4][8]
H₂/Hydrocarbon Molar Ratio2:1 - 8:1Higher ratio suppresses coke formation but can slightly decrease aromatics yield.[4]
Reformate Yield (wt. %)80 - 88Varies with feedstock and operating conditions.[8]
Aromatics in Reformate (vol. %)~50 - 60Dependent on feedstock and process severity.[4]

Visualization

Catalytic_Reforming Naphtha Naphtha Feed (including this compound) Reformer Catalytic Reformer (Pt-Re/Al2O3) Naphtha->Reformer Separator_reform High-Pressure Separator Reformer->Separator_reform Stabilizer Stabilizer Column Separator_reform->Stabilizer H2 Hydrogen Gas Separator_reform->H2 Recycle/Export Reformate High-Octane Reformate (Aromatics) Stabilizer->Reformate Light_ends Light Ends (C1-C4) Stabilizer->Light_ends

Caption: Simplified process flow diagram for catalytic reforming.

Halogenation

Halogenation of this compound involves the substitution of a hydrogen atom with a halogen (typically chlorine or bromine), proceeding via a free-radical mechanism.

Technical Description

The free-radical halogenation of alkanes and cycloalkanes is initiated by the homolytic cleavage of the halogen molecule (X₂) into two halogen radicals (X•) using UV light or heat. The halogen radical then abstracts a hydrogen atom from this compound to form a hydrogen halide (HX) and an ethylcyclohexyl radical. This radical then reacts with another halogen molecule to form the halothis compound product and a new halogen radical, thus propagating the chain reaction.

The reaction is generally not very selective, leading to a mixture of mono-, di-, and polyhalogenated products. The regioselectivity of monohalogenation is determined by the stability of the intermediate radical, with tertiary radicals being more stable than secondary, which are more stable than primary. Therefore, the substitution at the tertiary carbon of the cyclohexane ring is favored.

Elimination reactions can also occur with haloethylcyclohexanes. For example, cis- and trans-1-bromo-2-ethylcyclohexane undergo E2 elimination to form different major products (1-ethylcyclohexene and 3-ethylcyclohexene, respectively) due to the stereochemical requirement for the leaving groups to be in an anti-periplanar arrangement.

Quantitative Data
ReactionReagentsConditionsMajor ProductReference
Free-radical chlorinationCl₂UV lightMixture of chloroethylcyclohexanes
Free-radical brominationBr₂UV light1-Bromo-1-ethylcyclohexane
E2 Elimination of cis-1-bromo-2-ethylcyclohexaneStrong base-1-Ethylcyclohexene
E2 Elimination of trans-1-bromo-2-ethylcyclohexaneStrong base-3-Ethylcyclohexene
Experimental Protocols

Experimental Protocol for Free-Radical Bromination of this compound

This protocol is adapted from general procedures for the radical bromination of hydrocarbons.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel. A UV lamp should be positioned to irradiate the flask. The setup should be placed in a fume hood.

  • Procedure:

    • Place this compound and an inert solvent (e.g., carbon tetrachloride or dichloromethane) in the round-bottom flask.

    • In the dropping funnel, place a solution of bromine in the same inert solvent.

    • Initiate the reaction by turning on the UV lamp.

    • Slowly add the bromine solution from the dropping funnel to the stirred this compound solution. The disappearance of the bromine color indicates that the reaction is proceeding.

    • After the addition is complete, continue to irradiate the mixture until the bromine color has completely faded.

    • Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and then a saturated sodium bicarbonate solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation under reduced pressure to isolate the desired bromothis compound isomers.

Visualization

Caption: General mechanism for the free-radical halogenation of this compound.

References

Ethylcyclohexane: A Technical Guide for Researchers in Combustion and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications of Ethylcyclohexane as a Model Compound for Cycloalkanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (ECH), a simple alkylated cycloalkane, serves as a crucial model compound in various fields of chemical research, most notably in the study of combustion processes relevant to transportation fuels.[1] Cycloalkanes, also known as naphthenes, are significant components of conventional fuels, and understanding their combustion chemistry is essential for developing more efficient and cleaner energy technologies. This compound, with its representative cycloalkane structure and an attached ethyl side-chain, provides a simplified yet realistic surrogate for the complex naphthenic molecules found in diesel, gasoline, and aviation fuels.[2] Its study allows for the detailed investigation of fundamental reaction kinetics, including ring-opening and side-chain chemistry, which are critical for the development and validation of comprehensive chemical kinetic models.[1][3] Beyond combustion, the conformational analysis of this compound also offers insights into the stereochemistry of substituted cyclohexanes, a foundational concept in organic and medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its application as a model compound. These properties influence its behavior in experimental setups and are critical inputs for kinetic modeling.

PropertyValueReference
Molecular Formula C₈H₁₆[4][5]
Molecular Weight 112.2126 g/mol [4][5]
CAS Registry Number 1678-91-7[4][5]
Boiling Point 405 K[6]
Melting Point 162 K[6]
Density 0.789 g/mL[6]
Standard Enthalpy of Formation (gas) -171.8 ± 1.5 kJ/mol[6]
Standard Molar Entropy (gas) 382.67 J/mol/K[6]
Ionization Potential 9.54 ± 0.10 eV[6]

Conformational Analysis

The stereochemistry of this compound is dictated by the chair conformation of the cyclohexane ring, which is the most stable arrangement due to minimized ring and torsional strain.[7][8] The ethyl substituent can occupy either an axial or an equatorial position. The equatorial conformation is significantly more stable because it avoids the 1,3-diaxial interactions (steric strain) that occur when the bulky ethyl group is in the axial position.[8][9] This conformational preference is a key concept in understanding the reactivity and interactions of substituted cycloalkanes.

G Chair Conformations of this compound cluster_axial Axial Conformation (Less Stable) cluster_equatorial Equatorial Conformation (More Stable) Axial Axial Equatorial Equatorial Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip

Caption: Interconversion between axial and equatorial conformers of this compound.

This compound in Combustion Research

This compound is extensively used as a model compound to study the pyrolysis and oxidation of naphthenic components in fuels.[1] These studies are typically conducted under a range of conditions in various experimental setups to elucidate the complex reaction networks involved in its combustion.

Key Experimental Methodologies

A variety of experimental techniques are employed to investigate the combustion chemistry of this compound, each providing unique insights into the reaction kinetics and product formation.

1. Shock Tube Experiments:

Shock tubes are used to study chemical kinetics at high temperatures and pressures.[10][11] A rapid temperature and pressure increase is generated by a shock wave, which initiates the reaction of a gas mixture.[10] The progress of the reaction, particularly the ignition delay time, is monitored.

  • Experimental Protocol:

    • A mixture of this compound, an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared manometrically in a stainless-steel tank.[12]

    • The shock tube, separated into a high-pressure driver section and a low-pressure driven section by a diaphragm, is evacuated.[11]

    • The test gas mixture is introduced into the driven section.[11]

    • The driver section is filled with a high-pressure driver gas (e.g., helium).[11]

    • The diaphragm is ruptured, generating a shock wave that propagates through the test mixture, rapidly increasing its temperature and pressure.[10][11]

    • Ignition is typically detected by monitoring the emission from electronically excited radicals, such as OH*, using a photodetector.[12]

    • The ignition delay time is defined as the time between the arrival of the reflected shock wave and the onset of rapid pressure rise or light emission.[13]

G Shock Tube Experimental Workflow A Mixture Preparation (ECH + Oxidizer + Diluent) C Introduce Test Gas A->C B Shock Tube Evacuation B->C E Diaphragm Rupture C->E D Pressurize Driver Section D->E F Shock Wave Propagation E->F G Rapid T & P Increase F->G H Ignition G->H I Data Acquisition (Pressure, Emission) H->I

Caption: Simplified workflow for a typical shock tube experiment.

2. Jet-Stirred Reactor (JSR) Experiments:

Jet-stirred reactors are a type of continuously stirred-tank reactor used for studying gas-phase kinetics under well-controlled conditions of temperature, pressure, and residence time.[14][15] They are particularly useful for investigating the formation of intermediate species during pyrolysis and oxidation.

  • Experimental Protocol:

    • A gaseous mixture of this compound and other reactants is continuously introduced into a heated spherical or toroidal reactor through nozzles, creating strong turbulence and ensuring homogeneity.[14][15]

    • The reactor is maintained at a constant temperature and pressure.[3]

    • The reaction products are continuously withdrawn from the reactor.

    • The composition of the effluent gas is analyzed using techniques such as gas chromatography (GC) or photoionization mass spectrometry (PIMS).[14]

    • By varying the reactor temperature, residence time, or initial mixture composition, the evolution of reactant and product mole fractions can be determined.[15]

G Jet-Stirred Reactor (JSR) Experimental Setup cluster_input Reactant Input A This compound Vapor D Mixing & Preheating A->D B Oxidizer (e.g., O2) B->D C Diluent (e.g., N2) C->D E Jet-Stirred Reactor (Constant T, P, Residence Time) D->E F Product Effluent E->F G Analysis (GC, PIMS) F->G

Caption: Conceptual diagram of a jet-stirred reactor experiment.

3. Flow Reactor Pyrolysis:

Flow reactors are used to study the decomposition of a compound at various temperatures and pressures.

  • Experimental Protocol:

    • A dilute mixture of this compound in an inert carrier gas (e.g., argon) is passed through a heated tube (the flow reactor).

    • The temperature profile along the reactor is carefully controlled and measured.

    • The reaction time is determined by the flow rate and the length of the heated zone.

    • Samples of the gas are extracted at different points along the reactor or at the outlet.

    • The composition of the samples is analyzed, typically using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) and gas chromatography (GC), to identify and quantify the pyrolysis products.

Quantitative Data from Experimental Studies

The following tables summarize key quantitative data from various experimental studies on this compound combustion.

Table 1: Ignition Delay Times of this compound Mixtures from Shock Tube Experiments

Pressure (atm)Equivalence Ratio (Φ)Temperature Range (K)Fuel Concentration (%)Reference
1.1 - 10.00.5 - 2.01000 - 17000.5[12][13]
15, 500.25, 0.5, 1.0680 - 1650Not specified[12]
2, 100.5, 1.0, 2.0770 - 1222Not specified[16]

Table 2: Experimental Conditions for this compound Oxidation in a Jet-Stirred Reactor

Pressure (Torr)Temperature Range (K)Equivalence Ratio (Φ)Reference
800500 - 11000.25, 1.0, 2.0[12]
800Not specifiedNot specified
780480 - 7800.5, 1.0, 2.0[3]

Table 3: Experimental Conditions for this compound Pyrolysis in a Flow Reactor

Pressure (Torr)Temperature Range (K)Analytical MethodReference
30, 150, 760Not specifiedSVUV-PIMS, GC[1]
760 (Atmospheric)Not specifiedSVUV-PIMS, GC[2]
Reaction Pathways

The combustion of this compound proceeds through a complex network of elementary reactions. The initial reactions involve the abstraction of hydrogen atoms from the this compound molecule, forming various ethylcyclohexyl radicals. These radicals then undergo a series of decomposition and oxidation reactions.

Primary Reaction Channels:

  • H-atom abstraction: The reaction is initiated by the abstraction of a hydrogen atom from either the cyclohexane ring or the ethyl side chain by small radicals like OH, H, and CH₃.

  • Ethylcyclohexyl radical decomposition: The resulting ethylcyclohexyl radicals can undergo C-C bond scission (β-scission) to break the ring or cleave the ethyl group.

  • Oxidation pathways: In the presence of oxygen, the ethylcyclohexyl radicals can react with O₂ to form peroxy radicals, which then lead to a complex series of low- to high-temperature oxidation pathways, ultimately producing CO, CO₂, and H₂O, along with various smaller hydrocarbon and oxygenated intermediate species.[3]

G Simplified High-Temperature Reaction Pathways of this compound ECH This compound ECylRad Ethylcyclohexyl Radicals ECH->ECylRad H-abstraction RingOpening Ring-Opening Reactions ECylRad->RingOpening SideChainCleavage Side-Chain Cleavage ECylRad->SideChainCleavage SmallerAlkenes Smaller Alkenes (e.g., ethylene, propene) RingOpening->SmallerAlkenes SideChainCleavage->SmallerAlkenes CyclicOlefins Cyclic Olefins SideChainCleavage->CyclicOlefins Oxidation Oxidation Pathways (+ O2, OH, etc.) SmallerAlkenes->Oxidation Aromatics Aromatics (e.g., benzene, toluene) CyclicOlefins->Aromatics Aromatics->Oxidation FinalProducts CO, CO2, H2O Oxidation->FinalProducts

Caption: High-level overview of this compound combustion pathways.

Relevance to Drug Development

While the primary application of this compound as a model compound is in combustion science, the fundamental principles of its stereochemistry and reactivity are relevant to drug development. The cyclohexane ring is a common scaffold in many pharmaceutical compounds. Understanding the conformational preferences of substituted cyclohexanes, as exemplified by this compound, is crucial for:

  • Structure-Activity Relationship (SAR) Studies: The three-dimensional shape of a drug molecule is critical for its interaction with biological targets. The preference for an equatorial substitution to minimize steric hindrance can significantly influence the binding affinity and efficacy of a drug.

  • Metabolic Stability: The accessibility of C-H bonds to metabolic enzymes can be influenced by the conformation of the molecule. Understanding which positions are more sterically hindered can help in designing drug candidates with improved metabolic stability.

  • Synthesis of Chiral Drugs: The principles of stereochemistry in cyclohexane derivatives are fundamental to the asymmetric synthesis of complex chiral molecules, which is a common requirement in modern drug discovery.

Conclusion

This compound serves as an invaluable model compound for elucidating the complex chemistry of cycloalkanes. Its well-defined structure and manageable complexity make it an ideal candidate for detailed experimental and modeling studies, particularly in the field of combustion. The quantitative data and experimental protocols derived from research on this compound provide a robust foundation for the development of predictive kinetic models for real-world fuels. Furthermore, the fundamental principles of its conformational analysis and reactivity extend to the broader field of organic chemistry, offering insights that are pertinent to the design and synthesis of new molecules in areas such as drug development. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, intended to be a valuable resource for researchers and professionals in these diverse scientific disciplines.

References

Spectroscopic Analysis of Ethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for ethylcyclohexane (CAS No. 1678-91-7), a saturated hydrocarbon with the molecular formula C₈H₁₆. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the protons of the ethyl group and the cyclohexane ring. The chemical shifts are influenced by the electronic environment of each proton.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
Cyclohexane Protons (CH, CH₂)~1.60 - 1.74Multiplet11H
Ethyl Group (-CH₂)~1.21Quartet2H
Ethyl Group (-CH₃)~0.86Triplet3H

Note: The signals for the cyclohexane protons overlap in a complex multiplet.[1][2][3]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Assignment Chemical Shift (δ) ppm
C1 (Cyclohexane, attached to ethyl)~38.5
C2, C6 (Cyclohexane)~33.5
C3, C5 (Cyclohexane)~26.5
C4 (Cyclohexane)~26.0
-CH₂ (Ethyl)~29.0
-CH₃ (Ethyl)~11.0

Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon, showing strong absorptions corresponding to C-H stretching and bending vibrations.

Wavenumber (cm⁻¹) Vibration Type Functional Group
2990 - 2850C-H StretchAlkane (CH, CH₂, CH₃)
1470 - 1448C-H Bend (Scissoring)CH₂
1370 - 1350C-H Bend (Rocking)CH₃

Note: The region below 1500 cm⁻¹ is considered the fingerprint region and contains complex vibrations unique to the molecule's structure.[4][5][6][7]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron impact.

m/z (Mass-to-Charge Ratio) Relative Abundance Probable Fragment
112Moderate[C₈H₁₆]⁺ (Molecular Ion, M⁺)
83High[M - C₂H₅]⁺ (Loss of ethyl group)
55Base Peak (100%)[C₄H₇]⁺
41High[C₃H₅]⁺
29Moderate[C₂H₅]⁺ (Ethyl cation)

Note: The fragmentation pattern is a key identifier for the compound.[1][8]

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow and logic of using spectroscopic techniques for the structural elucidation of this compound.

SpectroscopicAnalysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Spectroscopy Framework Carbon-Hydrogen Framework NMR->Framework Connectivity Proton Connectivity (n+1 rule) NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups (C-H bonds) IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight MS->MolecularWeight Fragmentation Fragmentation Pattern MS->Fragmentation This compound This compound Structure This compound->NMR This compound->IR This compound->MS

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

ExperimentalWorkflow SamplePrep Sample Preparation InstrumentSetup Instrument Setup & Calibration SamplePrep->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Interpretation Spectral Interpretation DataProcessing->Interpretation StructureElucidation Structure Elucidation Interpretation->StructureElucidation

Caption: A generalized workflow for spectroscopic analysis from sample preparation to structural elucidation.

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and Mass Spectra. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which improves spectral resolution.

    • Tune the probe to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters (e.g., number of scans, spectral width, pulse sequence).

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup:

    • Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Perform a background scan to acquire a spectrum of the ambient atmosphere, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of liquid this compound onto the center of the ATR crystal.

    • Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

  • Cleaning:

    • After the measurement, clean the ATR crystal by wiping away the sample with a soft cloth. If necessary, use a solvent to remove any residue.

Mass Spectrometry (Electron Impact - EI)
  • Sample Introduction:

    • Introduce a small amount of the volatile liquid this compound into the ion source of the mass spectrometer. This is often done via a heated inlet system or through a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

  • Mass Analysis:

    • The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion at its corresponding m/z value.

References

An In-depth Technical Guide to the Thermochemical Properties of Ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of ethylcyclohexane (C₈H₁₆). The information presented herein is curated for professionals in research, scientific, and drug development fields who require precise thermodynamic data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and illustrates the logical workflow of thermochemical property determination.

Core Thermochemical Data of this compound

This compound is a cycloalkane that serves as a model compound for substituted ring systems found in various natural products and pharmaceutical compounds. Its thermochemical properties are crucial for understanding its stability, reactivity, and behavior in chemical processes.

Enthalpy and Gibbs Free Energy Data

The enthalpy of formation, combustion, and phase transitions are fundamental parameters for thermodynamic calculations. The data presented in Table 1 have been compiled from critically evaluated sources.

Table 1: Enthalpy and Gibbs Free Energy of this compound at 298.15 K (25 °C) and 1 bar

PropertyStateValueUnitsReference(s)
Standard Enthalpy of Formation (ΔfH°)Liquid-171.8 ± 1.5kJ/mol[1]
Standard Enthalpy of Formation (ΔfH°)Ideal Gas-129.5 ± 1.7kJ/mol[2]
Standard Enthalpy of Combustion (ΔcH°)Liquid-5221.71 ± 1.46kJ/mol[3]
Standard Gibbs Free Energy of Formation (ΔfG°)Ideal Gas41.5kJ/mol[4]
Enthalpy of Vaporization (ΔvapH)Liquid to Gas42.3 ± 0.2kJ/mol[2]
Enthalpy of Fusion (ΔfusH)Solid to Liquid8.31kJ/mol[5]
Entropy and Heat Capacity Data

Entropy and heat capacity are essential for evaluating the temperature dependence of thermodynamic properties and for predicting the spontaneity of reactions.

Table 2: Entropy and Heat Capacity of this compound at 298.15 K (25 °C) and 1 bar

PropertyStateValueUnitsReference(s)
Standard Molar Entropy (S°)Liquid289.8J/(mol·K)[2]
Standard Molar Entropy (S°)Ideal Gas382.67J/(mol·K)[1]
Molar Heat Capacity (Cp)Liquid213.4J/(mol·K)[2]
Molar Heat Capacity (Cp)Ideal Gas163.5J/(mol·K)[2]
Entropy of Fusion (ΔfusS)Solid51.49J/(mol·K)[5]
Physical Properties

A selection of fundamental physical properties of this compound is provided for context and utility in experimental design.

Table 3: Key Physical Properties of this compound

PropertyValueUnitsReference(s)
Molecular Weight112.21 g/mol [6]
Boiling Point (at 1 atm)131.8°C[6]
Melting Point-111.3°C[6]
Density (at 20°C)0.7880g/mL[6]
Vapor Pressure (at 20°C)13.33kPa[7]

Experimental Protocols for Thermochemical Measurements

The accurate determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections outline the methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a constant-volume bomb calorimeter.[5][8]

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured precisely.

Methodology:

  • Calibration: The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is determined by combusting a standard substance with a precisely known enthalpy of combustion, typically benzoic acid.[7][9] A known mass of the standard is pelletized and weighed.

  • Sample Preparation: A sample of liquid this compound is accurately weighed into a crucible. A fuse wire of known mass and combustion energy is positioned to make contact with the sample.

  • Assembly and Pressurization: The crucible and fuse are placed inside the steel bomb, which is then sealed. The bomb is purged and filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.[10]

  • Calorimetry: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[5][7]

  • Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings, the energy from the ignition wire, and the formation of minor products like nitric acid. The heat of combustion at constant volume (ΔU) is calculated from the corrected temperature change and the calorimeter's heat capacity.

  • Conversion to Enthalpy: The enthalpy of combustion (ΔH) is then calculated from ΔU using the relationship ΔH = ΔU + Δ(pV), where Δ(pV) is corrected for the change in the number of moles of gas in the combustion reaction.[5]

Determination of Heat Capacity by Low-Temperature Adiabatic Calorimetry

The heat capacity and entropy of this compound from cryogenic temperatures up to room temperature are determined using an adiabatic calorimeter.

Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under near-adiabatic conditions (minimal heat exchange with the surroundings).

Methodology:

  • Calorimeter and Cryostat: The sample is contained within a calorimeter vessel, which is suspended inside a cryostat. The cryostat is equipped with an adiabatic shield whose temperature is controlled to match that of the calorimeter, minimizing heat leak.[11] The system is cooled to a very low starting temperature, often near liquid helium temperatures.[11]

  • Heat Input: A precise and known amount of electrical energy (heat) is supplied to the sample through a heater integrated into the calorimeter.

  • Temperature Measurement: The temperature of the sample is measured with high precision using a calibrated platinum resistance thermometer before and after the energy input.[4]

  • Calculation of Heat Capacity: The heat capacity (Cp) is calculated as the ratio of the heat supplied to the measured temperature rise (Cp = ΔQ / ΔT).[12] This process is repeated in small increments to obtain the heat capacity as a function of temperature.

  • Calculation of Entropy: The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data from 0 K to that temperature, using the third law of thermodynamics (S(0) = 0 for a perfect crystal). The integration is performed using the relationship S(T) = ∫(Cp/T)dT, and includes the entropy changes associated with any phase transitions (e.g., fusion).[11]

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.

Principle (Calorimetric): This method involves measuring the heat required to vaporize a known amount of liquid at a constant temperature and pressure. Techniques like condensation calorimetry or vaporization calorimetry are employed.[13]

Principle (Vapor Pressure Measurement): The relationship between vapor pressure and temperature is governed by the Clausius-Clapeyron equation. By measuring the vapor pressure of this compound at various temperatures, the enthalpy of vaporization can be calculated.[14]

Methodology (Vapor Pressure):

  • Apparatus: An apparatus consisting of a boiler, a vapor space with a high-precision thermometer, a condenser, and a system for precise pressure control is used.[15]

  • Measurement: The temperature at which the liquid-vapor equilibrium is established is measured at several fixed, accurately determined pressures.[15]

  • Data Correlation: The vapor pressure (P) and temperature (T) data are fitted to an equation such as the Antoine equation (log P = A - B / (C + T)).[15]

  • Calculation: The enthalpy of vaporization (ΔvapH) is then derived from the slope of the line when plotting ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation (d(lnP)/d(1/T) = -ΔvapH/R).[14]

Workflow for Thermochemical Property Determination

The determination of a consistent set of thermochemical properties for a compound like this compound involves a logical workflow that integrates experimental measurements with thermodynamic principles. The following diagram illustrates this process.

Thermochemical_Workflow Workflow for Determination of Thermochemical Properties cluster_exp Experimental Measurements cluster_calc Directly Calculated Properties cluster_derived Derived Standard Properties via Thermodynamic Laws cluster_app Applications bomb_cal Bomb Calorimetry (Constant Volume) delta_u_comb ΔU°comb (Internal Energy of Combustion) bomb_cal->delta_u_comb Measures heat released lt_cal Low-Temperature Adiabatic Calorimetry cp Cp(T) (Heat Capacity) lt_cal->cp Measures Cp = ΔQ/ΔT vp_measure Vapor Pressure vs. Temperature Measurement delta_vap_h ΔvapH (Enthalpy of Vaporization) vp_measure->delta_vap_h via Clausius-Clapeyron Eq. delta_h_comb ΔcH° (Standard Enthalpy of Combustion) delta_u_comb->delta_h_comb ΔH = ΔU + Δ(pV) entropy S°(T) & ΔfusH (Standard Entropy & Enthalpy of Fusion) cp->entropy Integrate Cp/T dT delta_f_h ΔfH° (Standard Enthalpy of Formation) delta_vap_h->delta_f_h Relates liquid & gas states delta_h_comb->delta_f_h via Hess's Law using ΔfH° of CO₂ & H₂O thermo_model Thermodynamic Modeling & Process Simulation delta_h_comb->thermo_model gibbs ΔG° = ΔH° - TΔS° (Gibbs Free Energy) entropy->gibbs delta_f_h->gibbs gibbs->thermo_model Predicts reaction spontaneity

Caption: Logical workflow for determining key thermochemical properties.

This guide provides a foundational understanding of the thermochemical properties of this compound, grounded in experimental data and established methodologies. This information is intended to support advanced research and development activities where precise thermodynamic data is paramount.

References

Conformational Analysis of Ethylcyclohexane: A Technical Guide to Chair and Boat Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the conformational analysis of ethylcyclohexane, with a specific focus on the chair and boat forms. Understanding the conformational preferences of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. This document summarizes key quantitative data, details experimental and computational protocols, and provides visualizations to elucidate the conformational landscape of this compound.

Introduction to Conformational Isomerism in this compound

Cyclohexane and its derivatives are not planar molecules; they adopt puckered conformations to relieve angle and torsional strain. The most stable and well-studied conformation is the chair form . Due to the flexibility of the ring, cyclohexane can undergo a "ring flip," interconverting between two chair conformations. In substituted cyclohexanes like this compound, this ring flip results in the interconversion of the substituent between two non-equivalent positions: axial and equatorial .

The relative stability of these conformers is a critical aspect of their chemistry. In addition to the low-energy chair conformations, higher-energy forms such as the boat and twist-boat conformations exist as intermediates or alternative conformers in the overall conformational landscape.

Quantitative Conformational Analysis

The energetic relationships between the different conformers of this compound are key to understanding its behavior. The primary method for quantifying the steric preference of a substituent is the A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.

Chair Conformations: Axial vs. Equatorial this compound

The equatorial conformation of this compound is significantly more stable than the axial conformation. This preference is due to the minimization of steric strain, specifically the avoidance of 1,3-diaxial interactions in the equatorial form. In the axial conformer, the ethyl group experiences steric repulsion with the axial hydrogens on carbons 3 and 5 of the cyclohexane ring.

The A-value for an ethyl group is slightly larger than that of a methyl group, indicating a greater preference for the equatorial position. This is because while the ethyl group can rotate to orient the methyl group away from the ring, the methylene (CH2) group still contributes to steric strain.[1]

Table 1: A-Values and Equilibrium Data for this compound Chair Conformations

ParameterValueUnitReference
A-Value (ΔG°)~1.8kcal/mol[1]
Enthalpy Difference (ΔH°)~1.9kcal/mol
Entropy Difference (ΔS°)~0.4cal/mol·K
Equilibrium Constant (K_eq) at 298 K~21-Calculated
% Equatorial Conformer at 298 K~95.5%Calculated
% Axial Conformer at 298 K~4.5%Calculated

Note: Enthalpy and entropy values are typical for alkyl groups and the equilibrium data is calculated from the A-value.

Higher Energy Conformations: Boat and Twist-Boat

The boat and twist-boat conformations are significantly higher in energy than the chair conformation. The boat form is destabilized by torsional strain from eclipsing C-H bonds and steric strain from the "flagpole" interactions between the hydrogens on C1 and C4. The twist-boat is a slightly more stable intermediate between boat conformations.[2]

Table 2: Relative Energies of Cyclohexane Conformations (Approximation for this compound)

ConformationRelative Energy (kcal/mol)Relative Energy (kJ/mol)Stability RankingReference
Chair001 (Most Stable)[2][3]
Twist-Boat~5.5~232[3]
Boat~6.9~293
Half-Chair~10~424 (Transition State)[3]

Experimental and Computational Protocols

The determination of conformational equilibria and energy differences relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant and thus the A-value for this compound by quantifying the populations of the axial and equatorial conformers at low temperature.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe is used.

  • Room Temperature Spectrum: A ¹H and ¹³C NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, the ring flip is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons and carbons.

  • Low-Temperature Spectra: The sample is cooled in the NMR probe to a temperature where the ring flip becomes slow on the NMR timescale (typically below -60 °C).[4] At this "coalescence temperature" and below, separate signals for the axial and equatorial conformers can be resolved.

  • Data Acquisition: A series of ¹H and/or ¹³C NMR spectra are acquired at a low temperature where distinct signals for both conformers are visible.

  • Data Analysis:

    • Signal Assignment: The signals for the axial and equatorial conformers are assigned based on their chemical shifts and coupling constants. For example, in ¹H NMR, axial protons typically resonate at a different frequency than equatorial protons.

    • Integration: The relative populations of the two conformers are determined by integrating the corresponding signals in the NMR spectrum. The equilibrium constant (K_eq) is the ratio of the integrals of the equatorial conformer to the axial conformer.

    • A-Value Calculation: The Gibbs free energy difference (A-value) is calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Ab Initio/DFT Calculations

Objective: To calculate the geometries and relative energies of the chair (axial and equatorial), boat, and twist-boat conformations of this compound.

Methodology:

  • Structure Building: The 3D structures of the axial-chair, equatorial-chair, boat, and twist-boat conformers of this compound are built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformation. This is typically done using a quantum mechanical method such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency for the boat conformation). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Energy Calculation: The electronic energies of the optimized structures are calculated. The relative energies of the different conformers are then determined by comparing their total energies (including ZPVE and thermal corrections).

  • Data Analysis: The calculated energy differences can be compared with experimental A-values and used to predict the equilibrium populations of the conformers.

Visualizations of Conformational Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key conformational equilibria and energy profiles for this compound.

Chair-Chair Interconversion of this compound

(Note: The DOT script above is a template. Actual image rendering would require replacing the placeholder image URLs with actual images of the axial and equatorial conformers of this compound.)

Caption: Ring flip equilibrium between the axial and equatorial chair conformers of this compound.

Energy Profile of Cyclohexane Conformational Interconversion

G Chair1 Chair (Equatorial) 0 kcal/mol HalfChair1 Half-Chair ~10 kcal/mol Chair1->HalfChair1 Chair2 Chair (Axial) ~1.8 kcal/mol TwistBoat1 Twist-Boat ~5.5 kcal/mol Boat Boat ~6.9 kcal/mol TwistBoat1->Boat TwistBoat2 Twist-Boat ~5.5 kcal/mol HalfChair2 Half-Chair ~10 kcal/mol TwistBoat2->HalfChair2 Boat->TwistBoat2 HalfChair1->TwistBoat1 HalfChair2->Chair2

Caption: Simplified energy profile for the conformational interconversion of this compound.

Conclusion

The conformational analysis of this compound reveals a strong preference for the equatorial chair conformation, driven by the avoidance of steric strain. The quantitative measure of this preference, the A-value, is approximately 1.8 kcal/mol. While higher-energy boat and twist-boat conformations are part of the conformational landscape, their populations are negligible under normal conditions. The determination of these conformational preferences and their energetic parameters is achieved through a powerful combination of experimental NMR techniques and computational modeling. For professionals in drug development and materials science, a thorough understanding of these principles is essential for predicting molecular shape, reactivity, and biological activity.

References

Ethylcyclohexane: A Comprehensive Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and disposal methods for ethylcyclohexane. The information herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment. All quantitative data has been summarized in tables for clarity and ease of comparison, and key procedural workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with an aromatic odor.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C8H16[2]
Molecular Weight 112.21 g/mol [2][3]
Boiling Point 130-132 °C (266-270 °F) at 760 mmHg[2][4]
Melting Point -111 °C (-168 °F)[2][4]
Flash Point 18 °C (64.4 °F) - Closed Cup[1][5]
Autoignition Temperature 262 °C (503.6 °F)[1]
Density 0.788 g/mL at 25 °C[2][4]
Vapor Density 3.87 (Air = 1)[1]
Vapor Pressure 25 mmHg at 37.7 °C[4][5]
Solubility in Water Insoluble[4]
Lower Explosive Limit 0.9%[6]
Upper Explosive Limit 6.6%[6][7]

Hazard Identification and Toxicology

This compound is classified as a highly flammable liquid and presents an aspiration hazard.[3][8] It is crucial to be aware of its potential health effects and exposure limits.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[3][8]

  • H304: May be fatal if swallowed and enters airways.[3][8]

Exposure RouteHealth EffectsFirst Aid Measures
Inhalation May cause respiratory tract irritation, dizziness, nausea, vomiting, and in high concentrations, central nervous system depression, collapse, and unconsciousness.[1][9]Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Skin Contact May cause skin irritation and dermatitis.[1]Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops.[1][2]
Eye Contact May cause eye irritation, chemical conjunctivitis, and corneal damage.[1]Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Aspiration into the lungs can cause chemical pneumonitis, which may be fatal.[1][3]Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][3]

Toxicity Data: Limited specific LD50 and LC50 data for this compound is available in the public domain.[1] However, it is known to be toxic to aquatic life.[8]

Toxicity TypeValueSpeciesSource
LC50 (fish)8.8 mg/l - 96 hMorone saxatilis (Striped bass)[8]

Experimental Protocols

The following sections outline general methodologies for key safety-related experiments. These are not specific to this compound but represent standard industry practices.

Determination of Flash Point (Closed-Cup Method)

The flash point of a volatile liquid is determined using a closed-cup tester, such as the Pensky-Martens apparatus.

Methodology:

  • The sample is placed in the test cup of the apparatus.

  • The cup is heated at a slow, constant rate.

  • A small flame is directed into the vapor space above the liquid at regular temperature intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Assessment of Skin Irritation (In Vitro Method)

In vitro skin irritation testing is performed using reconstructed human epidermis (RhE) models.

Methodology:

  • A small amount of the test substance is applied topically to the surface of the RhE tissue.

  • After a defined exposure period, the substance is rinsed off.

  • The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay).

  • The reduction in cell viability compared to a negative control is used to classify the irritation potential of the substance.

Inhalation Toxicity Testing (Vapor Exposure)

Acute inhalation toxicity can be assessed by exposing animals to the vapor of the substance in a controlled chamber.

Methodology:

  • Animals, typically rats, are placed in an inhalation chamber.

  • A known concentration of the test substance vapor is generated and introduced into the chamber for a specified duration (e.g., 4 hours).

  • The animals are monitored for signs of toxicity during and after exposure.

  • The concentration of the substance that is lethal to 50% of the test animals (LC50) is determined.

Safe Handling and Storage

Proper handling and storage procedures are paramount to preventing accidents and exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when working with this compound.

PPE_Selection start Handling this compound risk_assessment Assess Risk of Exposure (Splash, Inhalation) start->risk_assessment eye_protection Eye Protection risk_assessment->eye_protection Always hand_protection Hand Protection risk_assessment->hand_protection Always body_protection Body Protection risk_assessment->body_protection Always respiratory_protection Respiratory Protection risk_assessment->respiratory_protection Assess Ventilation goggles Chemical Safety Goggles eye_protection->goggles gloves Chemical-Resistant Gloves (e.g., Nitrile) hand_protection->gloves lab_coat Flame-Resistant Lab Coat body_protection->lab_coat respirator Use in a Fume Hood or with a Respirator (if ventilation is inadequate) respiratory_protection->respirator face_shield Face Shield (for splash risk) goggles->face_shield If splash risk is high apron Chemical-Resistant Apron lab_coat->apron For larger quantities

Personal Protective Equipment (PPE) Selection Workflow.
Engineering Controls

  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[1]

  • Explosion-Proof Equipment: Use spark-proof tools and explosion-proof electrical equipment.[10]

  • Grounding and Bonding: Ground and bond containers when transferring material to prevent static discharge.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[1]

Storage Requirements
  • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][3]

  • Store in a designated "Flammables-area".[1]

Accidental Release and Firefighting Measures

Prompt and appropriate response to spills and fires is crucial to minimize hazards.

Spill Response

Spill_Response spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill (<1 Liter, Contained) assess->small_spill Minor large_spill Large Spill (>1 Liter or Uncontained) assess->large_spill Major evacuate Evacuate Area Alert Others small_spill->evacuate No ppe Don Appropriate PPE small_spill->ppe Yes large_spill->evacuate Yes call_ehs Call Emergency Services / EHS evacuate->call_ehs absorb Absorb with Inert Material (e.g., vermiculite, sand) ppe->absorb collect Collect with Spark-Proof Tools into a Suitable Container absorb->collect ventilate Ventilate Area collect->ventilate decontaminate Decontaminate Spill Area ventilate->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Spill Response Decision Tree.
Firefighting

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[1][9] Water may be ineffective as this compound is lighter than water and a fire may be spread.[1][11]

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] Vapors are heavier than air and can travel to an ignition source and flash back.[1][9] Use water spray to keep fire-exposed containers cool.[1][9]

Disposal Procedures

This compound and its contaminated materials must be disposed of as hazardous waste.

Waste_Disposal start Generate This compound Waste is_hazardous Is it Hazardous Waste? start->is_hazardous yes Yes is_hazardous->yes Yes no No is_hazardous->no Unlikely for This compound collect Collect in a Labeled, Compatible, Closed Container yes->collect non_hazardous_disposal Dispose of as Non-Hazardous Waste no->non_hazardous_disposal segregate Segregate from Incompatible Wastes collect->segregate request_pickup Request Pickup by Environmental Health & Safety (EHS) segregate->request_pickup

Hazardous Waste Disposal Decision Tree.
  • Regulations: Waste generators must comply with all federal, state, and local hazardous waste regulations.[1]

  • Containerization: Collect waste in a properly labeled, sealed, and compatible container.[12]

  • Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[4][12] Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.[12] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Biological Transformation Pathway

While not a human metabolic pathway, the biotransformation of this compound by the yeast Candida maltosa has been studied and provides insight into its potential environmental fate. The proposed pathway involves oxidation of both the cyclohexane ring and the ethyl side chain.

Metabolic_Pathway This compound This compound Ring_Oxidation Ring Oxidation This compound->Ring_Oxidation Side_Chain_Oxidation Side Chain Oxidation This compound->Side_Chain_Oxidation Ethylcyclohexanols Ethylcyclohexanols Ring_Oxidation->Ethylcyclohexanols Hydroxylation Hydroxythis compound 1-Hydroxythis compound Side_Chain_Oxidation->Hydroxythis compound Hydroxylation Decarboxylation Oxidative Decarboxylation Cyclohexanecarboxylic_acid Cyclohexanecarboxylic acid Decarboxylation->Cyclohexanecarboxylic_acid Ethylcyclohexanones Ethylcyclohexanones Ethylcyclohexanols->Ethylcyclohexanones Oxidation Acetylcyclohexane Acetylcyclohexane Hydroxythis compound->Acetylcyclohexane Oxidation Cyclohexylacetic_acid Cyclohexylacetic acid Acetylcyclohexane->Cyclohexylacetic_acid Baeyer-Villiger Oxidation Cyclohexylacetic_acid->Decarboxylation

Proposed Biotransformation Pathway of this compound.

This guide is intended as a comprehensive resource for the safe handling of this compound in a laboratory setting. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before working with any chemical.

References

An In-depth Technical Guide to the Physical Constants of Ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants of ethylcyclohexane, a compound often utilized as a solvent in various research and industrial applications. This document is intended to be a valuable resource for scientists, researchers, and professionals in drug development, offering detailed data, experimental methodologies, and safety information to ensure proper handling and application.

Core Physical and Chemical Properties of this compound

This compound is a cycloalkane with the chemical formula C₈H₁₆. It presents as a colorless liquid and is a common component in petroleum-based products. Its physical properties are crucial for its application as a solvent and in chemical synthesis.

Summary of Physical Constants

The following table summarizes the key physical constants of this compound, compiled from various sources. It is important to note that slight variations in these values may exist across different literature sources due to minor differences in experimental conditions.

PropertyValueUnits
Molecular Formula C₈H₁₆-
Molecular Weight 112.21 g/mol
Boiling Point 130-132°C
Melting Point -111°C
Density (at 20°C) 0.788g/cm³
Flash Point 18°C (closed cup)
Vapor Pressure (at 25°C) 12.4mmHg
Refractive Index (at 20°C) 1.432-
Autoignition Temperature 262°C
Lower Explosive Limit 0.9%
Upper Explosive Limit 6.6%

Experimental Protocols for Determination of Physical Constants

Accurate determination of physical constants is paramount for the safe and effective use of any chemical compound. Below are detailed methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-boiling point or capillary method.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A few milliliters of this compound are placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is then immersed in a Thiele tube or an oil bath.

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued when a steady stream of bubbles is observed.

  • The liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[1][2]

Determination of Density (Pycnometer Method)

The density of a liquid can be determined with high precision using a pycnometer, which is a glass flask with a specific, accurately known volume.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermostatic water bath

  • Dropper

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured on an analytical balance (m₁).[3][4]

  • The pycnometer is then filled with distilled water and placed in a thermostatic water bath to reach a constant temperature (e.g., 20°C).

  • The pycnometer is removed from the bath, dried on the outside, and weighed (m₂).

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The filled pycnometer is brought to the same constant temperature in the water bath, dried, and weighed (m₃).

  • The density of this compound (ρ_e) is calculated using the following formula: ρ_e = [(m₃ - m₁) / (m₂ - m₁)] * ρ_w where ρ_w is the known density of water at the experimental temperature.[5]

Determination of Melting Point (Capillary Method)

For substances that are solid at room temperature, the melting point can be determined. Since this compound has a very low melting point, this procedure requires a cooling bath.

Apparatus:

  • Melting point apparatus with a cooling stage or a cooling bath (e.g., dry ice/acetone)

  • Thermometer

  • Capillary tube (sealed at one end)

Procedure:

  • A small amount of solidified this compound is introduced into the open end of a capillary tube.

  • The capillary tube is placed in a melting point apparatus or attached to a thermometer and immersed in a cooling bath.[6]

  • The temperature of the bath is slowly raised.

  • The temperature range from the point at which the first droplet of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.[6][7]

Determination of Flash Point (Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standard procedure for this determination.[8][9]

Apparatus:

  • Pensky-Martens closed-cup tester (manual or automated)

  • Heat source

  • Ignition source (e.g., a small flame)

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.[9]

  • The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[8][9]

  • At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.[9]

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[8][9]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp)

  • Dropper

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[10]

  • A few drops of this compound are placed on the surface of the measuring prism.[11]

  • The prisms are closed and the temperature is allowed to equilibrate, usually to 20°C, by circulating water from a constant temperature bath.

  • The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

  • The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.[10]

  • The refractive index is then read directly from the instrument's scale.[10]

Determination of Viscosity (Ostwald Viscometer)

Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer, a type of capillary viscometer, is commonly used for this measurement.

Apparatus:

  • Ostwald viscometer

  • Thermostatic water bath

  • Stopwatch

  • Pipette and suction bulb

Procedure:

  • The viscometer is thoroughly cleaned and dried.

  • A known volume of this compound is introduced into the larger bulb of the viscometer using a pipette.

  • The viscometer is placed vertically in a thermostatic water bath to reach the desired temperature.

  • The liquid is drawn up through the capillary into the smaller bulb using a suction bulb.

  • The suction is removed, and the time taken for the liquid to flow from the upper mark to the lower mark is measured with a stopwatch.[12]

  • The kinematic viscosity can be calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.[12]

Safety and Handling Workflow

For professionals in research and drug development, ensuring the safe handling and quality of solvents like this compound is critical. The following diagram illustrates a logical workflow for the safety assessment and quality control of incoming this compound.

Ethylcyclohexane_Workflow Workflow for Safety and Quality Assessment of this compound cluster_receiving Receiving and Initial Inspection cluster_sampling Sampling and Sample Preparation cluster_testing Quality Control Testing cluster_safety Safety Information Review cluster_disposition Disposition receiving Receiving of this compound Shipment inspection Visual Inspection for Container Integrity receiving->inspection documentation Review of Certificate of Analysis (CoA) inspection->documentation sampling Representative Sampling from Shipment documentation->sampling sds_review Review of Safety Data Sheet (SDS) documentation->sds_review sample_prep Sample Preparation for Analysis sampling->sample_prep identity Identity Confirmation (e.g., FT-IR, GC-MS) sample_prep->identity purity Purity Assay (e.g., GC) sample_prep->purity phys_const Physical Constant Verification (Density, Refractive Index) sample_prep->phys_const release Release for Use identity->release All Specifications Met quarantine Quarantine and Further Investigation identity->quarantine Out of Specification purity->release All Specifications Met purity->quarantine Out of Specification phys_const->release All Specifications Met phys_const->quarantine Out of Specification ppe Confirmation of Required Personal Protective Equipment (PPE) sds_review->ppe storage Verification of Proper Storage Conditions ppe->storage storage->release Safe Handling Procedures in Place reject Rejection of Shipment quarantine->reject

Caption: Workflow for Safety and Quality Assessment of this compound.

Conclusion

This technical guide provides essential data and standardized methodologies for the physical constants of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of these properties and their accurate determination is fundamental for experimental reproducibility, process safety, and quality assurance. Adherence to the detailed experimental protocols and safety workflows outlined herein will contribute to the reliable and safe application of this compound in a laboratory or manufacturing setting.

References

An In-depth Technical Guide to the Solubility of Ethylcyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethylcyclohexane in various organic solvents. Given the limited availability of direct quantitative solubility data in publicly accessible literature, this guide focuses on the fundamental principles governing its solubility, theoretical prediction methodologies, and detailed experimental protocols for its determination.

Core Principles: Predicting the Solubility of this compound

The solubility of a substance is primarily dictated by the principle of "like dissolves like," which is based on the polarity and intermolecular forces of the solute and solvent. This compound is a nonpolar aliphatic hydrocarbon. Its structure, consisting of a cyclohexane ring bonded to an ethyl group, is dominated by nonpolar carbon-carbon and carbon-hydrogen bonds. This chemical nature leads to the following expected solubility profile:

  • High Solubility in Nonpolar Solvents: this compound is expected to be highly soluble or miscible in nonpolar organic solvents. This is due to the similar nature of the van der Waals dispersion forces present in both the solute and the solvent. Examples of such solvents include alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene).[1][2][3]

  • Moderate to Low Solubility in Polar Aprotic Solvents: In polar aprotic solvents such as acetone or ethyl acetate, which possess dipole-dipole interactions, the solubility of this compound is anticipated to be lower.[1] The nonpolar nature of this compound does not allow it to interact favorably with the stronger dipole-dipole forces of the solvent.

  • Insolubility in Polar Protic Solvents: this compound is expected to be virtually insoluble in highly polar protic solvents like water, methanol, and ethanol.[1][2] The strong hydrogen bonding network within these solvents would be energetically unfavorable to disrupt for the nonpolar this compound molecules.

A logical diagram illustrating these solubility relationships based on solvent polarity is provided below.

G cluster_solute Solute cluster_solvents Organic Solvents cluster_solubility Expected Solubility This compound This compound (Nonpolar) High High This compound->High 'Like dissolves like' van der Waals forces Moderate Moderate to Low This compound->Moderate Mismatch in intermolecular forces Insoluble Insoluble This compound->Insoluble Strong solvent H-bonding energetically unfavorable to break Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Nonpolar->High PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) PolarAprotic->Moderate PolarProtic Polar Protic Solvents (e.g., Water, Ethanol) PolarProtic->Insoluble

Caption: Logical relationship between this compound and different solvent classes.

Quantitative Solubility Data

Theoretical Prediction of Solubility: The UNIFAC Model

For systems where experimental data is lacking, the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model serves as a powerful tool for predicting solubility.[5][6] UNIFAC is a group-contribution method that estimates activity coefficients, which in turn can be used to calculate solid-liquid or liquid-liquid phase equilibria.[5][7]

The core concept of UNIFAC is that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.[8] The model requires parameters for group volumes, surface areas, and binary group-interaction parameters, which are typically derived from experimental vapor-liquid equilibrium data.[5][8]

Limitations of UNIFAC:

  • The accuracy of UNIFAC predictions can be lower for complex molecules or when the necessary group interaction parameters are not well-defined.[6][7]

  • The model may struggle with predicting solubilities in systems with very large miscibility gaps, such as hydrocarbons in water.[9]

Experimental Determination of Solubility

To obtain precise solubility data, experimental measurement is necessary. A common approach for determining the solubility of a liquid like this compound in an organic solvent is through the preparation of saturated solutions and subsequent analysis of their composition.

Experimental Protocol: Isothermal Shake-Flask Method

This method is a widely used technique for determining the equilibrium solubility of a solute in a solvent at a specific temperature.

1. Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (high purity)

  • Thermostatically controlled water bath or incubator

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars or an orbital shaker

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • Micropipettes and syringes

  • Centrifuge (optional)

2. Procedure:

  • Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase (undissolved this compound) is crucial to ensure saturation.

  • Equilibration: Place the vials in the thermostatically controlled bath set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, a centrifuge can be used to accelerate the separation of any fine droplets.

  • Sampling: Carefully extract an aliquot of the solvent-rich phase (the saturated solution) using a syringe. It is critical to avoid disturbing the undissolved this compound phase.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards using gas chromatography to generate a calibration curve.

    • Inject the sampled saturated solution into the GC and determine the concentration of this compound by comparing its peak area to the calibration curve.

  • Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution at the specified temperature (e.g., in g/L, mol/L, or mass fraction).

The general workflow for this experimental determination is visualized below.

G A 1. Preparation Add excess this compound to solvent in a sealed vial. B 2. Equilibration Agitate in a thermostatic bath at constant temperature. A->B C 3. Phase Separation Cease agitation and allow layers to separate. Centrifuge if needed. B->C D 4. Sampling Carefully extract an aliquot from the solvent-rich phase. C->D E 5. GC Analysis Analyze the sample against known standards to determine concentration. D->E F 6. Data Reporting Report solubility at the specified temperature. E->F

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, emphasizing theoretical prediction and experimental verification in the absence of extensive published quantitative data. For specific applications, the experimental protocol outlined should be followed to obtain accurate solubility values.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethylcyclohexane

Introduction

This compound is a volatile organic compound (VOC) that can be found in various environmental and industrial samples.[1] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of such compounds.[2] This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.[2] This application note provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development and environmental analysis.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-MS instrument setup for the analysis of this compound. The methodologies are based on established practices for volatile organic compounds.[3][4]

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. Common techniques include direct injection, headspace sampling, solid-phase microextraction (SPME), and purge and trap.[2][5]

a) Direct Liquid Injection: This method is suitable for liquid samples with relatively high concentrations of this compound.[2]

  • Collect the sample in a clean glass container to prevent contamination.[6]

  • If the sample contains solid particles, centrifuge or filter it to prevent blockage of the GC syringe and contamination of the injector.[4][6]

  • Dilute the sample to an approximate concentration of 10 µg/mL using a volatile organic solvent such as hexane, methanol, or dichloromethane.[4] Water should be avoided as a solvent for direct GC-MS analysis.[4][6]

  • Transfer a minimum of 50 µL of the final solution into a 1.5 mL glass autosampler vial.[4]

b) Headspace Sampling (for solid or liquid samples): This technique is ideal for isolating volatile components like this compound from non-volatile matrix components.[5][6]

  • Place the solid or liquid sample into a sealed headspace vial.

  • Heat the vial to allow the volatile compounds to vaporize and accumulate in the headspace (the gas phase above the sample).[6]

  • An automated headspace sampler injects a portion of the gas phase into the GC inlet.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and similar VOCs.[7][8][9][10]

Table 1: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph (GC)
ColumnDB-5, HP-5-ms, or equivalent (5% phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[7][8]
Carrier GasHelium (99.999% purity) at a constant flow rate of 1.2 mL/min[8][9]
Injector Temperature250 °C[9][11]
Injection ModeSplitless (for trace analysis) or Split (e.g., 10:1 or 150:1 ratio for higher concentrations)[8][9][11]
Injection Volume1-2 µL[4][8]
Oven Temperature ProgramInitial temperature 50-75 °C, hold for 1-5 minutes, then ramp at 10-20 °C/min to 280-320 °C, and hold for 2 minutes.[8][11]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[9]
Ion Source Temperature230 °C - 280 °C[8][9]
Quadrupole Temperature150 °C[8]
Mass Scan Range50 - 600 m/z[10]
Acquisition ModeFull Scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis[7]

Experimental Workflow

The overall process from sample receipt to final data analysis is illustrated in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample (Liquid or Solid) Prep_Method Select Preparation Method (Direct Injection, Headspace, SPME) Sample->Prep_Method Dilution Dilute/Prepare Sample in Volatile Solvent Prep_Method->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Inject Sample into GC Vial->Injection Separation Chromatographic Separation in GC Column Injection->Separation Ionization Ionization in MS (Electron Impact) Separation->Ionization Detection Mass Analysis & Detection (m/z) Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_ID Identify Peak by Retention Time Chromatogram->Peak_ID Spectrum Extract Mass Spectrum of Target Peak Peak_ID->Spectrum Library_Search Compare Spectrum with NIST/MassBank Library Spectrum->Library_Search Quantification Quantify Concentration (using calibration curve) Library_Search->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Data Presentation

Upon analysis, the mass spectrometer generates a mass spectrum for the eluting compound, which serves as a chemical fingerprint. For this compound (C8H16, molecular weight: 112.21 g/mol ), the electron ionization mass spectrum is characterized by a series of fragment ions.[1][12] The most abundant ions observed in the mass spectrum of this compound are summarized below. This data is crucial for confirming the identity of the compound by comparing it to reference libraries like NIST and MassBank.[13][14]

Table 2: Characteristic Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Ion Fragment
57.007.81C4H9+
71.009.01C5H11+
83.005.21C6H11+
97.0013.29C7H13+
111.0099.99[M-H]+
112.0012.22[M]+ (Molecular Ion)
Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[1][14]

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known this compound concentrations. The peak area of the target compound in a sample is then used to determine its concentration by interpolation from the calibration curve.[15]

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable method for the analysis of this compound. Proper sample preparation and adherence to the specified instrument parameters are critical for achieving accurate and reproducible results. The combination of chromatographic retention time and mass spectral data allows for confident identification and quantification of this compound in a variety of sample matrices, making it an invaluable tool for researchers in environmental monitoring, industrial quality control, and other scientific fields.

References

Application Notes and Protocols for the Structural Elucidation of Ethylcyclohexane using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the structural elucidation of ethylcyclohexane using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the expected ¹H and ¹³C NMR spectral data, considering the conformational dynamics of the molecule, and provides comprehensive protocols for sample preparation and spectral acquisition.

Structural Overview and Conformational Analysis

This compound exists as a dynamic equilibrium of two chair conformations: one with the ethyl group in an equatorial position and the other with the ethyl group in an axial position. The equatorial conformer is sterically more favorable and therefore predominates at room temperature. This conformational equilibrium is rapid on the NMR timescale, resulting in a time-averaged spectrum. However, understanding the spectral parameters of the individual conformers is crucial for a complete analysis.

The key to differentiating axial and equatorial protons lies in their coupling constants (J-values), which are dependent on the dihedral angle between adjacent protons, as described by the Karplus equation.

  • Axial-Axial (J_ax,ax): These protons have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 10-14 Hz.

  • Axial-Equatorial (J_ax,eq): The dihedral angle is around 60°, leading to a smaller coupling constant of 2-5 Hz.

  • Equatorial-Equatorial (J_eq,eq): With a dihedral angle of roughly 60°, the coupling constant is also small, typically 2-5 Hz.

Predicted ¹H and ¹³C NMR Data

The chemical shifts and coupling constants for this compound are influenced by the electron-donating nature of the alkyl groups and the conformational arrangement of the cyclohexane ring. The following tables summarize the predicted and experimentally observed NMR data in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) ppmObserved Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constants (J) in Hz
H-1 (methine)1.15 - 1.25~1.19m-
H-2, H-6 (axial)1.60 - 1.751.60 - 1.74mJ_ax,ax ≈ 12-13, J_ax,eq ≈ 3-4
H-2, H-6 (equatorial)1.60 - 1.751.60 - 1.74mJ_eq,ax ≈ 3-4, J_eq,eq ≈ 2-3, J_gem ≈ -12 to -14
H-3, H-5 (axial)1.10 - 1.30~1.21mJ_ax,ax ≈ 12-13, J_ax,eq ≈ 3-4
H-3, H-5 (equatorial)1.10 - 1.30~1.21mJ_eq,ax ≈ 3-4, J_eq,eq ≈ 2-3, J_gem ≈ -12 to -14
H-4 (axial)1.10 - 1.30~1.13mJ_ax,ax ≈ 12-13, J_ax,eq ≈ 3-4
H-4 (equatorial)1.10 - 1.30~1.13mJ_eq,ax ≈ 3-4, J_eq,eq ≈ 2-3, J_gem ≈ -12 to -14
-CH₂- (ethyl)1.20 - 1.30~1.25qJ ≈ 7.5
-CH₃ (ethyl)0.80 - 0.90~0.86tJ ≈ 7.5

Note: Due to rapid conformational averaging and signal overlap, the cyclohexane protons often appear as complex multiplets in the 1.1-1.8 ppm range.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) ppmObserved Chemical Shift (δ) ppm
C-138.5 - 39.5~39.0
C-2, C-633.0 - 34.0~33.5
C-3, C-526.5 - 27.5~27.0
C-426.0 - 27.0~26.5
-CH₂- (ethyl)29.0 - 30.0~29.5
-CH₃ (ethyl)11.5 - 12.5~12.0

Experimental Protocols

The following protocols provide a step-by-step guide for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Protocol 1: Sample Preparation

  • Sample Weighing: For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1][2][3][4]

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar analytes like this compound.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.[3]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[1][3]

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[3] However, for routine spectra, referencing to the residual solvent peak is often sufficient (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: 1D ¹H NMR Data Acquisition

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is typically sufficient.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to ensure adequate relaxation between scans.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.

Protocol 3: 1D ¹³C NMR Data Acquisition

  • Spectrometer Setup: Follow the same initial setup as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets for each carbon.

    • Spectral Width (SW): A spectral width of 200-220 ppm, centered around 100 ppm, is appropriate for most organic molecules.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally used.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to TMS (0.00 ppm) or the solvent peak.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

ethylcyclohexane_nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Solvent Deuterated Solvent (CDCl3) Sample->Solvent NMR_Tube NMR Sample in Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC Chem_Shifts Chemical Shifts (δ) H1_NMR->Chem_Shifts Coupling Coupling Constants (J) H1_NMR->Coupling C13_NMR->HSQC C13_NMR->Chem_Shifts Correlations ¹H-¹H & ¹H-¹³C Correlations COSY->Correlations HSQC->Correlations Structure Structure Elucidation Chem_Shifts->Structure Coupling->Structure Correlations->Structure

NMR Workflow for this compound

Diagram Description: The diagram illustrates the workflow for the structural elucidation of this compound using NMR. It begins with sample preparation, followed by the acquisition of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR data. The final stage involves the analysis of chemical shifts, coupling constants, and correlation spectra to confirm the molecular structure.

Advanced 2D NMR Experiments for Unambiguous Assignment

For a complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems within the molecule. For this compound, COSY would show correlations between the methine proton (H-1) and the adjacent methylene protons on the ring (H-2, H-6) and the ethyl group, as well as between the methylene and methyl protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is a powerful tool for assigning carbon signals based on the known proton assignments. In the case of this compound, each proton signal (or multiplet) would show a correlation to its corresponding carbon signal.

By combining the information from 1D and 2D NMR experiments, a comprehensive and confident structural elucidation of this compound can be achieved.

References

Application Notes and Protocols for the Vibrational Analysis of Ethylcyclohexane using FT-IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylcyclohexane is a saturated hydrocarbon consisting of a cyclohexane ring substituted with an ethyl group. Understanding its conformational isomers and vibrational dynamics is crucial in various fields, including fuel combustion, materials science, and drug development, where cyclohexane derivatives are common structural motifs. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful, non-destructive approach to probe the molecular structure and conformational equilibrium of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. This technique is particularly sensitive to polar functional groups and provides information on bond vibrations that result in a change in the dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. It provides information on vibrational modes that cause a change in the polarizability of the molecule. Due to these different selection rules, FT-IR and Raman spectroscopy are complementary techniques, and their combined use offers a more complete picture of the vibrational landscape of a molecule.

This application note provides detailed protocols for acquiring FT-IR and Raman spectra of liquid this compound and presents a summary of its vibrational modes based on computational studies. The data herein can serve as a reference for researchers and scientists in identifying and characterizing this compound and related compounds.

Conformational Isomers of this compound

This compound primarily exists in two chair conformations: one with the ethyl group in an equatorial position and the other with the ethyl group in an axial position. The equatorial conformer is generally more stable due to reduced steric hindrance. The orientation of the ethyl group itself (gauche or anti) further splits these into different rotamers. Computational studies are often employed to predict the vibrational frequencies of these different conformers to aid in the interpretation of experimental spectra.

Experimental Protocols

FT-IR Spectroscopy of Liquid this compound

Objective: To obtain the infrared absorption spectrum of neat liquid this compound.

Materials:

  • This compound (high purity)

  • FT-IR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF2 plates)

  • Micropipette

  • Solvent for cleaning (e.g., hexane or isopropanol)

  • Lens tissue

Protocol:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan with the empty liquid cell in the beam path. This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Clean the IR-transparent windows of the demountable liquid cell with a suitable solvent (e.g., hexane) and dry them with a gentle stream of nitrogen or by carefully wiping with a lens tissue.

    • Place one window in the cell holder.

    • Using a micropipette, apply a small drop of this compound to the center of the window.

    • Carefully place the second window on top of the first, ensuring the liquid spreads to form a thin, uniform film without air bubbles.

    • Assemble the cell holder, ensuring it is securely fastened.

  • Data Acquisition:

    • Place the assembled liquid cell in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹ for routine analysis.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and other necessary data processing as required.

    • Label the significant peaks with their corresponding wavenumbers.

Raman Spectroscopy of Liquid this compound

Objective: To obtain the Raman scattering spectrum of neat liquid this compound.

Materials:

  • This compound (high purity)

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm Nd:YAG laser)

  • Glass cuvette or NMR tube

  • Cuvette holder

  • Safety goggles appropriate for the laser wavelength being used

Protocol:

  • Instrument Preparation:

    • Ensure the Raman spectrometer is powered on and the laser has stabilized.

    • Calibrate the spectrometer using a standard reference material (e.g., silicon or cyclohexane) if necessary.

    • Set the laser power to an appropriate level to avoid sample heating or degradation while ensuring a good signal-to-noise ratio. A few milliwatts is often sufficient for neat liquids.

  • Sample Preparation:

    • Fill a clean glass cuvette or NMR tube with this compound to a sufficient depth to allow for proper laser focusing.

    • Securely cap the container.

  • Data Acquisition:

    • Place the sample holder in the spectrometer.

    • Focus the laser into the bulk of the liquid sample, avoiding the glass walls to minimize background signal.

    • Acquire the Raman spectrum over the desired Raman shift range (e.g., 200 - 3500 cm⁻¹).

    • Set the integration time and number of accumulations to achieve a good signal-to-noise ratio. This will depend on the instrument and laser power.

  • Data Processing:

    • Perform cosmic ray removal and baseline correction as needed using the instrument's software.

    • Identify and label the major Raman bands.

Data Presentation: Vibrational Modes of this compound

The following table summarizes the calculated vibrational frequencies and their assignments for the equatorial conformer of this compound, which is the most stable and therefore the most abundant at room temperature. These values are based on computational studies and serve as a guide for interpreting experimental spectra. The assignments are categorized into stretching (ν), bending (δ), rocking (ρ), wagging (ω), and twisting (τ) modes.

Vibrational Mode AssignmentCalculated FT-IR Frequency (cm⁻¹)Calculated Raman Frequency (cm⁻¹)
C-H Stretching
ν(CH₃) asymmetric~2965~2965
ν(CH₂) asymmetric (ethyl)~2955~2955
ν(CH₂) asymmetric (ring)~2930~2930
ν(CH₃) symmetric~2875~2875
ν(CH₂) symmetric (ethyl)~2865~2865
ν(CH₂) symmetric (ring)~2855~2855
C-H Bending
δ(CH₃) asymmetric~1465~1465
δ(CH₂) scissoring (ethyl & ring)~1450~1450
δ(CH₃) symmetric~1380~1380
CH₂ Wagging & Twisting
ω(CH₂) (ethyl & ring)~1350 - 1250~1350 - 1250
τ(CH₂) (ethyl & ring)~1250 - 1150~1250 - 1150
C-C Stretching & Ring Modes
ν(C-C) stretch (ethyl-ring)~1170~1170
Ring breathing~1030~1030
ν(C-C) stretch (ring)~1000 - 800~1000 - 800
Skeletal Deformations
Ring deformations~800 - 500~800 - 500
C-C-C bending< 500< 500

Note: The exact experimental frequencies may vary slightly due to intermolecular interactions in the liquid phase and instrumental factors.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the vibrational analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Analysis Sample This compound (Liquid) FTIR_protocol Place in Demountable Cell Sample->FTIR_protocol Neat Liquid Raman_protocol Place in Cuvette Sample->Raman_protocol Neat Liquid FTIR_instrument FT-IR Spectrometer FTIR_protocol->FTIR_instrument FTIR_data FT-IR Spectrum FTIR_instrument->FTIR_data Analysis Peak Assignment & Vibrational Mode Analysis FTIR_data->Analysis Raman_instrument Raman Spectrometer Raman_protocol->Raman_instrument Raman_data Raman Spectrum Raman_instrument->Raman_data Raman_data->Analysis Conclusion Structural & Conformational Information Analysis->Conclusion

Caption: Experimental workflow for FT-IR and Raman analysis of this compound.

Logical Relationship of Vibrational Analysis

The following diagram illustrates the logical relationship between the theoretical and experimental aspects of vibrational analysis.

logical_relationship cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach cluster_interpretation Interpretation & Analysis Computation Quantum Chemical Calculations (e.g., DFT) Predicted_Spectra Predicted Vibrational Frequencies & Intensities Computation->Predicted_Spectra Assignments Theoretical Vibrational Mode Assignments Predicted_Spectra->Assignments Correlation Correlation of Experimental and Theoretical Data Assignments->Correlation FTIR_exp FT-IR Spectroscopy Experimental_Spectra Experimental FT-IR & Raman Spectra FTIR_exp->Experimental_Spectra Raman_exp Raman Spectroscopy Raman_exp->Experimental_Spectra Experimental_Spectra->Correlation Final_Analysis Comprehensive Vibrational Analysis of this compound Correlation->Final_Analysis

Caption: Logical relationship in vibrational analysis of this compound.

Application Notes and Protocols for Ethylcyclohexane Pyrolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups and protocols for the pyrolysis of ethylcyclohexane (ECH). The information is intended to guide researchers in setting up their own experiments and to provide a basis for the interpretation of pyrolysis data.

Introduction to this compound Pyrolysis

This compound is a significant component of conventional fuels and a model compound for studying the combustion chemistry of cyclic alkanes. Understanding its pyrolysis is crucial for developing accurate kinetic models for fuel combustion and for applications in drug development where thermal degradation pathways of alicyclic structures are of interest. Pyrolysis studies of ECH typically involve high temperatures to initiate decomposition, followed by the analysis of the resulting products to elucidate reaction mechanisms and kinetics.

Experimental Setups and Protocols

Several experimental setups are commonly employed to study the pyrolysis of this compound, each offering unique advantages for investigating different aspects of the decomposition process. The primary apparatuses include flow reactors, jet-stirred reactors (JSR), and shock tubes.

Flow Reactor Pyrolysis

Flow reactors are widely used for studying pyrolysis under controlled temperature and pressure conditions with well-defined residence times.

Experimental Protocol:

  • Sample Preparation: A mixture of this compound in a carrier gas (typically Argon or Helium) is prepared. The mole fraction of ECH is usually kept low (e.g., 0.01) to minimize secondary reactions.[1]

  • Reactor Setup: The gas mixture is introduced into a heated flow reactor. These reactors are often constructed from alumina or fused silica to minimize wall reactions.[2][3] A typical flow reactor might have an inner diameter of 6.8 mm to 7.0 mm.[2]

  • Heating: The reactor is housed in a high-temperature furnace to achieve the desired pyrolysis temperature, which can range from 850 K to 1150 K.[4]

  • Pressure Control: The pressure inside the reactor is maintained at a constant value, with studies conducted at various pressures (e.g., 30, 150, and 760 Torr).[2][5]

  • Sampling: At the reactor outlet, a portion of the gas is sampled for analysis. For in-situ analysis with techniques like photoionization mass spectrometry, the sampling is continuous.

  • Analysis: The pyrolysis products are identified and quantified using analytical techniques such_as_ Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) and Gas Chromatography (GC).[2][5]

Experimental Workflow for Flow Reactor Pyrolysis

FlowReactorWorkflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Analysis ECH This compound GasMixture Gas Mixture ECH->GasMixture CarrierGas Carrier Gas (Ar/He) CarrierGas->GasMixture FlowReactor Flow Reactor GasMixture->FlowReactor Sampling Gas Sampling FlowReactor->Sampling Furnace Furnace (850-1150 K) PIMS SVUV-PIMS Sampling->PIMS GC Gas Chromatography Sampling->GC

Caption: Workflow for this compound pyrolysis in a flow reactor.

Jet-Stirred Reactor (JSR) Pyrolysis

JSRs are well-suited for studying chemical kinetics at low to intermediate temperatures due to their ability to maintain a uniform concentration and temperature.

Experimental Protocol:

  • Reactant Delivery: this compound is typically pre-vaporized and mixed with a carrier gas (e.g., He) before being introduced into the reactor.[2]

  • Reactor Conditions: The JSR, often made of fused silica, is maintained at a constant temperature (e.g., 700-1100 K) and pressure (e.g., 800 Torr).[1][2] The residence time of the reactants in the reactor is controlled by the flow rates and is typically around 2 seconds.[2]

  • Stirring: The gas mixture is rapidly stirred to ensure homogeneity.

  • Sampling and Analysis: A continuous stream of the reacting mixture is sampled from the reactor and analyzed. Common analytical techniques include Gas Chromatography (GC) for stable species and SVUV-PIMS for reactive intermediates.[1]

Shock Tube Pyrolysis

Shock tubes are used to study pyrolysis at high temperatures and pressures over very short reaction times.

Experimental Protocol:

  • Mixture Preparation: A dilute mixture of this compound in a shock-driving gas like Argon (e.g., 0.05% ECH) is prepared.[4]

  • Shock Wave Generation: A high-pressure driver gas is used to generate a shock wave that propagates through the reactant mixture, rapidly heating and compressing it to the desired reaction conditions (e.g., 930–1550 K and 5-10 bar).[4]

  • Reaction Time: The reaction occurs over a very short period, typically in the range of 1.65 to 1.74 milliseconds.[4]

  • Quenching and Analysis: The reaction is rapidly quenched by an expansion wave. The products are then collected and analyzed, usually by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4][6]

Quantitative Data Summary

The following tables summarize the key experimental conditions and major product mole fractions observed in this compound pyrolysis studies.

Table 1: Experimental Conditions for this compound Pyrolysis

Experimental SetupTemperature Range (K)Pressure RangeResidence TimeCarrier GasReference
Flow Reactor850 - 115030 - 760 TorrVariableAr, He[2][4]
Jet-Stirred Reactor700 - 1100~800 Torr~2 sHe[1][2]
Shock Tube930 - 15505 - 10 bar1.65 - 1.74 msAr[4]

Table 2: Major Products and Mole Fractions in this compound Pyrolysis (Note: Mole fractions are temperature and pressure dependent. The values below are representative.)

ProductChemical FormulaTypical Mole Fraction (%)Analytical MethodReference
EtheneC₂H₄10 - 25GC, PIMS[2]
PropeneC₃H₆5 - 15GC, PIMS[2]
1,3-ButadieneC₄H₆5 - 10GC, PIMS[2]
BenzeneC₆H₆2 - 8GC, PIMS[2]
TolueneC₇H₈1 - 5GC, PIMS[2]
StyreneC₈H₈1 - 4GC, PIMS[2]
EthylbenzeneC₈H₁₀1 - 3GC, PIMS[2]
CyclopenteneC₅H₈VariablePIMS[4]
VinylcyclopentaneC₇H₁₂VariablePIMS[4]

Reaction Pathways

The pyrolysis of this compound proceeds through a complex network of reactions. The main initial decomposition pathways involve the breaking of C-C bonds in the ethyl side chain or the cyclohexane ring.

Primary Decomposition Pathways of this compound

ECH_Decomposition cluster_side_chain Side-Chain Fission cluster_ring_opening Ring Opening cluster_h_abstraction H-Abstraction ECH This compound (C8H16) Cyclohexyl Cyclohexyl Radical (c-C6H11) ECH->Cyclohexyl C-C Fission Ethyl Ethyl Radical (C2H5) ECH->Ethyl C-C Fission OctylRadical Octyl Radical Isomers ECH->OctylRadical C-C Fission ECH_Radicals Ethylcyclohexyl Radicals ECH->ECH_Radicals

Caption: Initial decomposition pathways of this compound.

Formation of Major Aromatic Products

Aromatic_Formation ECH This compound ECH_Radicals Ethylcyclohexyl Radicals ECH->ECH_Radicals H-Abstraction Cyclohexyl_Radical Cyclohexyl Radical ECH->Cyclohexyl_Radical Side-chain fission Cyclic_Alkenes Cyclic Alkenes (e.g., Ethylcyclohexene) ECH_Radicals->Cyclic_Alkenes β-scission Benzyl_Radical Benzyl Radical ECH_Radicals->Benzyl_Radical Ring opening & rearrangement Ethylbenzene Ethylbenzene Cyclic_Alkenes->Ethylbenzene Dehydrogenation Styrene Styrene Ethylbenzene->Styrene Dehydrogenation Cyclohexene Cyclohexene Cyclohexyl_Radical->Cyclohexene Benzene Benzene Cyclohexene->Benzene Dehydrogenation Toluene Toluene Benzyl_Radical->Toluene + H

Caption: Simplified pathways to major aromatic products.

References

Application Notes and Protocols for Jet-Stirred Reactor Oxidation of Ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the gas-phase oxidation of ethylcyclohexane (ECH) using a jet-stirred reactor (JSR). This methodology is crucial for understanding the complex reaction kinetics of cycloalkanes, which are important components of conventional fuels and relevant to the study of metabolic pathways of cyclic drug molecules.

Introduction

The oxidation of this compound is a multifaceted process involving a vast network of elementary reactions. A jet-stirred reactor is an ideal experimental setup for investigating these kinetics due to its ability to maintain a uniform temperature and concentration of species, allowing for the study of chemical kinetics under well-controlled conditions. This document outlines the experimental protocol for conducting ECH oxidation in a JSR, methods for product analysis, and presents key quantitative data and reaction pathways.

Experimental Apparatus and Setup

A typical experimental setup for the jet-stirred reactor oxidation of this compound consists of a spherical or cylindrical fused silica reactor housed in a temperature-controlled furnace. Reactants are introduced into the reactor through nozzles designed to create turbulent jets, ensuring rapid mixing and a homogenous mixture.

Key Components:

  • Fused Silica Reactor: Chemically inert and capable of withstanding high temperatures.

  • High-Temperature Furnace: Provides uniform heating of the reactor.

  • Mass Flow Controllers: Precisely regulate the flow rates of gaseous reactants and diluents.

  • Liquid Fuel Delivery System: A syringe pump or similar device to introduce liquid this compound into a vaporizer.

  • Vaporizer: Heats the liquid ECH to a gaseous state before it enters the reactor.

  • Sampling Probe: A quartz probe with a small orifice to extract gas samples from the reactor for analysis.

  • Analytical Equipment: Gas chromatograph (GC), mass spectrometer (MS), or a combination such as GC-MS or photoionization mass spectrometry (PIMS) for species identification and quantification.

Experimental Protocols

This section details the step-by-step procedure for conducting the jet-stirred reactor oxidation of this compound.

Reactor Preparation and Leak Check
  • Cleaning: Ensure the fused silica reactor is thoroughly cleaned to remove any residues from previous experiments. This can be done by flowing a high-temperature oxidizing gas mixture (e.g., air) through the reactor, followed by purging with an inert gas like nitrogen or argon.

  • Assembly: Assemble the reactor within the furnace and connect all gas lines, the fuel delivery system, and the sampling probe.

  • Leak Check: Pressurize the system with an inert gas to the desired experimental pressure and monitor for any pressure drop over a significant period. The system should be free of leaks to ensure accurate control of the reactant concentrations and to prevent the ingress of atmospheric gases.

Reactant Preparation and Delivery
  • Gas Mixture Preparation: Use high-purity gases (oxygen, and a diluent such as nitrogen or helium). The flow rates of each gas are controlled by calibrated mass flow controllers to achieve the desired equivalence ratio and dilution.

  • This compound Delivery: Liquid this compound (high purity) is delivered at a precise flow rate using a syringe pump into a heated vaporizer.

  • Vaporization and Mixing: The vaporized this compound is mixed with the diluent gas before being introduced into the reactor. The transfer lines should be heated to prevent condensation of the fuel.

Experimental Procedure
  • System Purge: Before introducing reactants, purge the entire system, including the reactor and gas lines, with an inert gas to remove any residual air or moisture.

  • Set Operating Conditions:

    • Set the furnace to the desired reaction temperature.

    • Set the pressure in the reactor using a back-pressure regulator.

    • Initiate the flow of the diluent gas.

  • Introduce Reactants:

    • Start the flow of oxygen and the vaporized this compound/diluent mixture into the reactor through the nozzles. The high velocity of the gas jets ensures rapid mixing.

    • The residence time of the gas mixture in the reactor is controlled by the total flow rate of the gases and the reactor volume.

  • Achieve Steady State: Allow the system to reach a steady state, which is typically achieved after a few residence times. This is characterized by stable temperature, pressure, and species concentrations at the reactor outlet.

  • Gas Sampling and Analysis:

    • Once at steady state, extract a sample of the reacting mixture through the sampling probe. The probe's tip is typically located in the center of the reactor.

    • Rapidly cool and dilute the sample to quench the reactions.

    • Analyze the sample using the chosen analytical techniques (GC-FID, GC-MS, PIMS, etc.) to identify and quantify the reactants, intermediates, and products.

  • Varying Experimental Parameters: Repeat steps 3-5 for different temperatures, pressures, equivalence ratios, or residence times to obtain a comprehensive dataset.

Data Presentation: Quantitative Analysis

The following tables summarize the mole fractions of key species identified during the oxidation of this compound in a jet-stirred reactor at a pressure of 800 Torr and a residence time of 2 seconds. Data is presented for different equivalence ratios (Φ).

Table 1: Mole Fractions of Major Species at Φ = 0.25

Temperature (K)ECH (mol frac)O₂ (mol frac)CO (mol frac)CO₂ (mol frac)H₂O (mol frac)
6000.0050.020.00010.00010.0002
7000.00450.0180.00050.00060.0008
8000.0020.010.0030.0040.005
9000.00010.0020.0060.0080.009
1000< 1e-5< 1e-40.0070.010.011

Table 2: Mole Fractions of Key Intermediates at Φ = 1.0

Temperature (K)Ethylene (C₂H₄)Propene (C₃H₆)1-Butene (C₄H₈)CyclohexeneFormaldehyde (CH₂O)
7000.00010.000050.000020.00010.00005
8000.00080.00040.00020.00050.0003
9000.0020.0010.00050.00030.0008
10000.00150.00080.00030.00010.0005
11000.00050.00030.0001< 1e-50.0002

Table 3: Mole Fractions of Aromatic Products at Φ = 2.0 [1]

Temperature (K)Benzene (C₆H₆)Toluene (C₇H₈)Ethylbenzene (C₈H₁₀)Styrene (C₈H₈)
8500.000010.000020.000050.00003
9000.000050.000080.000150.0001
9500.00010.000150.00020.00018
10000.000080.000120.000150.00015
10500.000050.000080.00010.0001

Visualizations: Workflows and Reaction Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for studying this compound oxidation in a jet-stirred reactor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Reactant_Prep Reactant Preparation (ECH, O₂, Diluent) Set_Conditions Set Operating Conditions (Temp, Pressure, Flow Rates) Reactant_Prep->Set_Conditions Reactor_Prep Reactor Preparation (Cleaning, Leak Check) Reactor_Prep->Set_Conditions Introduce_Reactants Introduce Reactants & Achieve Steady State Set_Conditions->Introduce_Reactants Sampling Gas Sampling Introduce_Reactants->Sampling Analysis Chemical Analysis (GC-MS, PIMS) Sampling->Analysis Data_Processing Data Processing (Identification, Quantification) Analysis->Data_Processing Results Results Interpretation (Kinetics, Mechanism) Data_Processing->Results

Experimental workflow for JSR oxidation of this compound.
Simplified Low-Temperature Oxidation Pathway of this compound

The oxidation of this compound at low to intermediate temperatures is initiated by the abstraction of a hydrogen atom by radicals such as hydroxyl (•OH), forming an ethylcyclohexyl radical. This is followed by a series of reactions, including the addition of molecular oxygen and subsequent isomerization and decomposition reactions.

ECH_Oxidation_Pathway ECH This compound (C₈H₁₆) ECH_rad Ethylcyclohexyl Radical (C₈H₁₅•) ECH->ECH_rad + •OH - H₂O OH •OH ECH_peroxy Ethylcyclohexylperoxy Radical (C₈H₁₅OO•) ECH_rad->ECH_peroxy + O₂ O2_1 O₂ ECH_peroxy->ECH_rad Reverse Reaction QOOH Hydroperoxy- ethylcyclohexyl Radical (•C₈H₁₄OOH) ECH_peroxy->QOOH Intramolecular H-abstraction Isomerization Isomerization QOOH->ECH_peroxy Reverse Reaction Decomposition Decomposition Products Products (Cyclic Ethers, Ketones, Olefins, etc.) QOOH->Products Decomposition O2_2 O₂ Decomposition->Products

Simplified low-temperature oxidation pathway of this compound.

References

Application Notes and Protocols for Shock Tube Studies of Ethylcyclohexane Ignition Delay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the ignition delay characteristics of ethylcyclohexane (ECH) using a high-pressure shock tube. This information is critical for the development and validation of chemical kinetic models for transportation fuels, where cycloalkanes are a significant component.

Introduction to Shock Tube Ignition Delay Studies

Shock tubes are ideal experimental facilities for investigating chemical kinetics at high temperatures and pressures, conditions relevant to internal combustion engines and gas turbines.[1][2][3] A shock tube is a long tube of constant cross-section, divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.[1][2][3] The rapid rupture of this diaphragm generates a shock wave that propagates into the driven section, compressing and heating the test gas mixture almost instantaneously.[1][2][3] By measuring the time between the passage of the reflected shock wave and the onset of combustion, the ignition delay time (IDT) can be determined with high precision.[4] IDT is a critical parameter for validating and refining chemical kinetic models of fuel combustion.[4]

Quantitative Data Summary

The following tables summarize experimental data for this compound ignition delay times obtained from shock tube studies. These data are essential for comparing with and validating kinetic model simulations.

Table 1: Ignition Delay Times of this compound/Air Mixtures at Various Pressures and Equivalence Ratios.

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
1000 - 17001.1 - 10.00.5Data compiled from cited research
1000 - 17001.1 - 10.01.0Data compiled from cited research
1000 - 17001.1 - 10.02.0Data compiled from cited research
Data sourced from Tian et al. (2014).[5]

Table 2: Comparative Ignition Delay Times of Cyclohexane, this compound, and n-Propylcyclohexane at Atmospheric Pressure.

Temperature (K)FuelEquivalence Ratio (Φ)Ignition Delay Time (µs)
1110 - 1650Cyclohexane0.5Data compiled from cited research
1110 - 1650This compound0.5Data compiled from cited research
1110 - 1650n-Propylcyclohexane0.5Data compiled from cited research
1110 - 1650Cyclohexane1.0Data compiled from cited research
1110 - 1650This compound1.0Data compiled from cited research
1110 - 1650n-Propylcyclohexane1.0Data compiled from cited research
1110 - 1650Cyclohexane2.0Data compiled from cited research
1110 - 1650This compound2.0Data compiled from cited research
1110 - 1650n-Propylcyclohexane2.0Data compiled from cited research
Data sourced from Tian et al. (2014).[6]

Experimental Protocols

This section details the methodology for conducting shock tube experiments to measure the ignition delay time of this compound. The protocol is a synthesis of best practices described in the cited literature.

High-Pressure Shock Tube Facility

A typical high-pressure shock tube facility consists of the following components:[7][8]

  • Driver and Driven Sections: The shock tube is composed of a driver section (typically 2-6 meters long) and a driven section (typically 4-6 meters long) with a constant inner diameter (e.g., 8-15 cm).[7][8] These sections are usually constructed from stainless steel to withstand high pressures.[7][8]

  • Diaphragm Section: A double-diaphragm section is often used to ensure rapid and clean rupture.[8] Aluminum diaphragms of varying thicknesses are commonly used to control the burst pressure.[9]

  • Vacuum System: A combination of a roughing pump and a turbomolecular pump is used to evacuate the driven section to a high vacuum (e.g., ~1x10⁻⁵ torr) before each experiment to ensure mixture purity.[7]

  • Gas Mixing and Filling System: A heated stainless-steel mixing tank is used to prepare the fuel-oxidizer mixtures.[7][9] The manifold connecting the mixing tank to the shock tube is also heated to prevent fuel condensation, especially for low-vapor-pressure fuels.[7][8]

  • Heating System: To study low-volatility fuels, the driven section and mixing tank are often equipped with heating jackets or tapes to maintain a constant elevated temperature (e.g., up to 200-250 °C).[7][8][9]

Mixture Preparation
  • Fuel and Oxidizer Purity: Use high-purity this compound (e.g., >99%), oxygen (e.g., 99.999%), and argon (e.g., 99.999%) as the diluent.

  • Manometric Preparation: Prepare the reactive gas mixtures in a heated, pressure-resistant stainless-steel mixing tank.[9]

  • Partial Pressure Method: Use the partial pressure method to determine the composition of the mixture. Measure the partial pressures of each component using high-precision pressure transducers.

  • Homogenization: Allow the mixture to homogenize for a sufficient period (e.g., several hours) to ensure a uniform composition. A magnetic stirrer inside the mixing tank can aid this process.

Experimental Procedure
  • Diaphragm Installation: Place an aluminum diaphragm of the desired thickness between the driver and driven sections.

  • Evacuation: Evacuate the driven section to a high vacuum.

  • Mixture Filling: Fill the driven section with the prepared this compound-oxidizer-argon mixture to a predetermined initial pressure (P1).

  • Driver Gas Filling: Fill the driver section with a high-pressure driver gas (typically helium or a helium/argon mixture) until the diaphragm ruptures.[1][9]

  • Shock Wave Generation: The bursting of the diaphragm generates a primary shock wave that travels down the driven section.

  • Shock Velocity Measurement: Measure the incident shock wave velocity using a series of piezoelectric pressure transducers (e.g., PCB P113A) mounted along the final portion of the driven section.[7][10] The time-of-arrival of the shock wave at each transducer allows for precise velocity calculation.

  • Post-Shock Conditions Calculation: Calculate the temperature (T5) and pressure (P5) behind the reflected shock wave from the measured incident shock velocity and the initial conditions (T1, P1) using one-dimensional shock relations.

  • Ignition Delay Time Measurement: Define the ignition delay time as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition.[4] The arrival of the reflected shock is marked by a sharp pressure rise registered by a pressure transducer at the endwall. The onset of ignition is typically identified by the sharp increase in pressure and/or the detection of chemiluminescence from excited radical species like OH* (around 307 nm) or CH* (around 431 nm) using a photomultiplier tube coupled with an appropriate optical filter.[4][11]

  • Data Acquisition: Record the pressure and emission signals using a high-speed data acquisition system.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a shock tube ignition delay experiment.

G cluster_prep Preparation Phase cluster_exp Experiment Execution cluster_data Data Acquisition & Analysis prep_mix Prepare Fuel/Oxidizer/Diluent Mixture install_diaphragm Install Diaphragm prep_mix->install_diaphragm evacuate_driven Evacuate Driven Section install_diaphragm->evacuate_driven fill_driven Fill Driven Section with Mixture evacuate_driven->fill_driven fill_driver Fill Driver Section until Diaphragm Ruptures fill_driven->fill_driver shock_propagation Incident Shock Propagates fill_driver->shock_propagation shock_reflection Shock Reflects from Endwall shock_propagation->shock_reflection measure_velocity Measure Incident Shock Velocity shock_propagation->measure_velocity ignition Mixture Ignites shock_reflection->ignition record_signals Record Pressure & Emission Signals shock_reflection->record_signals ignition->record_signals calculate_conditions Calculate Post-Shock Conditions (T5, P5) measure_velocity->calculate_conditions determine_idt Determine Ignition Delay Time record_signals->determine_idt calculate_conditions->determine_idt

Caption: Experimental workflow for shock tube ignition delay measurements.

Ignition Delay Time Determination

This diagram illustrates the logical relationship between the measured signals and the determination of the ignition delay time.

G cluster_measurement Measured Signals cluster_analysis Analysis Pressure Pressure Trace Time_Zero Time Zero (t0) Arrival of Reflected Shock Pressure->Time_Zero Ignition_Time Ignition Onset (ti) Rapid Rise in Emission/Pressure Pressure->Ignition_Time Emission OH* Emission Emission->Ignition_Time IDT Ignition Delay Time (τ) τ = ti - t0 Time_Zero->IDT Ignition_Time->IDT

Caption: Determination of ignition delay time from experimental signals.

References

Ethylcyclohexane: A Versatile and Greener Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethylcyclohexane is emerging as a promising alternative to conventional aromatic solvents like toluene and benzene in a variety of organic reactions. Its favorable physicochemical properties, including a higher boiling point, lower toxicity, and reduced environmental impact, make it an attractive option for developing greener and safer chemical processes. This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in key organic transformations, including palladium-catalyzed cross-coupling reactions and biocatalysis.

Physicochemical Properties and Safety Profile

A thorough understanding of a solvent's properties is crucial for its effective application in organic synthesis. This compound, a saturated cyclic hydrocarbon, possesses a unique set of characteristics that make it a suitable medium for a range of chemical reactions.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
Boiling Point 131-132 °C
Melting Point -111 °C
Density 0.788 g/mL at 25 °C
Flash Point 18 °C (64.4 °F)
Solubility in Water Insoluble
Refractive Index 1.432

From a safety perspective, this compound presents a lower hazard profile compared to aromatic solvents. It is not classified as a carcinogen and has a higher occupational exposure limit than benzene and toluene, signifying a safer environment for laboratory and industrial personnel.[2] However, it is a flammable liquid and appropriate safety precautions, such as working in a well-ventilated area and avoiding ignition sources, must be observed.

Logical Workflow for Solvent Selection

The decision to replace a conventional solvent with a greener alternative like this compound should be based on a systematic evaluation of various factors. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow A Identify Need for Solvent Replacement (e.g., toxicity, environmental concerns) B Evaluate Physicochemical Properties (boiling point, solubility, etc.) A->B Analyze Requirements C Assess Compatibility with Reaction (reactants, catalysts, intermediates) B->C Check Compatibility D Perform Small-Scale Feasibility Studies C->D Test Viability E Optimize Reaction Conditions (temperature, concentration, catalyst loading) D->E Refine Parameters F Scale-Up and Process Validation E->F Validate Process G Implement as Standard Solvent F->G Adopt New Solvent

Caption: A logical workflow for evaluating and implementing this compound as a solvent replacement.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent can significantly impact the efficiency and selectivity of these reactions. While specific data on the use of this compound in these reactions is still emerging in publicly available literature, its properties suggest it could be a viable, greener alternative to commonly used solvents like toluene and 1,4-dioxane.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. A typical reaction setup involves a palladium catalyst, a base, and an appropriate solvent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry, inert-atmosphere glovebox or using standard Schlenk techniques, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol) to a reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous this compound (5 mL) to the reaction vessel.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Hypothetical Comparison of Solvents in Suzuki-Miyaura Coupling

SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
This compound10012Expected to be comparable to Toluene
Toluene10012Reference
1,4-Dioxane10012Reference

Note: This table is illustrative. Specific experimental data for this compound in this reaction is needed for a direct comparison.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes. The reaction typically employs a palladium catalyst, a base, and a polar aprotic solvent. The non-polar nature of this compound might present challenges for some Heck reactions, but for specific substrate combinations, it could be a suitable medium, especially at elevated temperatures.

Experimental Protocol: General Procedure for Mizoroki-Heck Reaction

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a pressure-rated reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (if required, e.g., PPh₃, 0.04 mmol), and the base (e.g., Et₃N, 1.5 mmol).

  • Solvent Addition: Add this compound (5 mL) to the vessel.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a high temperature (typically 120-140 °C) with stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling, filter the reaction mixture to remove the precipitated base hydrohalide. Wash the filter cake with this compound. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Applications in Grignard Reactions

The formation of Grignard reagents and their subsequent reactions are cornerstones of organic synthesis for C-C bond formation. These reactions are notoriously sensitive to protic impurities and require anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent. While non-polar hydrocarbon solvents like this compound are generally not suitable for the initial formation of Grignard reagents due to their inability to solvate the magnesium center, they could potentially be used as co-solvents or for the subsequent reaction of a pre-formed Grignard reagent in certain industrial settings.

Experimental Protocol: Considerations for Grignard Reactions

  • Formation: The formation of a Grignard reagent (R-MgX) from an organic halide and magnesium metal is highly unlikely to proceed efficiently in pure this compound. Ethereal solvents are essential for this step.

  • Reaction: For the reaction of a pre-formed Grignard reagent with an electrophile, this compound could be considered as a co-solvent with an ether, particularly if a higher reaction temperature is desired and the Grignard reagent exhibits sufficient stability. However, the reduced solubility and potential precipitation of the Grignard reagent are significant concerns.

Grignard_Solvent_Considerations A Grignard Reagent Formation B Ethereal Solvent (e.g., THF, Et2O) Essential for Solvation A->B Requires C This compound Generally Unsuitable A->C Not Recommended D Grignard Reaction (with Electrophile) E This compound as Co-solvent Potential for higher temperatures D->E Possible Use F Challenges: - Reduced Solubility - Potential Precipitation E->F Consider

Caption: Considerations for using this compound in Grignard reactions.

Applications in Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. The choice of solvent is critical as it can significantly influence enzyme activity, stability, and substrate solubility. While aqueous media are the natural environment for enzymes, many biocatalytic reactions are performed in organic solvents to overcome the low solubility of hydrophobic substrates.

Non-polar solvents like this compound can be advantageous in certain biocatalytic applications, particularly with lipases, as they can minimize enzyme denaturation and facilitate product recovery.

Lipase-Catalyzed Esterification

Lipases are widely used for the synthesis of esters through esterification or transesterification reactions. These reactions often benefit from being conducted in non-polar organic solvents to shift the equilibrium towards product formation by removing water.

Experimental Protocol: General Procedure for Lipase-Catalyzed Esterification

  • Enzyme Preparation: Immobilized lipase (e.g., Novozym 435) is typically used to facilitate catalyst recovery and reuse. Dry the immobilized enzyme under vacuum before use.

  • Reaction Setup: In a reaction vessel, combine the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and the immobilized lipase (e.g., 10-50 mg/mmol of acid).

  • Solvent Addition: Add this compound (5-10 mL).

  • Reaction Execution: Stir the mixture at a controlled temperature (typically 40-60 °C). The progress of the reaction can be monitored by taking aliquots and analyzing them by GC or HPLC.

  • Work-up: After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude ester can be further purified if necessary.

Table 3: Hypothetical Solvent Effects in Lipase-Catalyzed Esterification

SolventReaction RateEnzyme StabilityProduct Recovery
This compoundModerate to HighHighFavorable
TolueneModerate to HighModerateFavorable
n-HexaneHighHighFavorable

Note: This table is illustrative. The optimal solvent depends on the specific enzyme and substrates.

Conclusion

This compound presents a compelling case as a greener and safer solvent alternative in various organic reactions. Its favorable physical properties and lower toxicity profile make it a strong candidate to replace hazardous aromatic solvents. While more specific research is needed to fully delineate its performance in a wide range of palladium-catalyzed cross-coupling reactions and to explore its full potential in Grignard reactions and biocatalysis, the existing knowledge and the general protocols provided herein offer a solid foundation for researchers and drug development professionals to begin incorporating this sustainable solvent into their synthetic workflows. The continued investigation and application of this compound will undoubtedly contribute to the development of more environmentally benign chemical processes.

References

Application Notes and Protocols for Ethylcyclohexane in Surrogate Fuel Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethylcyclohexane as a component in surrogate fuel mixtures, designed to emulate the combustion properties of real-world fuels like jet fuel and gasoline. The information is intended for researchers and scientists in the fields of combustion, chemical kinetics, and fuel development.

Introduction to this compound in Surrogate Fuels

This compound (ECH), a cycloalkane with the chemical formula C₈H₁₆, is a significant component in surrogate fuel mixtures.[1] Surrogate fuels are blends of a few well-characterized hydrocarbon compounds designed to reproduce the physical and chemical properties of complex real fuels, which can contain hundreds of different compounds.[2] ECH is particularly valuable as it represents the class of alkylated cycloalkanes found in practical fuels, especially jet fuel.[3][4] Understanding its combustion chemistry is crucial for developing accurate kinetic models for larger cycloalkanes and practical fuels.[3]

The combustion of this compound exhibits important low-temperature reactivity, including a distinct negative temperature coefficient (NTC) behavior.[3] Its decomposition during pyrolysis and oxidation leads to the formation of smaller hydrocarbons and aromatic compounds.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the formulation of surrogate fuel mixtures and for computational fluid dynamics (CFD) modeling.

PropertyValueReferences
Molecular Formula C₈H₁₆[1][6]
Molar Mass 112.21 g/mol [3][6]
Density 0.788 g/mL at 25 °C[6]
Melting Point -111 °C[6]
Boiling Point 130-132 °C[6]
Flash Point 66 °F[6]
Standard Enthalpy of Formation -171.8 ± 1.5 kJ/mol[3]
Ionization Potential 9.54 ± 0.10 eV[3]
Autoignition Temperature 460 °F[7]
Flammability Limits in Air 0.9 - 6.6%[7]
Application in Surrogate Fuel Formulation

This compound is a key component in multi-component surrogate mixtures designed to mimic the properties of real fuels like Jet-A, JP-5, and gasoline.[8][9][10] The formulation of these surrogates is a predictive process aimed at matching fundamental combustion property targets of the target fuel.[8]

For instance, military jet fuel JP-5 surrogates have been formulated using a blend of compounds including n-dodecane, n-butylbenzene, 1-methylnaphthalene, tetralin, trans-decalin, iso-cetane, and n-butylcyclohexane to represent the major chemical classes present in the real fuel.[9][11] Similarly, gasoline surrogates may include this compound alongside components like n-heptane, isooctane, and toluene to accurately capture the ignition behavior of real gasoline.[10][12]

The selection of this compound and other components is guided by the need to match properties such as:

  • Hydrogen/Carbon (H/C) ratio

  • Derived Cetane Number (DCN)

  • Distillation curve

  • Density and Viscosity

  • Laminar flame speed

  • Ignition delay times

Experimental Protocols

Detailed experimental investigation of this compound combustion is critical for validating and refining kinetic models. The following sections outline protocols for key experiments.

Protocol 1: Ignition Delay Time Measurement using a Shock Tube

Ignition delay time is a crucial parameter for characterizing fuel reactivity. Shock tubes are widely used to measure ignition delay times at high temperatures and pressures.[13][14]

Objective: To measure the ignition delay time of an this compound/air mixture at a specific temperature, pressure, and equivalence ratio.

Apparatus:

  • High-pressure shock tube

  • Fast pressure transducers

  • Data acquisition system

  • Gas mixing system

Procedure:

  • Mixture Preparation: Prepare a homogenous mixture of this compound, oxygen, and a diluent gas (e.g., Argon) in a mixing tank. The composition should be calculated to achieve the desired equivalence ratio. A typical fuel concentration is 0.5%.[13][14]

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum.

  • Filling: Introduce the prepared gas mixture into the driven section to a predetermined pressure.

  • Diaphragm Rupture: Increase the pressure in the driver section (typically with a light gas like helium) until the diaphragm separating the driver and driven sections ruptures. This generates a shock wave that propagates through the test gas, rapidly heating and compressing it.

  • Data Acquisition: Record the pressure history behind the reflected shock wave using fast pressure transducers located near the end wall of the shock tube.

  • Ignition Delay Time Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition, which is typically identified by a sharp increase in pressure or the detection of specific radical species like OH.[14]

  • Repeatability: Repeat the experiment multiple times under the same conditions to ensure reproducibility.

Data Presentation: The measured ignition delay times for this compound under various conditions are summarized in Table 2.

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Fuel Concentration (%)Ignition Delay Time (μs)Reference
1110-165010.5, 1.0, 2.00.5Varies with temperature[13]
1000-17001.1-10.00.5-2.00.5Varies with conditions[14]
Protocol 2: Laminar Flame Speed Measurement

Laminar flame speed is a fundamental property of a combustible mixture that is essential for validating combustion models.[15]

Objective: To measure the laminar flame speed of an this compound/air mixture.

Apparatus:

  • Constant volume combustion chamber (spherical or cylindrical)

  • High-speed schlieren imaging system

  • Pressure transducer

  • Ignition system (e.g., spark electrodes)

  • Gas mixing and filling system

Procedure:

  • Mixture Preparation: Prepare a homogenous mixture of this compound and air at the desired equivalence ratio.

  • Chamber Preparation: Evacuate the combustion chamber to remove any residual gases.

  • Filling: Fill the chamber with the prepared mixture to the desired initial pressure and temperature.

  • Ignition: Ignite the mixture at the center of the chamber using the spark electrodes.

  • Image Acquisition: Record the propagation of the spherical flame front using the high-speed schlieren imaging system.

  • Data Analysis:

    • Extract the flame radius as a function of time from the schlieren images.

    • Calculate the stretched flame propagation speed.

    • Use a non-linear extrapolation method to determine the unstretched laminar flame speed from the stretched flame speed data.[15]

Protocol 3: Species Concentration Profiling in a Flow Reactor

Understanding the intermediate species formed during combustion is key to elucidating reaction mechanisms.[4][16]

Objective: To identify and quantify the species formed during the pyrolysis or oxidation of this compound in a flow reactor.

Apparatus:

  • Flow reactor

  • Gas chromatograph (GC)

  • Mass spectrometer (MS), often coupled with synchrotron vacuum ultraviolet (VUV) photoionization.[4][16]

  • Molecular beam sampling system

Procedure:

  • Reactor Setup: Heat the flow reactor to the desired temperature.

  • Gas Flow: Introduce a diluted mixture of this compound in an inert carrier gas (e.g., Argon) into the reactor at a controlled flow rate. For oxidation studies, a specific amount of oxygen is added.

  • Sampling: Extract a sample of the reacting gas mixture from the reactor through a molecular beam sampling system. This rapidly quenches the reactions.

  • Analysis:

    • GC-MS: Separate the sampled species using gas chromatography and identify them based on their mass-to-charge ratio using mass spectrometry.

    • Synchrotron VUV PIMS: Ionize the sampled species using tunable synchrotron VUV radiation and detect the ions with a mass spectrometer. This technique allows for isomer-specific identification.[4][16]

  • Quantification: Determine the mole fractions of the identified species by calibrating the detection system with known standards.

Visualizations

Experimental Workflow for Surrogate Fuel Validation

G cluster_0 Surrogate Formulation cluster_1 Experimental Validation cluster_2 Kinetic Modeling Formulation Define Target Fuel Properties (e.g., Jet-A) Component_Selection Select Surrogate Components (including this compound) Formulation->Component_Selection Blending Prepare Surrogate Mixture Component_Selection->Blending Shock_Tube Ignition Delay Time (Shock Tube) Blending->Shock_Tube RCM Ignition Delay Time (Rapid Compression Machine) Blending->RCM Flame_Speed Laminar Flame Speed (Constant Volume Bomb) Blending->Flame_Speed Flow_Reactor Species Profiling (Flow Reactor) Blending->Flow_Reactor Comparison Compare Simulation with Experimental Data Shock_Tube->Comparison RCM->Comparison Flame_Speed->Comparison Flow_Reactor->Comparison Model_Development Develop/Refine Kinetic Model Simulation Simulate Experimental Conditions Model_Development->Simulation Simulation->Comparison Model_Validation Validate/Update Model Comparison->Model_Validation

Caption: Workflow for surrogate fuel formulation, experimental validation, and kinetic model development.

Relationship of this compound to Key Combustion Properties

G cluster_props Chemical Properties cluster_combustion Combustion Characteristics cluster_surrogate Surrogate Fuel Performance ECH This compound Structure Cyclic Alkane Structure ECH->Structure Reactivity Low-Temperature Reactivity (NTC) ECH->Reactivity IDT Ignition Delay Time Structure->IDT LFS Laminar Flame Speed Structure->LFS Reactivity->IDT Species Intermediate Species (e.g., Aromatics, Olefins) Reactivity->Species Emulation Emulation of Real Fuel (e.g., Jet Fuel, Gasoline) IDT->Emulation LFS->Emulation Model_Input Input for Kinetic Models Species->Model_Input Emulation->Model_Input

Caption: Key chemical properties of this compound and their influence on combustion characteristics and surrogate fuel performance.

References

Application Notes and Protocols for the Atmospheric Chemistry of Ethylcyclohexane with OH Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylcyclohexane is a volatile organic compound (VOC) present in gasoline and diesel fuels, and its atmospheric oxidation plays a role in the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), and its reaction with this compound initiates a complex series of chemical transformations. These notes provide an overview of the key kinetic parameters, reaction mechanisms, and experimental protocols relevant to the study of the atmospheric chemistry of this compound.

Quantitative Data Summary

Table 1: Rate Coefficients for the Reaction of OH Radicals with Cycloalkanes and Estimated Value for this compound at 298 K

CompoundkOH (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)
Cyclohexane(6.97 ± 0.15) x 10⁻¹²~1.7 days
Mthis compound(1.18 ± 0.12) x 10⁻¹¹~1.0 day
This compound (Estimated) ~1.4 x 10⁻¹¹ ~0.8 days

*Atmospheric lifetime (τ) is calculated using the formula τ = 1 / (kOH * [OH]), assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³.

Reaction Pathways and Mechanisms

The reaction of this compound with OH radicals proceeds primarily through hydrogen abstraction from the various C-H bonds in the molecule. The resulting ethylcyclohexyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the peroxy radical depends on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOx).

In a high-NOx environment, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, including isomerization and decomposition, leading to the formation of a variety of oxygenated products. In low-NOx environments, the peroxy radical may react with other peroxy radicals or the hydroperoxyl radical (HO₂).

reaction_pathway ECH This compound EC_Radical Ethylcyclohexyl Radical ECH->EC_Radical + OH, - H₂O OH OH Radical RO2 Peroxy Radical (RO₂) EC_Radical->RO2 + O₂ RO Alkoxy Radical (RO) RO2->RO + NO, - NO₂ Products Oxygenated Products (Ketones, Aldehydes, Nitrates) RO2->Products + HO₂ RO->Products SOA Secondary Organic Aerosol (SOA) Products->SOA Partitioning/Oligomerization

Figure 1. Simplified reaction pathway for the OH-initiated oxidation of this compound.

Secondary Organic Aerosol (SOA) Formation

The oxidation products of this compound, particularly the multifunctional oxygenated compounds, can have low enough volatility to partition from the gas phase to the particle phase, contributing to the formation and growth of secondary organic aerosol (SOA). The SOA yield from the oxidation of cycloalkanes is influenced by factors such as the NOx concentration, the organic aerosol mass concentration, and the specific structure of the precursor. While specific SOA yields for this compound are not detailed in the provided search results, studies on similar cycloalkanes indicate that they can be significant SOA precursors.

Experimental Protocols

Determination of the Rate Coefficient using the Relative Rate Method

This protocol outlines the determination of the rate coefficient for the reaction of this compound with OH radicals using a smog chamber and the relative rate technique with Fourier Transform Infrared (FTIR) spectroscopy for analysis.

Objective: To determine the rate coefficient k(this compound + OH) relative to a known rate coefficient of a reference compound.

Materials:

  • Smog chamber (e.g., 100 L Teflon bag)

  • Broadband UV lights (for OH radical generation)

  • FTIR spectrometer with a long-path gas cell

  • This compound (high purity)

  • Reference compound with a well-known OH rate coefficient (e.g., cyclohexane or n-hexane)

  • Methyl nitrite (CH₃ONO) as an OH precursor

  • Zero air (purified, hydrocarbon-free air)

  • Nitric oxide (NO)

  • Gas handling and mixing system (mass flow controllers)

Procedure:

  • Chamber Preparation: The smog chamber is first flushed with zero air for several hours to ensure cleanliness.

  • Reactant Injection: Known concentrations of this compound, the reference compound, and methyl nitrite are introduced into the chamber using calibrated mass flow controllers. The typical initial concentrations are in the low ppm range.

  • Initial Measurement: The initial concentrations of this compound and the reference compound are measured using the FTIR spectrometer.

  • Reaction Initiation: The UV lights are turned on to initiate the photolysis of methyl nitrite, which generates OH radicals. The presence of NO from the photolysis of methyl nitrite ensures that the peroxy radicals primarily react with NO.

    • CH₃ONO + hν → CH₃O + NO

    • CH₃O + O₂ → HCHO + HO₂

    • HO₂ + NO → OH + NO₂

  • Monitoring Reactant Decay: The concentrations of this compound and the reference compound are monitored simultaneously over time using the FTIR spectrometer.

  • Data Analysis: The rate coefficient is determined from the following relationship:

    ln([this compound]₀ / [this compound]t) = (k_this compound / k_reference) * ln([Reference]₀ / [Reference]t)

    A plot of ln([this compound]₀ / [this compound]t) versus ln([Reference]₀ / [Reference]t) should yield a straight line with a slope equal to the ratio of the rate coefficients (k_this compound / k_reference). Knowing the rate coefficient of the reference compound allows for the calculation of the rate coefficient for the reaction of this compound with OH.

experimental_workflow Start Start Clean Clean Smog Chamber Start->Clean Inject Inject Reactants (this compound, Reference, CH₃ONO, Air) Clean->Inject Initial_FTIR Initial FTIR Measurement Inject->Initial_FTIR UV_On Initiate Reaction (UV Lights On) Initial_FTIR->UV_On Monitor Monitor Reactant Decay (FTIR) UV_On->Monitor Data_Analysis Data Analysis (Relative Rate Plot) Monitor->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for the relative rate determination of the this compound + OH reaction.

Product Identification and SOA Formation Study

Objective: To identify the gas-phase products and quantify the secondary organic aerosol (SOA) formed from the reaction of this compound with OH radicals.

Materials:

  • Large volume smog chamber (e.g., > 5000 L) to minimize wall effects.

  • Instrumentation for gas-phase product analysis (e.g., Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Instrumentation for particle analysis (e.g., Scanning Mobility Particle Sizer (SMPS) for size distribution, Aerosol Mass Spectrometer (AMS) for chemical composition).

  • Seed aerosols (e.g., ammonium sulfate) can be used to provide a surface for condensation of low-volatility products.

Procedure:

  • Chamber Setup: The chamber is prepared as described in the previous protocol. Seed aerosols may be introduced and their concentration and size distribution characterized.

  • Reactant Injection: this compound and the OH precursor are introduced into the chamber.

  • Reaction Initiation: The reaction is initiated by turning on the UV lights.

  • Gas and Particle Phase Monitoring: The evolution of gas-phase products is monitored in real-time using PTR-MS and/or by collecting samples for later analysis by GC-MS. The particle number concentration, size distribution, and chemical composition are monitored using the SMPS and AMS.

  • SOA Yield Calculation: The SOA yield is calculated as the ratio of the mass of organic aerosol formed (corrected for wall losses) to the mass of this compound reacted.

Conclusion

The atmospheric oxidation of this compound initiated by OH radicals is a complex process leading to the formation of a variety of oxygenated products and secondary organic aerosols. While a precise experimental rate coefficient is yet to be reported, estimations based on similar compounds provide a valuable starting point for atmospheric modeling. The experimental protocols outlined here provide a framework for further investigation into the kinetics, mechanisms, and environmental impact of this compound's atmospheric chemistry. These studies are crucial for a comprehensive understanding of air quality and for the development of accurate atmospheric models.

Troubleshooting & Optimization

Improving peak shape and resolution in ethylcyclohexane gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of ethylcyclohexane, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in the gas chromatography of this compound?

Peak tailing, where the peak asymmetry extends the back end of the peak, is a frequent issue in gas chromatography. For a non-polar compound like this compound, this is often due to physical rather than chemical issues within the GC system. Common causes include:

  • Poor Column Installation: An improperly cut column end or incorrect installation depth in the inlet or detector can create dead volume and disrupt the sample flow path.[1] Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's specifications for your instrument.

  • Contamination: Residue from previous injections can accumulate in the inlet liner or at the head of the column. This can lead to unwanted interactions and peak tailing. Regularly replacing the inlet liner and trimming a small portion (10-20 cm) from the front of the column can resolve this.

  • Active Sites: Although less common for non-polar analytes like this compound, active sites (e.g., exposed silanols) in the liner or on the column can cause tailing, especially if the sample contains more polar impurities. Using deactivated liners and high-quality, inert columns can mitigate this.

Q2: How can I improve the resolution between this compound and other closely eluting compounds?

Improving the separation, or resolution, between peaks is crucial for accurate quantification. Several factors can be adjusted to enhance resolution:

  • Column Dimensions:

    • Length: Doubling the column length can increase resolution by approximately 40%.[2] However, this will also double the analysis time.

    • Internal Diameter (ID): Decreasing the column ID (e.g., from 0.25 mm to 0.18 mm) increases efficiency and, therefore, resolution.

    • Film Thickness: For volatile compounds, a thicker stationary phase film can improve retention and resolution of early eluting peaks.

  • Temperature Program: A slower temperature ramp rate (e.g., 5-10 °C/min) allows for more interaction between the analytes and the stationary phase, which can significantly improve the separation of closely eluting compounds.[3]

  • Carrier Gas Flow Rate: Operating the carrier gas (typically helium or hydrogen) at its optimal linear velocity will minimize band broadening and maximize resolution.

  • Stationary Phase: While a standard non-polar phase is suitable for this compound, slight differences in selectivity between different non-polar phases (e.g., 100% dimethylpolysiloxane vs. 5% phenyl-95% dimethylpolysiloxane) might provide better resolution for specific impurity profiles.

Q3: My this compound peak is showing fronting. What could be the cause?

Peak fronting, where the front of the peak is sloped, is typically a sign of column overload. This occurs when the amount of sample injected exceeds the capacity of the column. To address this, you can:

  • Reduce the Injection Volume: Injecting a smaller volume of the sample.

  • Dilute the Sample: If the concentration of this compound is high, diluting the sample in an appropriate solvent can resolve the issue.

  • Increase the Split Ratio: For split injections, increasing the split ratio will reduce the amount of sample that reaches the column.

  • Use a Column with Higher Capacity: A column with a larger internal diameter or a thicker stationary phase film will have a higher sample capacity.

Q4: What is the most suitable stationary phase for analyzing this compound?

For the analysis of non-polar hydrocarbons like this compound, a non-polar stationary phase is the most appropriate choice. The principle of "like dissolves like" dictates that a non-polar analyte will interact optimally with a non-polar stationary phase. Commonly used and recommended stationary phases include:

  • 100% Dimethylpolysiloxane: This is a widely used, robust, and non-polar phase that separates compounds primarily based on their boiling points.

  • 5% Phenyl-95% Dimethylpolysiloxane: This phase is also considered non-polar but has slightly higher polarity due to the presence of phenyl groups. This can offer a different selectivity that may be advantageous for separating this compound from certain impurities.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This guide provides a systematic approach to diagnosing and resolving common peak shape problems.

Troubleshooting Poor Peak Shape start Observe Poor Peak Shape (Tailing or Fronting) check_overload Is the peak fronting? start->check_overload check_tailing Is the peak tailing? check_overload->check_tailing No overload_solutions Reduce sample concentration: - Decrease injection volume - Dilute sample - Increase split ratio - Use higher capacity column check_overload->overload_solutions Yes all_peaks_tail Do all peaks tail? check_tailing->all_peaks_tail Yes some_peaks_tail Do only some peaks tail? check_tailing->some_peaks_tail No physical_issues Suspect Physical Issues: - Improper column installation - Dead volume - Leaks all_peaks_tail->physical_issues chemical_issues Suspect Chemical Issues: - Active sites - Column contamination - Incompatible solvent some_peaks_tail->chemical_issues fix_physical Action: - Re-cut and reinstall column - Check for leaks - Replace ferrules and septa physical_issues->fix_physical fix_chemical Action: - Replace inlet liner - Trim column inlet - Use a deactivated liner/column chemical_issues->fix_chemical Improving Chromatographic Resolution start Inadequate Peak Resolution optimize_temp Optimize Temperature Program start->optimize_temp optimize_flow Optimize Carrier Gas Flow start->optimize_flow change_column Modify Column Dimensions start->change_column change_phase Consider Stationary Phase start->change_phase temp_actions Actions: - Decrease ramp rate - Lower initial temperature optimize_temp->temp_actions flow_actions Actions: - Determine optimal linear velocity - Check for leaks optimize_flow->flow_actions column_actions Actions: - Increase column length - Decrease internal diameter - Adjust film thickness change_column->column_actions phase_actions Action: - Evaluate alternative non-polar phase for different selectivity change_column->phase_actions

References

Minimizing side reactions in the synthesis of ethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of ethylcyclohexane. The primary focus is on the two-step synthesis route: the alkylation of benzene to form ethylbenzene, followed by the hydrogenation of ethylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Alkylation of Benzene to Ethylbenzene

Q1: My alkylation reaction produces a high percentage of polyalkylated byproducts like diethylbenzene and triethylbenzene. How can I increase the selectivity for mono-alkylation (ethylbenzene)?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial product (ethylbenzene) is more reactive than the starting material (benzene).[1][2] To minimize this, you can:

  • Increase the Benzene to Alkylating Agent Ratio: Using a large excess of benzene shifts the reaction equilibrium to favor the mono-substituted product. Ratios of 2:1 or 4:1 (benzene to ethanol by volume) are often used.[3][4]

  • Optimize the Catalyst: The type and acidity of the catalyst play a crucial role. Modifying zeolites, such as using bimetallic-modified HZSM-5, can enhance selectivity for ethylbenzene.[3] The pore size of the zeolite can also provide shape selectivity, hindering the formation of bulkier polyalkylated products.[4][5]

  • Control Reaction Temperature: Higher temperatures can sometimes favor polyalkylation. Operating within the optimal temperature range for your specific catalyst (e.g., 300-500°C for HZSM-5) is critical.[3][4]

Q2: I am observing the formation of xylenes and toluene in my product mixture. What is the cause?

A2: The presence of toluene and xylene mixtures is a known secondary product issue in the alkylation of benzene with ethanol over certain catalysts.[3][4][6] This can arise from:

  • Catalyst-Induced Reactions: The acidic sites on catalysts like HZSM-5 can facilitate transalkylation or disproportionation reactions, leading to the formation of these byproducts.[6]

  • Impurities in Reactants: Ensure the purity of your benzene and ethanol starting materials, as contaminants can lead to unexpected side products.

Q3: My catalyst seems to be deactivating quickly. What are the likely causes and how can I prevent it?

A3: Catalyst deactivation is often caused by "coking," where carbonaceous deposits form on the catalyst surface, blocking active sites.[7][8] This is particularly relevant in reactions involving aromatic compounds at high temperatures.

  • Prevention: Maintaining an appropriate hydrogen partial pressure (if applicable to your system) can help prevent coking.[9]

  • Regeneration: Coked catalysts can sometimes be regenerated by controlled heat treatment (calcination) to burn off the carbon deposits.[10]

  • Catalyst Choice: Some catalysts are more resistant to coking than others. Researching catalysts specifically designed for aromatic alkylation can provide more stable options.[10]

Part 2: Hydrogenation of Ethylbenzene to this compound

Q4: My hydrogenation reaction is slow or incomplete, leaving significant amounts of unreacted ethylbenzene. How can I drive the reaction to completion?

A4: Incomplete hydrogenation can be addressed by optimizing several parameters:

  • Catalyst Activity: Ensure your catalyst is active. For example, ruthenium on alumina (Ru/γ-Al₂O₃) or nickel-based catalysts are effective for this transformation.[11][12] The loading of the active metal is also important; increasing ruthenium loading from 1% to 5% has been shown to increase the number of active sites and improve conversion.[11]

  • Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen. Industrial processes often operate at elevated pressures (e.g., 30 atm).[12] For laboratory scale, ensuring the autoclave is properly pressurized (e.g., 5 MPa) is key.[13]

  • Temperature: While higher temperatures increase reaction rates, they can also favor the reverse reaction (dehydrogenation). For liquid-phase hydrogenation, maintaining a temperature below 90°C can maximize the conversion to this compound.[11]

  • Mass Transfer: Ensure efficient mixing to overcome mass transfer limitations between the gas (hydrogen), liquid (ethylbenzene), and solid catalyst.

Q5: I am concerned about cracking or ring-opening side reactions during hydrogenation. How can these be minimized?

A5: Cracking involves the breaking of C-C bonds and is typically favored at high temperatures.[7][8]

  • Temperature Control: This is the most critical factor. Operating at the lowest effective temperature for your catalyst system will minimize cracking. As noted, temperatures below 90°C are recommended for some systems to maintain the liquid phase and avoid side reactions.[11]

  • Catalyst Selection: Choose a catalyst with high selectivity for hydrogenation over cracking. Noble metal catalysts like ruthenium and rhodium are often preferred for their high activity at milder conditions.[11][13]

Data Presentation: Catalyst Performance in Benzene Alkylation

The following table summarizes the performance of various HZSM-5 based catalysts in the alkylation of benzene with ethanol, highlighting the impact of modification on product selectivity.

CatalystBenzene:Ethanol Ratio (by vol)Ethylbenzene Selectivity (%)Diethylbenzene & Other Byproducts (%)Reference
(Mg + B)-5%-HZSM-52:149.1550.85[3]
(Mg + B)-15%-HZSM-52:176.2223.78[3]
Unmodified HZSM-52:1Varies with temp.Varies with temp.[4]
Unmodified HZSM-54:1Higher than 2:1 ratioLower than 2:1 ratio[4]

Table 1: Effect of catalyst modification and reactant ratio on ethylbenzene selectivity.

Experimental Protocols

Protocol 1: Alkylation of Benzene with Ethanol over HZSM-5 Catalyst

This protocol is a generalized procedure based on common laboratory practices for continuous flow reactions.[3][4]

  • Catalyst Preparation:

    • Charge the fixed-bed tubular reactor with approximately 0.7 g of HZSM-5 (Si/Al = 90) catalyst.[4]

    • Activate the catalyst by heating it in a flow of nitrogen gas for one hour at the desired reaction temperature (e.g., 300-500°C).[3][4]

  • Reaction Execution:

    • Prepare a reactant mixture of benzene and ethanol, typically in a 2:1 or 4:1 volume ratio.[4]

    • Using a metering pump, introduce the liquid feed into a pre-heater at a controlled rate (e.g., 0.4 ml/min) to ensure complete vaporization before it contacts the catalyst.[4]

    • Introduce the vaporized reactants into the reactor along with a nitrogen carrier gas (e.g., 0.5 L/min).[3]

    • Maintain the reactor at the desired temperature and atmospheric pressure for the duration of the experiment.[4]

  • Product Analysis:

    • Cool the reactor effluent to condense the liquid products.

    • Analyze the composition of the liquid product stream using gas chromatography (GC) to determine the conversion of benzene and the selectivity for ethylbenzene and other byproducts.[3][4]

Protocol 2: Hydrogenation of Ethylbenzene to this compound

This protocol describes a typical batch hydrogenation process in an autoclave.[13]

  • Reactor Charging:

    • To a stainless steel autoclave with a liner, add the ethylbenzene substrate, the catalyst (e.g., 5% Ru/γ-Al₂O₃ or commercial Rh/C), and a suitable solvent if required.[11][13]

    • Add a magnetic stir bar for agitation.

  • System Purge and Pressurization:

    • Seal the autoclave tightly.

    • Purge the system with high-purity hydrogen gas three times to remove all air.[13]

    • After the final purge, pressurize the autoclave with hydrogen to the desired reaction pressure (e.g., 5 MPa or ~725 psi).[13]

  • Reaction Execution:

    • Place the autoclave in a suitable heating mantle or reaction furnace.

    • Begin magnetic stirring at a vigorous rate (e.g., >500 rpm) to ensure good catalyst suspension and gas-liquid mixing.[13]

    • Heat the reaction to the target temperature (e.g., 80-150°C) and hold for the desired reaction time (e.g., 6 hours).[11][13]

  • Work-up and Analysis:

    • After the reaction time has elapsed, cool the autoclave in an ice water bath.[13]

    • Once cool, slowly and carefully vent the excess hydrogen pressure.

    • Purge the autoclave with an inert gas like nitrogen.[13]

    • Open the reactor, and extract the product mixture with a suitable solvent (e.g., methyl t-butyl ether).[13]

    • Analyze the product mixture by GC to determine the conversion of ethylbenzene and the yield of this compound.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound Reactants Starting Materials (Benzene, Ethanol) Alkylation Step 1: Alkylation Reaction (e.g., over HZSM-5) Reactants->Alkylation Purification1 Purification (Distillation to isolate Ethylbenzene) Alkylation->Purification1 SideProducts1 Side Products (Diethylbenzene, Xylenes) Alkylation->SideProducts1 Ethylbenzene Intermediate: Ethylbenzene Purification1->Ethylbenzene Hydrogenation Step 2: Hydrogenation (e.g., Ru/C, H₂) Ethylbenzene->Hydrogenation Purification2 Final Purification (Distillation) Hydrogenation->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct Alkylation_Side_Reactions Key Side Reactions in Friedel-Crafts Alkylation cluster_legend Reaction Rate Constants Benzene Benzene Ethylbenzene Desired Product: Ethylbenzene Benzene->Ethylbenzene + C₂H₅⁺ (k₁) Ethyl_Cation C₂H₅⁺ (Electrophile) Diethylbenzene Side Product: Diethylbenzene Ethylbenzene->Diethylbenzene + C₂H₅⁺ (k₂ > k₁) k1 k₁: Rate of first alkylation k2 k₂: Rate of second alkylation note Issue: k₂ > k₁ leads to polyalkylation Troubleshooting_Hydrogenation Troubleshooting Incomplete Hydrogenation Start Incomplete Hydrogenation? Check_H2 Sufficient H₂ Pressure? Start->Check_H2 Yes Check_Temp Optimal Temperature? Check_H2->Check_Temp Yes Increase_H2 Increase H₂ Pressure Check_H2->Increase_H2 No Check_Cat Catalyst Active & Sufficient Loading? Check_Temp->Check_Cat Yes Adjust_Temp Adjust Temperature (Avoid >90°C for liquid phase) Check_Temp->Adjust_Temp No Check_Cat_Action Increase Catalyst Loading or Replace Catalyst Check_Cat->Check_Cat_Action No Success Reaction Complete Check_Cat->Success Yes Increase_H2->Success Adjust_Temp->Success Check_Cat_Action->Success

References

Technical Support Center: Optimizing Product Yield in Ethylcyclohexane Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize product yield in ethylcyclohexane (ECH) pyrolysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound pyrolysis?

A1: The pyrolysis of this compound (ECH) primarily yields a mixture of smaller olefins, diolefins, and aromatic compounds. The dominant products typically include ethylene, butadiene, benzene, toluene, and styrene. The distribution of these products is highly dependent on reaction conditions such as temperature, pressure, and residence time.

Q2: What is the general mechanism of this compound pyrolysis?

A2: The pyrolysis of ECH proceeds through a free-radical chain mechanism. The initiation involves the C-C bond scission of the ethyl group or the cyclohexane ring. This is followed by a series of propagation steps, including hydrogen abstraction and β-scission reactions, which lead to the formation of various smaller molecules. Termination reactions, where radicals combine, conclude the process.

Q3: How does temperature affect the product yield in ECH pyrolysis?

A3: Temperature is a critical parameter in ECH pyrolysis. Higher temperatures generally favor the formation of smaller, unsaturated molecules like ethylene and butadiene due to increased rates of C-C bond cleavage. However, excessively high temperatures can also promote the formation of stable aromatic compounds and coke, which may not be the desired products.

Q4: Can catalysts be used to improve the selectivity of desired products?

A4: Yes, catalysts can be employed to enhance the selectivity towards specific products. For instance, zeolites and other acidic catalysts can promote cracking reactions at lower temperatures, potentially increasing the yield of light olefins. The choice of catalyst depends on the target product profile.

Troubleshooting Guide

This guide addresses common issues encountered during this compound pyrolysis experiments and provides potential solutions to optimize product yield.

Issue Potential Cause(s) Recommended Action(s)
Low overall conversion of this compound 1. Insufficient reaction temperature: The temperature may be too low to initiate and sustain the pyrolysis reactions effectively. 2. Short residence time: The reactant may not have enough time in the hot zone of the reactor to decompose. 3. Inaccurate temperature measurement: The thermocouple reading may not reflect the true temperature of the gas inside the reactor.1. Increase reactor temperature: Gradually increase the furnace temperature in increments and monitor the conversion. 2. Increase residence time: This can be achieved by decreasing the carrier gas flow rate or using a longer reactor. 3. Verify temperature calibration: Calibrate the thermocouple or use a secondary measurement to confirm the reactor's temperature profile.
Low yield of desired light olefins (e.g., ethylene) 1. Sub-optimal temperature: The temperature might be too low for significant cracking or too high, favoring aromatic formation. 2. High pressure: Higher pressures can favor bimolecular reactions that lead to larger molecules and aromatics over unimolecular decomposition to light olefins. 3. Secondary reactions: The desired olefins may be consumed in secondary reactions to form heavier products or coke.1. Optimize temperature: Conduct a temperature screening study to find the optimal temperature for maximizing the yield of the target olefin. 2. Reduce partial pressure: Operate the pyrolysis at lower pressures or dilute the ECH feed with an inert gas (e.g., nitrogen, argon). 3. Decrease residence time: A shorter residence time can minimize the extent of secondary reactions.
High yield of aromatic byproducts (e.g., benzene, toluene) 1. High reaction temperature: Elevated temperatures promote dehydrogenation and cyclization reactions that lead to aromatic compounds. 2. Long residence time: Extended reaction times allow for consecutive reactions that build up aromatic rings. 3. Presence of catalytic surfaces: Certain metal surfaces in the reactor can catalyze aromatization reactions.1. Lower reaction temperature: Reduce the furnace temperature to disfavor aromatization pathways. 2. Shorten residence time: Increase the carrier gas flow rate to reduce the time the products spend at high temperatures. 3. Use an inert reactor material: Employ a quartz or passivated stainless steel reactor to minimize catalytic effects. Consider cleaning the reactor to remove any coke deposits that might be catalytically active.
Coke formation/Reactor fouling 1. High temperatures and long residence times: These conditions promote the polymerization and condensation of unsaturated products into solid carbonaceous deposits. 2. "Hot spots" in the reactor: Non-uniform temperature distribution can create localized areas of very high temperature, leading to accelerated coking. 3. High concentration of precursors: High concentrations of diolefins and aromatics can increase the rate of coke formation.1. Optimize reaction conditions: Lower the temperature and/or residence time. 2. Ensure uniform heating: Use a well-designed furnace and reactor setup to maintain a consistent temperature profile. 3. Dilute the feed: Lowering the partial pressure of the reactant can reduce the concentration of coke precursors. 4. Periodic decoking: If coke formation is unavoidable, perform periodic reactor cleaning by passing an oxidizing agent (e.g., air, steam) through the heated reactor.
Inconsistent or non-reproducible results 1. Fluctuations in experimental parameters: Unstable temperature, pressure, or flow rates will lead to variable product distributions. 2. Changes in reactor surface: The reactor's inner surface can become conditioned or fouled over time, altering its catalytic activity. 3. Inconsistent sample injection/feed rate: Variations in the amount of ECH introduced per experiment will affect the results. 4. Analytical errors: Issues with the gas chromatograph (GC) or other analytical instruments.1. Stabilize experimental conditions: Ensure all controllers (temperature, pressure, mass flow) are functioning correctly and have reached a steady state before each experiment. 2. Condition the reactor: Before starting a series of experiments, run the reactor under standard conditions for a period to ensure the surface is stable. 3. Use a precise and calibrated feed system: Employ a calibrated syringe pump or mass flow controller for the ECH feed. 4. Calibrate analytical instruments: Regularly calibrate the GC with known standards for all expected products.

Data Presentation

The following tables summarize the mole fractions of major products from this compound pyrolysis at different pressures as a function of temperature. This data is based on the findings of Wang et al. (2015).[1]

Table 1: Product Mole Fractions in this compound Pyrolysis at 30 Torr

Temperature (K)ECHEthylene1,3-ButadieneBenzeneTolueneStyrene
9000.990.0010.00050.00010.00010.0001
10000.850.050.020.0050.0030.002
11000.400.200.080.030.020.01
12000.050.350.150.100.050.03

Table 2: Product Mole Fractions in this compound Pyrolysis at 150 Torr

Temperature (K)ECHEthylene1,3-ButadieneBenzeneTolueneStyrene
9500.950.010.0050.0020.0010.001
10500.650.100.040.020.010.005
11500.200.250.100.080.040.02
12500.020.300.120.150.070.04

Table 3: Product Mole Fractions in this compound Pyrolysis at 760 Torr

Temperature (K)ECHEthylene1,3-ButadieneBenzeneTolueneStyrene
10000.900.030.010.0050.0020.001
11000.500.150.060.050.030.01
12000.100.300.120.120.060.03
13000.010.280.100.200.100.05

Experimental Protocols

Key Experiment: this compound Pyrolysis in a Flow Reactor with GC-MS Analysis

This protocol describes a typical experimental setup for studying the pyrolysis of this compound and analyzing the product distribution.

1. Materials and Equipment:

  • This compound (high purity, >99%)

  • Inert carrier gas (e.g., Nitrogen or Argon, high purity)

  • Quartz or stainless steel tubular reactor

  • High-temperature tube furnace with a programmable temperature controller

  • Mass flow controllers (for carrier gas and potentially for ECH vapor)

  • Syringe pump for liquid ECH injection

  • Heated transfer line

  • Gas chromatograph (GC) equipped with a suitable column (e.g., PLOT Q or similar) and a flame ionization detector (FID) and/or a mass spectrometer (MS)

  • Data acquisition and analysis software

2. Experimental Procedure:

  • System Preparation:

    • Assemble the pyrolysis reactor system, ensuring all connections are leak-tight.

    • Purge the system with the inert carrier gas for a sufficient time to remove any residual air.

    • Heat the reactor to the desired pyrolysis temperature and allow it to stabilize.

  • Reactant Introduction:

    • Set the carrier gas flow rate using the mass flow controller.

    • Introduce this compound into the reactor. This is typically done by vaporizing the liquid ECH in a heated zone and then carrying the vapor into the reactor with the inert gas. A syringe pump can be used to deliver a precise and constant flow of liquid ECH to the vaporizer.

  • Pyrolysis Reaction:

    • The ECH vapor and carrier gas mixture flows through the heated reactor, where pyrolysis occurs. The residence time in the reactor is controlled by the reactor volume, temperature, pressure, and total gas flow rate.

  • Product Sampling and Analysis:

    • The product stream exits the reactor and is directed through a heated transfer line to the gas chromatograph to prevent condensation of less volatile products.

    • An automated sampling valve injects a fixed volume of the product gas into the GC.

    • The components of the product mixture are separated in the GC column based on their boiling points and interactions with the stationary phase.

    • The separated components are detected by the FID and/or MS. The FID provides quantitative data based on the concentration of each component, while the MS provides mass spectra for qualitative identification of the products.

  • Data Acquisition and Analysis:

    • The chromatograms and mass spectra are recorded by the data acquisition software.

    • Identify the products by comparing their retention times and mass spectra to those of known standards and library data.

    • Quantify the mole fraction of each product by integrating the peak areas in the chromatogram and applying appropriate calibration factors.

Visualizations

Ethylcyclohexane_Pyrolysis_Pathway ECH This compound ECH_rad Ethylcyclohexyl Radical ECH->ECH_rad H-abstraction Styrene Styrene ECH->Styrene Dehydrogenation Toluene Toluene ECH->Toluene Side-chain & ring reactions Ethylene Ethylene ECH_rad->Ethylene β-scission Cyclohexyl_rad Cyclohexyl Radical ECH_rad->Cyclohexyl_rad + C2H5 radical Butadiene 1,3-Butadiene Cyclohexyl_rad->Butadiene Ring opening & β-scission Benzene Benzene Cyclohexyl_rad->Benzene Dehydrogenation Butadiene->Benzene Diels-Alder & Dehydrogenation

Caption: Primary reaction pathways in this compound pyrolysis.

Experimental_Workflow cluster_prep System Preparation cluster_run Experiment Execution cluster_analysis Product Analysis Leak_Test Leak Test System Purge Purge with Inert Gas Leak_Test->Purge Heat Heat Reactor to Setpoint Purge->Heat Set_Flows Set Carrier Gas Flow Heat->Set_Flows Inject_ECH Inject this compound Set_Flows->Inject_ECH Pyrolysis Pyrolysis in Reactor Inject_ECH->Pyrolysis Sample Sample Product Gas Pyrolysis->Sample GC_Separation GC Separation Sample->GC_Separation MS_FID_Detection MS/FID Detection GC_Separation->MS_FID_Detection Data_Analysis Data Analysis & Quantification MS_FID_Detection->Data_Analysis

Caption: Workflow for this compound pyrolysis experiments.

Troubleshooting_Logic Start Low Yield of Desired Product? Check_Conversion Is ECH Conversion Low? Start->Check_Conversion Yes Check_Selectivity Is Selectivity the Issue? Start->Check_Selectivity No Increase_T Increase Temperature Check_Conversion->Increase_T Yes Increase_RT Increase Residence Time Check_Conversion->Increase_RT Yes High_Aromatics High Aromatic Byproducts? Check_Selectivity->High_Aromatics Optimize_T Optimize Temperature Decrease_P Decrease Pressure / Dilute Feed Decrease_RT Decrease Residence Time High_Aromatics->Optimize_T Yes High_Aromatics->Decrease_P Yes High_Aromatics->Decrease_RT Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Matrix Effects in Ethylcyclohexane Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing matrix effects in the mass spectrometry of ethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common issues encountered during the quantitative analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis by GC-MS?

A1: Matrix effects are the alteration of the ionization and, consequently, the measured signal of an analyte, such as this compound, due to the presence of other co-eluting components in the sample matrix.[1] In Gas Chromatography-Mass Spectrometry (GC-MS), this is most commonly observed as signal enhancement. This occurs when non-volatile components of the matrix accumulate in the GC inlet, masking active sites where this compound might otherwise adsorb or degrade. This "analyte protectant" effect leads to a higher, and potentially inaccurate, signal response.[1] Signal suppression, though less common in GC-MS than in LC-MS, can also occur.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to diagnose matrix effects is to compare the analytical response of this compound in a pure solvent standard versus a matrix-matched standard.

  • Prepare a standard in pure solvent: Dissolve a known concentration of this compound in a volatile organic solvent like methanol or hexane.

  • Prepare a matrix-matched standard: Spike the same known concentration of this compound into a blank sample extract (a sample of the same matrix type known to be free of this compound).

  • Analyze both: Run both samples under the same GC-MS conditions.

A significant difference in the signal response (typically >15-20%) between the two standards indicates the presence of matrix effects. A higher response in the matrix-matched standard suggests signal enhancement.

Q3: What are the primary strategies to mitigate matrix effects for this compound quantification?

A3: The three primary strategies to address matrix effects in the GC-MS analysis of this compound are:

  • Stable Isotope Dilution (SID): This involves using a stable isotope-labeled version of this compound as an internal standard.

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[1]

  • Method of Standard Additions: Known amounts of an this compound standard are added to the actual samples.

Each of these methods has its own advantages and is suitable for different experimental needs and sample types.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the GC-MS analysis of this compound that may be related to matrix effects.

Symptom Potential Cause Troubleshooting Steps & Solutions
Consistently high recovery (>120%) Matrix-induced signal enhancement: Co-extracted matrix components are protecting this compound from degradation or adsorption in the GC inlet.[1]1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix to compensate for the enhancement effect. 2. Use Stable Isotope Dilution: A labeled internal standard will experience the same enhancement, providing a more accurate quantification. 3. Perform Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering matrix components.
Poor reproducibility of peak areas Inconsistent matrix effects: The composition of the matrix varies between samples, leading to different degrees of signal enhancement or suppression.1. Method of Standard Additions: This method calibrates each sample individually, accounting for its unique matrix composition. 2. Improve Sample Homogenization: Ensure that all samples are thoroughly mixed before extraction to ensure consistency. 3. Standardize Sample Preparation: Follow a strict and consistent sample preparation protocol for all samples.
Peak tailing or fronting Active sites in the GC system: Polar or active sites in the injector liner or the front of the GC column can interact with analytes. Matrix components can sometimes mask these sites, but this effect can be inconsistent.1. Use an Inert Liner: Employ a deactivated (silanized) GC inlet liner. 2. Trim the Column: Remove the first 10-15 cm of the analytical column to eliminate accumulated non-volatile residues. 3. Check for System Contamination: Clean the injector port and ensure all fittings are inert.
No peak or very low signal for this compound Severe signal suppression (less common in GC-MS) or analyte loss during sample preparation. 1. Evaluate Sample Preparation: Ensure the extraction method is efficient for a volatile compound like this compound. For aqueous samples, purge-and-trap or headspace analysis is common.[2][3] For soil samples, methanol extraction followed by purge-and-trap or headspace is often used.[4][5][6] 2. Check for Leaks: Ensure the GC-MS system is free of leaks, especially in the injection port and column connections. 3. Confirm Standard Stability: Verify the concentration and stability of your this compound standard.

Experimental Protocols

Below are detailed methodologies for the key strategies to mitigate matrix effects in the analysis of this compound.

Protocol 1: Stable Isotope Dilution (SID) GC-MS Analysis

This method is considered the gold standard for correcting matrix effects as the stable isotope-labeled internal standard behaves almost identically to the native analyte during extraction, injection, and ionization.

1. Materials:

  • This compound standard

  • This compound-d14 (or other suitable labeled analog) as an internal standard (IS)

  • Methanol (purge-and-trap grade)

  • Reagent-free water

  • Blank matrix (e.g., soil or water known to be free of this compound)

2. Procedure:

  • Preparation of Spiking Solution: Prepare a solution of this compound-d14 in methanol at a concentration of 5 µg/mL.

  • Sample Preparation:

    • For Water Samples: To a 5 mL aliquot of the water sample in a purge-and-trap vessel, add a known amount (e.g., 5 µL) of the 5 µg/mL this compound-d14 internal standard solution.

    • For Soil Samples: To 5 g of the soil sample in a vial, add 10 mL of methanol. Vortex for 2 minutes and then centrifuge. Take a 100 µL aliquot of the methanol extract and add it to 5 mL of reagent-free water in a purge-and-trap vessel. Add the same known amount of the internal standard solution as for the water samples.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) of this compound in reagent-free water. Spike each calibration standard with the same amount of the this compound-d14 internal standard.

  • GC-MS Analysis: Analyze the samples and calibration standards using a purge-and-trap GC-MS system. Typical parameters are provided in the table below.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of this compound-d14 against the concentration of this compound. Determine the concentration of this compound in the samples using this calibration curve.

Typical GC-MS Parameters for this compound Analysis

Parameter Value
GC Column 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or similar)
Oven Program Initial temp 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 2 min
Injector Temp 220°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Purge and Trap Purge time: 11 min; Desorb time: 2 min at 250°C; Bake time: 5 min at 260°C
MS Transfer Line 230°C
Ion Source Temp 230°C
Mass Range 35-300 amu (full scan)
Quantifier Ion This compound: m/z 83; this compound-d14: m/z 96
Protocol 2: Matrix-Matched Calibration

This method compensates for matrix effects by preparing calibration standards in a matrix that is identical to the samples being analyzed.

1. Materials:

  • This compound standard

  • Methanol (purge-and-trap grade)

  • Blank matrix (e.g., large batch of soil or water from the same source as the samples, confirmed to be free of this compound)

2. Procedure:

  • Preparation of Blank Matrix Extract:

    • For Water Samples: Use the blank water directly.

    • For Soil Samples: Extract a large batch of the blank soil with methanol (e.g., 100 g of soil with 200 mL of methanol). The resulting methanol extract will be used to prepare the calibration standards.

  • Preparation of Matrix-Matched Calibration Standards:

    • For Water Samples: Spike known amounts of this compound standard solution into aliquots of the blank water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

    • For Soil Samples: Take aliquots of the blank methanol soil extract and spike them with the this compound standard. Then, add a small volume of these spiked extracts (e.g., 100 µL) to 5 mL of reagent-free water for purge-and-trap analysis. The final concentrations in the purge vessel should match the desired calibration range.

  • Sample Preparation: Prepare the unknown samples using the same extraction procedure.

  • GC-MS Analysis: Analyze the samples and matrix-matched calibration standards under the same GC-MS conditions as described in Protocol 1.

  • Quantification: Generate a calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in the samples.

Protocol 3: Method of Standard Additions

This method is particularly useful when a blank matrix is not available or when the matrix composition varies significantly between samples.

1. Materials:

  • This compound standard solution of known concentration

  • The samples to be analyzed

2. Procedure:

  • Divide the Sample: For each unknown sample, divide it into at least four equal aliquots (e.g., 5 mL for water samples or 5 g for soil samples).

  • Spike the Aliquots:

    • Leave the first aliquot unspiked.

    • To the remaining aliquots, add increasing and known amounts of the this compound standard solution. For example, add amounts that are expected to be 0.5, 1.0, and 1.5 times the approximate concentration of this compound in the sample.

  • Extraction and Analysis: Process and analyze all aliquots (spiked and unspiked) using the same GC-MS method.

  • Quantification:

    • Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis) for each sample.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, unspiked sample.

Visualizations

Troubleshooting_Workflow cluster_solutions Mitigation Strategies start Start: Inaccurate this compound Quantification check_matrix_effect Perform Matrix Effect Test (Solvent vs. Matrix-Matched Standard) start->check_matrix_effect no_effect No Significant Effect (<15% difference) Troubleshoot other parameters (e.g., instrument calibration, sample prep) check_matrix_effect->no_effect No effect_present Significant Matrix Effect (>15% difference) check_matrix_effect->effect_present Yes sid Stable Isotope Dilution (SID) - Labeled standard available? - Highest accuracy required? effect_present->sid Choose best fit mmc Matrix-Matched Calibration - Blank matrix available? - Consistent matrix across samples? effect_present->mmc Choose best fit sa Standard Addition - No blank matrix? - Variable matrix composition? effect_present->sa Choose best fit implement Implement Chosen Strategy & Re-analyze Samples sid->implement mmc->implement sa->implement end_point End: Accurate Quantification implement->end_point

Caption: Troubleshooting workflow for addressing matrix effects.

Standard_Addition_Method cluster_prep Sample Preparation cluster_analysis Analysis & Calculation sample Original Sample (Unknown Concentration Cx) aliquot1 Aliquot 1 + 0 ng Standard sample->aliquot1 aliquot2 Aliquot 2 + X ng Standard sample->aliquot2 aliquot3 Aliquot 3 + 2X ng Standard sample->aliquot3 aliquot4 Aliquot 4 + 3X ng Standard sample->aliquot4 gcms GC-MS Analysis (Measure Peak Area) aliquot1->gcms aliquot2->gcms aliquot3->gcms aliquot4->gcms plot Plot Peak Area vs. [Added Standard] gcms->plot result Extrapolate to y=0 x-intercept = -Cx plot->result

References

Calibration and quantification of ethylcyclohexane in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the calibration and quantification of ethylcyclohexane in complex mixtures using Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound in a complex matrix?

A1: The gold standard for quantifying volatile organic compounds (VOCs) like this compound in complex mixtures is Gas Chromatography (GC) combined with Mass Spectrometry (GC-MS).[1][2] GC provides the necessary separation of volatile components, while MS allows for positive identification and accurate quantification.[3] For samples where volatile analytes need to be extracted from a non-volatile matrix, Headspace (HS) sampling is an excellent sample introduction technique (HS-GC-MS).[1][4][5]

Q2: How do I choose an appropriate internal standard (IS) for this compound quantification?

A2: An ideal internal standard should be chemically similar to the analyte but not present in the original sample. For GC-MS analysis, a stable isotope-labeled version of the analyte is optimal.[6] However, if this compound-d14 is not available, a deuterated aromatic compound like Toluene-d8 is a suitable and common choice for analyzing volatile hydrocarbons.[6] It has similar volatility and chromatographic behavior but is easily distinguished by the mass spectrometer.

Q3: What type of GC column is best suited for this compound analysis?

A3: A mid-polarity column is generally recommended for separating a broad range of volatile organic compounds. A column such as a DB-624 or ZB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) provides good selectivity for various solvents and hydrocarbons, including cyclic alkanes like this compound.[7][8]

Q4: What are the key principles of creating a reliable calibration curve?

A4: A reliable calibration curve is based on a series of standards with known concentrations that span the expected concentration range of your unknown samples.[9] The instrument's response to these standards is plotted against their concentrations.[10][11] A linear regression is then applied to the data points to generate an equation (y = mx + c) that allows you to calculate the concentration of your unknown sample based on its measured response.[12] It is crucial to use at least five concentration levels for a robust curve and to include a blank to check for interferences.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active Sites in the Inlet or Column: The injector liner or the front of the GC column may have active sites that interact with analytes. 2. Column Contamination: Non-volatile residues have accumulated on the column.1. Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated liner. 2. Column Maintenance: Trim the first 10-20 cm from the front of the column. If the problem persists, bake out the column according to the manufacturer's instructions or replace it.
Poor Resolution / Co-elution of Peaks 1. Inadequate Chromatographic Separation: The GC method is not optimized to separate this compound from other similar compounds (e.g., other C8 isomers). 2. Column Overload: The sample concentration is too high.1. Optimize GC Method:     a. Lower the Temperature Ramp Rate: Decrease the oven temperature ramp (e.g., from 10°C/min to 5°C/min) to improve separation.[14]     b. Adjust Flow Rate: Reduce the carrier gas flow rate to increase the interaction with the stationary phase.[14]     c. Change Column: If co-elution persists, switch to a column with a different stationary phase to alter selectivity.[15][16] 2. Dilute the Sample: Prepare a more dilute sample and re-inject.
Inconsistent Retention Times 1. Leaks in the GC System: A leak in the carrier gas line, septum, or column fittings will cause pressure/flow fluctuations. 2. Unstable Oven Temperature: The GC oven is not maintaining a consistent temperature profile.1. Leak Check: Perform a systematic leak check of the entire GC system, starting from the gas source to the detector. Pay close attention to the septum and column nuts. 2. Verify Oven Performance: Ensure the GC oven is properly calibrated and functioning correctly.
Low or No Analyte Response 1. Syringe/Injection Issue: The autosampler syringe may be clogged or not drawing the sample correctly. 2. Vial Sealing Problem: For headspace analysis, a poor vial crimp can allow volatile analytes to escape.[7] 3. Incorrect MS Parameters: The mass spectrometer may not be monitoring the correct ions for this compound.1. Check Syringe: Visually inspect the syringe for air bubbles or blockage. Run a solvent wash cycle. 2. Check Vial Seals: Ensure headspace vials are properly sealed with a good crimp. 3. Verify MS Method: Confirm that the MS is set to acquire data in either full scan mode or in Selected Ion Monitoring (SIM) mode using characteristic ions for this compound (e.g., m/z 83, 112).
Ghost Peaks Appear in Blank Runs 1. Carryover from a Previous Injection: A high-concentration sample was not fully flushed from the system. 2. Contaminated System: The inlet liner, column, or carrier gas is contaminated.1. Run Solvent Blanks: Inject several vials of clean solvent to wash the system. 2. System Cleaning: If ghost peaks persist, replace the inlet liner and septum. Bake out the GC column. Ensure high-purity carrier gas and functioning gas traps.

Quantitative Data Presentation

Table 1: Example Calibration Curve Data for this compound

This table presents representative data from a five-point calibration for this compound using Toluene-d8 as an internal standard. The calibration curve is constructed by plotting the Response Ratio (Areathis compound / AreaToluene-d8) against the concentration of this compound.

Calibration LevelThis compound Conc. (µg/mL)Toluene-d8 Conc. (µg/mL)This compound Peak AreaToluene-d8 Peak AreaResponse Ratio
11.010.048,550495,2000.098
25.010.0251,200501,5000.501
310.010.0499,800498,9001.002
425.010.01,265,000505,1002.504
550.010.02,520,100502,0005.020
Regression Results
Slope (m) 0.1001
Intercept (c) -0.0025
Correlation Coefficient (R²) 0.9998

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a series of calibration standards for the quantification of this compound using an internal standard.

  • Prepare a Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of pure this compound standard.

    • Dissolve it in a suitable volatile solvent (e.g., methanol or hexane) in a 100 mL Class A volumetric flask.

    • Fill to the mark with the solvent and mix thoroughly.

  • Prepare an Internal Standard (IS) Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Toluene-d8.

    • Dissolve it in the same solvent in a 100 mL Class A volumetric flask.

    • Fill to the mark and mix thoroughly.

  • Prepare Working Calibration Standards:

    • Label five 10 mL volumetric flasks from "1" to "5".

    • Add 1.0 mL of the IS Stock Solution to each flask. This ensures a constant IS concentration of 10 µg/mL in all standards.

    • Using a micropipette, add the appropriate volume of the this compound Primary Stock Solution to each flask as detailed in the table below.

    • Fill each flask to the 10 mL mark with the solvent and mix.

Flask #Volume of this compound Stock (µL)Final this compound Conc. (µg/mL)Final IS Conc. (µg/mL)
1101.010.0
2505.010.0
310010.010.0
425025.010.0
550050.010.0
  • Transfer to Vials: Transfer the final solutions to 2 mL autosampler vials for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general GC-MS method for the analysis of this compound. This method should be optimized for your specific instrument and application.

  • Sample Preparation:

    • For liquid samples, dilute an accurately measured volume or weight of the sample in a suitable solvent.

    • Spike the diluted sample with the Internal Standard (Toluene-d8) to achieve a final concentration of 10 µg/mL.

    • For solid samples, consider using Headspace (HS) analysis. Place a known weight of the sample in a headspace vial, add the internal standard, and seal.

  • GC-MS Instrument Parameters:

Parameter Setting
GC System Gas Chromatograph with Mass Spectrometer
Column DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Injection Mode Split (e.g., 20:1 ratio) or Splitless, depending on sensitivity needs
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program - Initial Temp: 40°C, hold for 2 minutes - Ramp: 10°C/min to 220°C - Hold: Hold at 220°C for 5 minutes
Transfer Line Temp 230°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM)
SIM Ions - This compound: Quantifier m/z 83, Qualifier m/z 112 - Toluene-d8: Quantifier m/z 98
  • Analysis Sequence:

    • Run a solvent blank to ensure the system is clean.

    • Analyze the prepared calibration standards from the lowest to the highest concentration.

    • Analyze the prepared unknown samples.

    • Periodically run a mid-level calibration standard as a continuing calibration verification (CCV) to check for instrument drift.

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification stock_analyte Prepare Analyte Stock Solution cal_standards Create Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is Prepare Internal Standard (IS) Stock stock_is->cal_standards sample_prep Prepare Unknown Sample + Spike with IS stock_is->sample_prep gcms_run Inject into GC-MS cal_standards->gcms_run sample_prep->gcms_run data_acq Acquire Data (Peak Areas) gcms_run->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve calc_conc Calculate Unknown Concentration data_acq->calc_conc cal_curve->calc_conc

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow cluster_peakshape Peak Shape Issues (Tailing/Fronting) cluster_resolution Resolution Issues (Co-elution) cluster_retention Retention Time (RT) Shift start Chromatographic Problem Observed check_inlet Check Inlet: Replace Liner & Septum start->check_inlet Peak Shape? optimize_temp Optimize Oven Temperature Program start->optimize_temp Resolution? leak_check Perform System Leak Check start->leak_check RT Shift? trim_column Trim Column Inlet check_inlet->trim_column end_node Problem Resolved trim_column->end_node optimize_flow Adjust Carrier Gas Flow Rate optimize_temp->optimize_flow change_column Select Different Column Phase optimize_flow->change_column change_column->end_node verify_oven Verify Oven Temperature Stability leak_check->verify_oven verify_oven->end_node

Caption: Troubleshooting decision tree for common GC issues.

References

Technical Support Center: Ensuring High-Purity Conditions in Ethylcyclohexane Atmospheric Reaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in atmospheric reaction studies of ethylcyclohexane. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent, identify, and resolve contamination issues during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound atmospheric reaction experiments. The questions are organized by experimental stage for ease of navigation.

Reaction Chamber Preparation and Cleaning

Q1: What are the most common sources of contamination in a new or existing Teflon reaction chamber?

A1: Contamination in Teflon reaction chambers can originate from various sources, including:

  • Residuals from previous experiments: Semi-volatile organic compounds (SVOCs) and their oxidation products can adsorb to the chamber walls and slowly off-gas in subsequent experiments.

  • Manufacturing residues: New Teflon films may have residues from the manufacturing process.

  • Cleaning agents: Incomplete removal of cleaning solvents (e.g., methanol, isopropanol) can introduce contaminants.

  • Particulate matter: Dust and other airborne particles can act as surfaces for heterogeneous reactions or introduce unwanted chemical species.

  • Leaks: Small leaks in the chamber can introduce ambient laboratory air containing various volatile organic compounds (VOCs).

Q2: My chamber blank analysis shows unexpected peaks. How can I identify the source?

A2: Unexpected peaks in a chamber blank analysis indicate contamination. To identify the source, follow this troubleshooting workflow:

start Unexpected Peaks in Blank check_history Review Previous Experiments start->check_history check_cleaning Evaluate Cleaning Protocol start->check_cleaning leak_test Perform Leak Check start->leak_test zero_air Analyze Zero Air Supply start->zero_air gc_ms Identify Peaks via GC-MS check_history->gc_ms Compare with known products reclean Re-clean Chamber check_cleaning->reclean Inadequate cleaning fix_leak Repair Leak leak_test->fix_leak Leak detected purify_air Check/Replace Air Purifier zero_air->purify_air Contaminated air gc_ms->reclean reanalyze Re-run Blank Analysis reclean->reanalyze fix_leak->reanalyze purify_air->reanalyze

Caption: Troubleshooting workflow for identifying contamination sources.

Q3: What is the recommended cleaning protocol for a Teflon reaction chamber before an this compound experiment?

A3: A thorough cleaning protocol is crucial. Here is a recommended multi-step procedure:

  • Initial Purge: Flush the chamber with high-purity nitrogen or zero air for several hours to remove any loose contaminants.

  • Solvent Rinsing (if applicable and chamber design allows):

    • Rinse the chamber walls with high-purity methanol.

    • Follow with a rinse using ultrapure water.

    • Thoroughly dry the chamber with a stream of high-purity nitrogen.

  • Ozone Cleaning:

    • Fill the chamber with a high concentration of ozone (a few ppm) in zero air.

    • Irradiate the chamber with UV lights for several hours to overnight. This helps to oxidize any remaining organic compounds.

  • Final Flushing:

    • Flush the chamber with high-purity zero air for at least 24-48 hours to remove all traces of ozone and oxidation byproducts.

    • Monitor the chamber air until background levels of contaminants are below the detection limits of your analytical instruments.

Reactant Purity and Introduction

Q1: What purity of this compound should I use for my experiments?

A1: For atmospheric reaction studies, it is critical to use high-purity this compound, typically ≥99%. Commercially available high-purity grades are often sufficient, but it is essential to verify the purity and identify any potential impurities that could interfere with your experiment.[1]

Q2: What are the likely impurities in commercial this compound, and how can they affect my results?

A2: Potential impurities in this compound can include other C8 isomers, unreacted starting materials from synthesis (such as cyclohexane and ethanol), and solvents used in purification.[2] These impurities can have different reaction rates with oxidants, leading to the formation of unexpected products and complicating the interpretation of your data.

Data Presentation: Potential Impurities in Cyclohexane (a precursor to this compound)

ImpurityTypical Concentration RangePotential Impact on Atmospheric Studies
n-HexaneTraceCan react with OH radicals, forming different oxidation products.
MethylcyclopentaneTraceCan react with OH radicals, forming different oxidation products.
BenzeneTraceA known VOC with its own complex atmospheric chemistry.
TolueneTraceA highly reactive aromatic compound that can significantly influence secondary organic aerosol (SOA) formation.

This table is illustrative and based on impurities found in the precursor, cyclohexane. A detailed analysis of your specific this compound sample is recommended.[2]

Q3: How should I introduce liquid this compound into the reaction chamber to avoid contamination?

A3: To introduce liquid this compound without introducing contaminants, use a well-established vaporization technique:

start Inject Liquid ECH microsyringe Use a clean, gas-tight microsyringe start->microsyringe heated_inlet Inject into a heated glass inlet microsyringe->heated_inlet carrier_gas Use a high-purity carrier gas (N2 or Zero Air) heated_inlet->carrier_gas transfer_line Flush through a clean, heated transfer line into the chamber carrier_gas->transfer_line end ECH vaporized in chamber transfer_line->end

Caption: Workflow for introducing liquid this compound into the chamber.

Experimental Conditions and Monitoring

Q1: My zero air generator is specified to produce high-purity air, but I still see a background signal. Why?

A1: Even high-purity zero air generators can have trace levels of contaminants.[3][4] Common issues include:

  • Hydrocarbon breakthrough: The catalytic converter in the generator may be old or inefficient, allowing trace hydrocarbons to pass through.

  • Contamination from tubing: The tubing connecting the generator to the chamber can off-gas volatile compounds. Use clean, non-reactive tubing like PFA or stainless steel.

  • Back-diffusion: If the pressure in the chamber is higher than the generator output, contaminants from the chamber can diffuse back into the air supply line.

Data Presentation: Typical Background Contaminant Levels in Purified Air for Smog Chamber Studies

ContaminantTypical Background Concentration
Total Hydrocarbons (as methane)< 1 ppb
NOx (NO + NO2)< 1 ppb
Ozone (O3)< 2 ppb
SO2< 1 ppb
Particles (>10 nm)< 10 particles/cm³

These values represent a clean system and may vary depending on the specific zero air generator and chamber setup.[5][6]

Q2: I am using a Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) and see unexpected signals at certain m/z values. Could this be contamination?

A2: While it could be contamination, PTR-MS can also have known interferences. For example, fragments of larger molecules can appear at the same mass-to-charge ratio as your target analytes. It is crucial to be aware of the potential fragmentation patterns of your parent compound (this compound) and its expected oxidation products.

Experimental Protocols

This section provides detailed methodologies for key experiments related to preventing and identifying contamination.

Protocol 1: Chamber Cleaning and Blank Experiment

Objective: To ensure the reaction chamber is free from contaminants before introducing this compound.

Materials:

  • High-purity nitrogen and zero air

  • Ozone generator

  • UV lamps

  • Analytical instruments for monitoring background levels (e.g., GC-FID, PTR-MS)

Procedure:

  • Initial Flush: Flush the chamber with high-purity nitrogen at a high flow rate for at least 2 hours.

  • Humidified Ozone Cleaning: a. Introduce ultrapure water vapor into the chamber to achieve a relative humidity of ~50%. b. Introduce ozone to a concentration of 1-2 ppm. c. Turn on the UV lamps and allow the chamber to "cook" for 12-24 hours. The combination of ozone, water vapor, and UV light generates hydroxyl radicals, which are highly effective at oxidizing organic contaminants.

  • Final Purge: a. Turn off the UV lamps and ozone generator. b. Flush the chamber with high-purity zero air at a high flow rate for at least 24 hours, or until the ozone concentration is below the detection limit of your analyzer.

  • Blank Analysis: a. Fill the chamber with zero air and, if applicable to your experimental design, introduce your oxidant (e.g., OH precursor). b. Irradiate the chamber with UV lights for the planned duration of your experiment. c. Monitor the chamber for the appearance of any background organic signals or particle formation. The chamber is considered clean if these are below your required detection limits.

Protocol 2: Purity Verification of this compound

Objective: To confirm the purity of the this compound reactant and identify any significant impurities.

Materials:

  • This compound sample

  • Gas chromatograph with a flame ionization detector (GC-FID) and a mass spectrometer (GC-MS)

  • High-purity helium or hydrogen carrier gas

Procedure:

  • Sample Preparation: Dilute a small amount of the this compound in a high-purity solvent (e.g., hexane, if it does not interfere with the analysis) to a concentration suitable for your GC system.

  • GC-FID Analysis: a. Inject the diluted sample into the GC-FID. b. Analyze the resulting chromatogram to determine the area percentage of the main this compound peak. This will give you an initial assessment of the purity.

  • GC-MS Analysis: a. Inject the diluted sample into the GC-MS. b. Identify the main this compound peak by its mass spectrum. c. Analyze the mass spectra of any smaller peaks in the chromatogram to identify the chemical structures of the impurities.

  • Data Evaluation: a. Compare the identified impurities to known common contaminants and assess their potential impact on your atmospheric reaction study. b. If significant interfering impurities are present, consider purifying the this compound further (e.g., by fractional distillation).

Signaling Pathways and Workflows

This section provides visual representations of key processes and logical flows to aid in understanding and implementing contamination prevention strategies.

cluster_pre Pre-Experiment Phase cluster_exp Experiment Phase cluster_post Post-Experiment Phase Chamber Cleaning Chamber Cleaning Reactant Purity Check Reactant Purity Check Chamber Cleaning->Reactant Purity Check Zero Air Verification Zero Air Verification Reactant Purity Check->Zero Air Verification Reactant Introduction Reactant Introduction Zero Air Verification->Reactant Introduction Atmospheric Reaction Atmospheric Reaction Reactant Introduction->Atmospheric Reaction Data Acquisition Data Acquisition Atmospheric Reaction->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Chamber Post-Cleaning Chamber Post-Cleaning Data Analysis->Chamber Post-Cleaning

Caption: A high-level experimental workflow for atmospheric studies.

References

Troubleshooting common experimental errors in ethylcyclohexane studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with ethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a highly flammable liquid and vapor, and it can be fatal if swallowed and enters the airways. It is crucial to work in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that fire safety equipment, such as a fire extinguisher and a safety shower, is readily accessible.

Q2: What are the common impurities found in this compound?

A2: Common impurities in commercially available this compound can include unreacted starting materials from its synthesis, such as ethylbenzene or styrene, and byproducts like mthis compound or other isomeric hydrocarbons.[1] The purity of this compound can be assessed using gas chromatography (GC).

Q3: How can I purify this compound?

A3: Distillation is a common method for purifying this compound.[2][3][4][5][6] Due to its relatively high boiling point (131-132 °C), simple or fractional distillation can be effective in removing lower-boiling impurities. For thermally sensitive applications, vacuum distillation is recommended.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Q1: I am seeing peak tailing in my GC chromatogram for this compound. What could be the cause?

A1: Peak tailing for this compound in GC analysis can be caused by several factors:

  • Active sites in the injector or column: This can lead to undesirable interactions with the analyte.

    • Solution: Deactivate the injector liner with silylation reagent or use a pre-deactivated liner. Ensure you are using a high-quality, inert GC column.

  • Column contamination: Accumulation of non-volatile residues on the column can interfere with peak shape.

    • Solution: Bake out the column at a high temperature, within its specified limits. If the contamination is severe, trim the first few centimeters of the column inlet.

  • Improper column installation: If the column is not installed correctly in the injector or detector, it can lead to dead volume and peak tailing.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.

Q2: My retention time for this compound is shifting between runs. Why is this happening?

A2: Retention time shifts can be indicative of several issues:

  • Leaks in the system: A leak in the carrier gas flow path will cause pressure fluctuations and affect retention times.

    • Solution: Perform a leak check of the entire system, from the gas source to the detector, using an electronic leak detector.

  • Fluctuations in oven temperature or carrier gas flow rate: Inconsistent oven temperature or carrier gas pressure will lead to variable retention times.

    • Solution: Verify the stability of your GC oven's temperature programming and check the carrier gas flow rate with a calibrated flow meter.

  • Column aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

    • Solution: If the column is old or has been used extensively, it may need to be replaced.

Synthesis and Purification

Q1: The yield of my this compound synthesis from ethylbenzene hydrogenation is low. What are the possible reasons?

A1: Low yields in the hydrogenation of ethylbenzene to this compound can be attributed to:

  • Catalyst deactivation: The catalyst (e.g., Rh/C, Ru/C) can become poisoned by impurities in the starting material or solvent.[7]

    • Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, the catalyst may need to be regenerated or replaced.

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or hydrogen pressure.

    • Solution: Optimize the reaction conditions by increasing the reaction time, temperature, or hydrogen pressure. Monitor the reaction progress by GC to determine the optimal endpoint.

  • Side reactions: At high temperatures, side reactions such as isomerization to methylcyclopentane can occur.

    • Solution: Lower the reaction temperature to minimize the formation of byproducts.

Q2: During the distillation of this compound, I am observing flooding in the column. What should I do?

A2: Flooding in a distillation column occurs when the vapor flow is too high, preventing the liquid from flowing down the column.

  • Solution: Reduce the heating rate of the distillation flask to decrease the vapor velocity. Ensure that the condenser is providing adequate cooling to efficiently condense the this compound vapor. Check for any blockages in the column packing or on the trays.[2][3][4][5][6]

Spectroscopy

Q1: The baseline of my FT-IR spectrum of this compound is noisy. How can I improve it?

A1: A noisy baseline in an FT-IR spectrum can be caused by several factors:

  • Insufficient scans: A low number of scans can result in a poor signal-to-noise ratio.

    • Solution: Increase the number of scans to improve the spectral quality.

  • Detector saturation: If the sample is too concentrated, it can saturate the detector.

    • Solution: Prepare a more dilute sample or reduce the aperture setting on the instrument.

  • Atmospheric interference: Water vapor and carbon dioxide in the atmosphere can absorb in the infrared region, leading to a noisy baseline.

    • Solution: Purge the sample compartment with a dry, inert gas like nitrogen.

Q2: I am having trouble interpreting the mass spectrum of my this compound sample. What are the expected fragmentation patterns?

A2: The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 112. Common fragmentation patterns include the loss of an ethyl group (-CH2CH3), resulting in a prominent peak at m/z 83, and the loss of a methyl group (-CH3), leading to a peak at m/z 97.[8] The base peak is often the m/z 83 fragment.[8]

Data Presentation

Table 1: Gas Chromatography - Mass Spectrometry (GC-MS) Data for this compound

ParameterValue
Molecular FormulaC₈H₁₆
Molecular Weight112.22 g/mol
Boiling Point131-132 °C
Common GC ColumnNon-polar (e.g., DB-1, HP-5ms)
Typical Retention TimeVaries with column and conditions
Molecular Ion (M+)m/z 112
Major Fragment Ionsm/z 83 (M-29), 97 (M-15), 55, 41
Base Peakm/z 83

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound (in CDCl₃)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR~0.85Triplet-CH₂CH₃
~1.20MultipletCyclohexyl protons
~1.25Quartet-CH₂ CH₃
~1.70MultipletCyclohexyl protons
¹³C NMR~11.0-CH₂CH₃
~23.5Cyclohexyl carbons
~26.5Cyclohexyl carbons
~30.0-CH₂ CH₃
~33.5Cyclohexyl carbon
~43.0Cyclohexyl carbon (CH)

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
2960-2850C-H stretch (alkane)Strong
1450C-H bend (methylene)Medium
1375C-H bend (methyl)Medium

Experimental Protocols

Synthesis of this compound via Hydrogenation of Ethylbenzene

Materials:

  • Ethylbenzene

  • Hydrogen gas (high purity)

  • Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) catalyst

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave reactor

Procedure:

  • Add ethylbenzene and the catalyst to the autoclave reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 MPa).[7]

  • Heat the reactor to the desired temperature (e.g., 100-150 °C) while stirring.[7]

  • Maintain the reaction conditions for a set period (e.g., 2-6 hours), monitoring the hydrogen uptake.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude this compound can be purified by distillation.

GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program: 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-200

  • Scan Speed: 2 scans/sec

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Ethylbenzene + Catalyst reaction Hydrogenation in Autoclave start->reaction filtration Catalyst Removal reaction->filtration distillation Distillation filtration->distillation pure_product Pure this compound distillation->pure_product gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr ftir FT-IR pure_product->ftir

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_gc problem GC Peak Tailing cause1 Active Sites? problem->cause1 cause2 Contamination? problem->cause2 cause3 Installation Issue? problem->cause3 solution1 Deactivate Liner / Use Inert Column cause1->solution1 solution2 Bakeout / Trim Column cause2->solution2 solution3 Reinstall Column cause3->solution3

Caption: Troubleshooting logic for GC peak tailing in this compound analysis.

References

Technical Support Center: Enhancing Ethylcyclohexane Dehydrogenation Catalyst Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of ethylcyclohexane (ECH) dehydrogenation catalyst efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dehydrogenation experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my this compound conversion lower than expected?

A1: Low conversion of this compound can be attributed to several factors:

  • Catalyst Deactivation: The most common cause is the deactivation of the catalyst. This can occur through several mechanisms:

    • Coking: Deposition of carbonaceous materials on the active sites of the catalyst can block pores and active centers. This is often indicated by a gradual decline in activity.[1][2][3][4]

    • Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, leading to a decrease in the active surface area.[5]

    • Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites and poison the catalyst.

  • Suboptimal Reaction Conditions:

    • Temperature: The dehydrogenation of this compound is an endothermic reaction, favoring higher temperatures. Ensure your reaction temperature is within the optimal range for your specific catalyst, typically between 550 and 650°C.[3][6]

    • Pressure: Lower partial pressure of the reactants shifts the equilibrium towards the products (styrene and hydrogen). Operating at or near atmospheric pressure is generally preferred.[6][7]

    • Space Velocity: A high weight hourly space velocity (WHSV) may not allow sufficient residence time for the reactants on the catalyst surface.

  • Poor Catalyst-Reactant Contact:

    • Channeling: In a fixed-bed reactor, poor packing of the catalyst bed can lead to "channeling," where the reactant stream bypasses a significant portion of the catalyst.[8]

Q2: How can I improve the selectivity towards styrene and minimize side reactions?

A2: Achieving high selectivity to styrene is crucial. Poor selectivity often results in the formation of byproducts like benzene, toluene, and cracked products.[2]

  • Catalyst Formulation:

    • Promoters: The addition of promoters, such as potassium to iron oxide catalysts or tin to platinum catalysts, can significantly enhance selectivity by suppressing side reactions.[3][9]

    • Support Material: The choice of support material can influence the acidity of the catalyst. Highly acidic supports may promote cracking reactions.

  • Reaction Conditions:

    • Steam Co-feeding: In industrial processes for the analogous ethylbenzene dehydrogenation, steam is often co-fed with the reactant.[6] Steam helps to lower the partial pressure of hydrocarbons, supplies heat for the endothermic reaction, and can help remove coke from the catalyst surface.[6]

    • Temperature Control: While higher temperatures favor conversion, excessively high temperatures can lead to increased thermal cracking and byproduct formation.[6]

  • Catalyst Deactivation: As the catalyst deactivates, its selectivity can also change. For instance, the formation of coke can alter the electronic properties of the active sites, leading to different reaction pathways.

Q3: My catalyst is deactivating rapidly. What are the causes and how can I mitigate this?

A3: Rapid catalyst deactivation is a common challenge. The primary causes are coking and sintering.

  • Coke Formation:

    • Causes: High reaction temperatures, high hydrocarbon partial pressures, and acidic sites on the catalyst support can promote coke formation.[2][3]

    • Mitigation:

      • Co-feeding Hydrogen: Introducing a small amount of hydrogen to the feed can help to suppress coke formation.

      • Steam Co-feeding: As mentioned, steam can help gasify coke deposits.[6]

      • Catalyst Modification: Using less acidic supports or adding promoters can reduce coking rates.

  • Sintering:

    • Causes: Prolonged operation at high temperatures is the primary cause of sintering.[5]

    • Mitigation:

      • Catalyst Design: Employing catalysts with strong metal-support interactions can help to stabilize the metal nanoparticles and prevent their agglomeration.

      • Temperature Control: Maintaining a stable and uniform temperature profile across the reactor is crucial.

  • Loss of Promoters: For promoted catalysts, such as potassium-promoted iron oxide, the promoter can be lost over time due to volatilization at high temperatures, leading to a decrease in both activity and selectivity.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound dehydrogenation? A1: The most commonly studied and utilized catalysts for this compound dehydrogenation are based on noble metals like platinum (Pt) and palladium (Pd), often supported on materials such as alumina (Al₂O₃), silica (SiO₂), or activated carbon.[10][11] For industrial-scale dehydrogenation of the similar compound ethylbenzene, potassium-promoted iron oxide catalysts are widely used.[3][4]

Q2: What is a typical temperature range for this compound dehydrogenation? A2: The reaction is typically carried out at high temperatures, generally in the range of 550°C to 650°C, to favor the endothermic dehydrogenation reaction and achieve reasonable conversion rates.[3][6]

Q3: How does the addition of a second metal (e.g., Sn to Pt) improve catalyst performance? A3: The addition of a second metal, such as tin (Sn) to a platinum (Pt) catalyst, can form a bimetallic alloy. This alloying can modify the electronic properties of the platinum, weakening the adsorption of reactants and intermediates. This can lead to a reduction in side reactions like hydrogenolysis and coking, thereby improving the selectivity and stability of the catalyst.[9]

Q4: Can a deactivated catalyst be regenerated? A4: In some cases, yes. Catalysts deactivated by coke deposition can often be regenerated by controlled oxidation (burning off the coke) with air or a mixture of air and an inert gas. However, this process must be carefully controlled to avoid overheating and sintering the catalyst. For deactivation caused by sintering or irreversible poisoning, regeneration is generally not feasible, and the catalyst must be replaced.

Q5: What analytical techniques are essential for characterizing my dehydrogenation catalyst? A5: A comprehensive characterization of the catalyst is crucial for understanding its performance. Key techniques include:

  • Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and pore size distribution.[12]

  • X-ray Diffraction (XRD): To identify the crystalline phases of the catalyst and support, and to estimate the metal particle size.[13]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the metal nanoparticles.[13]

  • Temperature-Programmed Reduction (TPR): To study the reducibility of the metal species.[12][13]

  • Temperature-Programmed Desorption (TPD) of ammonia or CO₂: To characterize the acidic or basic properties of the catalyst surface.[13]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of the active metals.[13]

Data Presentation

Table 1: Performance of Various Catalysts in Alkylcyclohexane Dehydrogenation

CatalystReactantTemperature (°C)Conversion (%)Selectivity to Aromatic (%)Reference
0.3 wt% Pt/Al₂O₃Mthis compound43097.5>99 (to Toluene)[8]
1.0 wt% Pt/γ-Al₂O₃Mthis compound360~60>98 (to Toluene)[14]
Pt-Sn/Al₂O₃n-butane5304378 (to C4 olefins)[9]
K-Fe OxideEthylbenzene627~79 (Yield)High (to Styrene)[11]
(Ca/Mn)₁₋ₓO@KFeO₂Ethylbenzene~60097>94 (to Styrene)[15][16]

Table 2: Common Causes of Catalyst Deactivation and Mitigation Strategies

Deactivation MechanismPrimary Cause(s)Mitigation Strategy
CokingHigh temperature, high hydrocarbon partial pressure, acidic supportCo-feed H₂ or steam, use less acidic support, add promoters
SinteringHigh reaction temperatureUse catalysts with strong metal-support interaction, ensure uniform temperature profile
PoisoningImpurities in feed (e.g., S, N compounds)Purify feedstock before reaction
Promoter LossVolatilization at high temperaturesOptimize catalyst formulation for promoter stability, control reaction temperature

Experimental Protocols

Protocol 1: Catalyst Preparation (Example: 1 wt% Pt/Al₂O₃ by Incipient Wetness Impregnation)
  • Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: Calculate the required amount of chloroplatinic acid (H₂PtCl₆) solution to achieve a 1 wt% Pt loading. The volume of the precursor solution should be equal to the pore volume of the alumina support (determined beforehand by water adsorption).

  • Impregnation: Add the precursor solution dropwise to the dried alumina support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120°C overnight.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.

  • Reduction: Prior to the reaction, reduce the calcined catalyst in a flow of hydrogen (e.g., 5% H₂ in Ar) at 450°C for 2-4 hours.

Protocol 2: Catalyst Activity Testing in a Fixed-Bed Reactor
  • Catalyst Loading: Load a known mass of the catalyst (e.g., 0.1-1.0 g) into a fixed-bed reactor, typically made of quartz or stainless steel. The catalyst is usually mixed with an inert material like quartz wool to ensure a stable bed.

  • Catalyst Pre-treatment (In-situ Reduction): Heat the catalyst under a flow of inert gas (e.g., N₂ or Ar) to the desired reaction temperature. Switch to a hydrogen flow to reduce the catalyst in-situ as per the reduction protocol.

  • Reaction Start-up: After reduction, switch the gas flow back to the inert gas. Introduce the this compound feed into the reactor at a controlled flow rate using a syringe pump. The liquid feed is vaporized before entering the reactor.

  • Reaction Conditions: Maintain the desired reaction temperature, pressure, and reactant flow rate.

  • Product Analysis: The reactor effluent is passed through a condenser to separate the liquid and gaseous products. The composition of both phases is analyzed using gas chromatography (GC) equipped with a suitable column (e.g., a capillary column for separating aromatic and aliphatic hydrocarbons) and detectors (e.g., FID for hydrocarbons and TCD for hydrogen).

  • Data Calculation: Calculate the this compound conversion, selectivity to styrene, and yield of styrene based on the GC analysis results.

Mandatory Visualization

Dehydrogenation_Pathway ECH This compound Styrene Styrene (Desired Product) ECH->Styrene + H₂ Byproducts Byproducts (e.g., Benzene, Toluene, Cracking Products) ECH->Byproducts Side Reactions H2 Hydrogen Troubleshooting_Workflow Start Low Catalyst Performance (Conversion/Selectivity) Check_Conditions Verify Reaction Conditions (T, P, WHSV) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Feed Analyze Feed for Impurities Feed_Pure Feed Pure? Check_Feed->Feed_Pure Characterize_Catalyst Characterize Spent Catalyst (BET, XRD, TEM) Coking_Sintering Evidence of Coking/Sintering? Characterize_Catalyst->Coking_Sintering Conditions_OK->Check_Feed Yes Optimize_Conditions Optimize Reaction Conditions Conditions_OK->Optimize_Conditions No Feed_Pure->Characterize_Catalyst Yes Purify_Feed Implement Feed Purification Feed_Pure->Purify_Feed No Regenerate_Replace Regenerate or Replace Catalyst Coking_Sintering->Regenerate_Replace Yes End Improved Performance Coking_Sintering->End No (Investigate other causes) Optimize_Conditions->End Purify_Feed->End Regenerate_Replace->End

References

Technical Support Center: Optimization of Reaction Conditions for Ethylcyclohexane Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the alkylation of ethylcyclohexane. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound via alkylation?

A1: The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of cyclohexane with ethylene. This reaction is typically catalyzed by a strong Lewis acid or a solid acid catalyst, such as a zeolite.[1][2]

Q2: What are the most critical parameters to control for optimizing the yield and selectivity of this compound?

A2: The key parameters to optimize are reaction temperature, pressure, the type and concentration of the catalyst, and the molar ratio of cyclohexane to ethylene.[1][3] Proper control of these variables is crucial to maximize the formation of the desired mono-alkylated product while minimizing side reactions.

Q3: What are the common side reactions in the alkylation of cyclohexane with ethylene?

A3: Common side reactions include polyalkylation, where more than one ethyl group is added to the cyclohexane ring, and isomerization of the cyclohexane ring or the ethyl group.[1][4] Catalyst deactivation due to coke formation can also be a significant issue.[3]

Q4: Which type of catalyst is most effective for this reaction?

A4: Zeolite catalysts, particularly those with a well-defined pore structure like ZSM-5 and Y-zeolites, are highly effective for the alkylation of hydrocarbons.[2][5] They offer advantages in terms of selectivity and ease of separation from the reaction mixture. Strong Lewis acids like aluminum chloride (AlCl₃) are also effective but can be more difficult to handle and can lead to more side products if not carefully controlled.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). This allows for the quantification of reactants and products and the identification of any side products that may have formed.

Troubleshooting Guide

Issue ID Problem Potential Cause(s) Suggested Solution(s)
ECH-001 Low or No Conversion of Reactants 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Presence of impurities in reactants or solvent (e.g., water).[6]1. Ensure the catalyst is active and used in the appropriate concentration. For Lewis acids, ensure they are anhydrous.[1] 2. Gradually increase the reaction temperature, monitoring for product formation. 3. Use anhydrous reactants and solvents.
ECH-002 Low Selectivity to this compound (High Polyalkylation) 1. High ethylene concentration relative to cyclohexane. 2. High reaction temperature.1. Increase the molar ratio of cyclohexane to ethylene.[3] 2. Optimize the reaction temperature to favor mono-alkylation.
ECH-003 Formation of Isomerization Byproducts 1. Highly acidic catalyst. 2. High reaction temperature.1. Use a catalyst with moderate acidity or modify the catalyst to reduce its acid strength. 2. Lower the reaction temperature to minimize isomerization.
ECH-004 Rapid Catalyst Deactivation 1. Coke formation on the catalyst surface. 2. Presence of catalyst poisons in the feed.1. Regenerate the catalyst (e.g., by calcination for zeolites). 2. Purify the reactants to remove any potential poisons.
ECH-005 Difficulty in Product Separation 1. Formation of a complex mixture of products.1. Optimize reaction conditions to improve selectivity. 2. Employ fractional distillation for separation.

Data Presentation

The following table summarizes the expected impact of varying reaction conditions on the conversion of cyclohexane and the selectivity towards this compound, based on analogous studies of benzene alkylation with ethylene.[3][5][7][8]

Parameter Condition Cyclohexane Conversion (%) This compound Selectivity (%) Primary Side Products
Temperature Low (e.g., 150°C)LowHighUnreacted Starting Materials
Moderate (e.g., 200°C)HighModerateDithis compound
High (e.g., 250°C)Very HighLowPolyethylcyclohexanes, Isomers
Pressure Low (e.g., 10 atm)ModerateModerate-
High (e.g., 30 atm)HighHigh-
Cyclohexane:Ethylene Molar Ratio Low (e.g., 2:1)HighLowPolyethylcyclohexanes
High (e.g., 8:1)LowHighUnreacted Cyclohexane
Catalyst Type Strong Lewis Acid (AlCl₃)HighModerateIsomers, Polyalkylated products
Zeolite (e.g., H-ZSM-5)HighHighDithis compound

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using a Zeolite Catalyst

Materials:

  • Cyclohexane (anhydrous)

  • Ethylene (high purity)

  • Zeolite catalyst (e.g., H-ZSM-5, activated)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Gas chromatography (GC) system for analysis

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of dry nitrogen or air at a high temperature (e.g., 500°C) for several hours to remove any adsorbed water.

  • Reactor Setup: Add the activated zeolite catalyst and anhydrous cyclohexane to the autoclave reactor.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any air.

  • Reaction Initiation: Heat the reactor to the desired reaction temperature (e.g., 180-220°C) under stirring.

  • Ethylene Addition: Introduce ethylene into the reactor to the desired pressure (e.g., 20-40 atm). Maintain a constant pressure by continuously feeding ethylene as it is consumed.

  • Reaction Monitoring: Take samples periodically from the reactor and analyze them by GC to monitor the conversion of cyclohexane and the formation of this compound and any byproducts.

  • Reaction Termination: Once the desired conversion is achieved, stop the ethylene feed, cool the reactor to room temperature, and carefully vent the excess pressure.

  • Product Isolation: Filter the reaction mixture to remove the catalyst. The liquid product can be purified by fractional distillation to isolate the this compound.

Mandatory Visualizations

Reaction_Mechanism cluster_initiation Catalyst Activation & Electrophile Formation cluster_alkylation Alkylation Step cluster_regeneration Deprotonation & Product Formation C2H4 Ethylene Carbocation Ethyl Carbocation (CH3CH2+) C2H4->Carbocation Protonation Catalyst Lewis Acid (e.g., H-Zeolite) Intermediate Wheland-type Intermediate Carbocation->Intermediate Cyclohexane Cyclohexane Cyclohexane->Intermediate Nucleophilic Attack This compound This compound Intermediate->this compound Deprotonation Catalyst_Regen Regenerated Catalyst Intermediate->Catalyst_Regen

Caption: Reaction mechanism for the alkylation of cyclohexane with ethylene.

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Check Reactant Conversion (GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Check_Catalyst Check Catalyst Activity & Loading Low_Conversion->Check_Catalyst Check_Selectivity Check Product Selectivity (GC) High_Conversion->Check_Selectivity Check_Temp Increase Reaction Temperature Check_Catalyst->Check_Temp Inactive/Insufficient Check_Purity Check Reactant Purity (Anhydrous) Check_Catalyst->Check_Purity OK Polyalkylation High Polyalkylation Check_Selectivity->Polyalkylation Low Selectivity Isomerization High Isomerization Check_Selectivity->Isomerization Low Selectivity End Optimized Yield Check_Selectivity->End High Selectivity Optimize_Ratio Increase Cyclohexane: Ethylene Ratio Polyalkylation->Optimize_Ratio Optimize_Temp_Selectivity Optimize Temperature for Selectivity Isomerization->Optimize_Temp_Selectivity Optimize_Catalyst Optimize Catalyst Acidity Isomerization->Optimize_Catalyst

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Strategies for the purification of ethylcyclohexane from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethylcyclohexane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound reaction mixture?

A1: The most common impurities depend on the synthetic route. For the hydrogenation of ethylbenzene, the primary impurity is typically unreacted ethylbenzene.[1][2][3] If the starting material was a mix of C8 aromatics, xylenes may also be present.[4][5] Byproducts from the alkylation of cyclohexane with ethanol are generally less common but can include unreacted starting materials and small amounts of other alkylated cyclohexanes.

Q2: What is the most effective method for purifying this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound, especially for separating it from close-boiling impurities like ethylbenzene and xylenes.[6][7][8] For removal of polar impurities, a preliminary liquid-liquid extraction can be beneficial.[9][10][11] For very high purity requirements on a smaller scale, preparative gas chromatography can be employed.[12][13]

Q3: Can this compound form an azeotrope with any common impurities?

A3: Yes, this compound can form a near azeotropic mixture with ethylbenzene, which can make complete separation by simple distillation challenging.[5] The boiling point of this azeotrope is very close to that of pure this compound.[5]

Q4: How can I remove water from my this compound sample?

A4: Water can be removed by washing the this compound with a saturated sodium chloride solution (brine), followed by drying over an anhydrous drying agent like magnesium sulfate or sodium sulfate, and then filtering. For trace amounts of water, passing the this compound through a column of activated alumina can also be effective.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Troubleshooting Steps
Poor separation of this compound and ethylbenzene. Inefficient column packing or too few theoretical plates.Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).[6]
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow, steady distillation rate is crucial for good separation.[6]
Formation of an ethylbenzene-ethylcyclohexane azeotrope.[5]Consider using extractive or azeotropic distillation with a suitable entrainer to break the azeotrope.[14][15]
The temperature at the distillation head is fluctuating. Uneven heating of the distillation flask.Use a heating mantle with a stirrer or a stirred oil bath to ensure smooth and even boiling.
"Bumping" of the liquid.Add boiling chips or a magnetic stir bar to the distillation flask before heating.
No distillate is being collected. The temperature is too low.Gradually increase the heat to the distillation flask. The temperature at the distillation head should be at or slightly below the boiling point of the lowest boiling component.
Condenser is too efficient for the heating rate.Ensure the heating rate is sufficient to push the vapor through the condenser.
Liquid-Liquid Extraction
Problem Possible Cause Troubleshooting Steps
An emulsion has formed between the organic and aqueous layers. Vigorous shaking of the separatory funnel.Gently swirl or invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or waiting for a period for the layers to separate.[10]
Poor recovery of this compound in the organic layer. The polarity of the extraction solvent is not optimal.Ensure you are using a non-polar organic solvent in which this compound is highly soluble and which is immiscible with the aqueous phase.
Multiple extractions have not been performed.Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to improve recovery.
General Troubleshooting
Problem Possible Cause Troubleshooting Steps
GC analysis still shows significant impurities after purification. The chosen purification method is not suitable for the specific impurities present.Identify the impurities using a technique like GC-MS.[16][17] Based on their properties (e.g., boiling point, polarity), select a more appropriate purification strategy.
The sample was contaminated after purification.Ensure all glassware is clean and dry before use. Store the purified this compound in a tightly sealed container.

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities at Atmospheric Pressure

CompoundBoiling Point (°C)Boiling Point (°F)
This compound130-132[18][19]266-270
Ethylbenzene136277
p-Xylene138280
m-Xylene139282
o-Xylene144291
Cyclohexane81178
Toluene111232

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from higher and lower boiling point impurities.

Materials:

  • Crude this compound mixture

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips or magnetic stirrer and stir plate

  • Clamps and stands

Procedure:

  • Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Set up the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[20]

  • Begin circulating cold water through the condenser.

  • Gently heat the distillation flask.

  • Observe the condensation ring rising slowly up the fractionating column. If the ring stops rising, you may need to increase the heating rate slightly.[6]

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound (130-132 °C).

  • If there are lower boiling impurities, a forerun should be collected in a separate receiving flask and discarded.

  • Once the temperature begins to rise significantly above the boiling point of this compound, stop the distillation. The remaining liquid in the distillation flask will contain the higher boiling impurities.

Protocol 2: Removal of Polar Impurities by Liquid-Liquid Extraction

Objective: To remove polar impurities (e.g., acids, bases, water-soluble byproducts) from a crude this compound mixture prior to distillation.

Materials:

  • Crude this compound mixture

  • Separatory funnel

  • 5% aqueous sodium bicarbonate solution

  • 5% aqueous hydrochloric acid solution (optional, for basic impurities)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flasks

  • Beakers

  • Filter paper and funnel

Procedure:

  • Pour the crude this compound mixture into a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution to neutralize any acidic impurities.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • (Optional) If basic impurities are suspected, wash the organic layer with an equal volume of 5% hydrochloric acid, following the same procedure as in steps 3 and 4.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the this compound to remove any remaining traces of water. Swirl the flask gently. The drying agent should move freely when the flask is swirled, indicating that enough has been added.

  • Filter the dried this compound into a clean, dry flask. The this compound is now ready for further purification by distillation, if necessary.

Visualizations

PurificationWorkflow cluster_0 Initial State cluster_1 Purification Strategy cluster_2 Final Product Crude Crude this compound Mixture Distillation Fractional Distillation Crude->Distillation High-boiling or low-boiling impurities Extraction Liquid-Liquid Extraction Crude->Extraction Polar impurities Chromatography Preparative GC Crude->Chromatography High purity needed, small scale Pure Pure this compound Distillation->Pure Extraction->Distillation Pre-treatment Chromatography->Pure

Caption: General workflow for the purification of this compound.

DistillationTroubleshooting Start Poor Separation in Distillation Cause1 Inefficient Column? Start->Cause1 Cause2 Distillation Rate Too Fast? Start->Cause2 Cause3 Azeotrope Formation? Start->Cause3 Solution1 Use High-Efficiency Column Cause1->Solution1 Solution2 Reduce Heating Rate Cause2->Solution2 Solution3 Consider Extractive Distillation Cause3->Solution3

Caption: Troubleshooting logic for poor separation during distillation.

References

Validation & Comparative

A Comparative Guide to Kinetic Models for Ethylcyclohexane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for the combustion of ethylcyclohexane (ECH), a crucial component in surrogate fuels for jet fuel and diesel. The performance of these models is evaluated against experimental data, offering a resource for researchers in the fields of chemical kinetics, combustion science, and alternative fuel development.

Performance Comparison of Kinetic Models

The validation of a kinetic model relies on its ability to accurately predict a range of combustion phenomena. Here, we compare the performance of two prominent kinetic models against experimental data for ignition delay times and species concentration profiles.

Kinetic Models Overview
  • Wang et al. Model: A detailed kinetic model for the high-temperature pyrolysis and oxidation of this compound. This model has been extensively validated against a variety of experimental data.[1][2][3]

  • Wide-Temperature-Range Model: This model is based on an existing low-temperature model for ECH, incorporating the core mechanism of AramcoMech 3.0 to provide accurate predictions over a broad temperature spectrum.[4]

Ignition Delay Time Comparison

Ignition delay time is a critical parameter for characterizing fuel reactivity. The following table compares the ignition delay times predicted by the kinetic models with experimental data obtained from shock tube experiments.

Temperature (K)Equivalence Ratio (φ)Experimental Ignition Delay (μs)[5][6]Wang et al. Model Prediction (μs)Wide-Temperature-Range Model Prediction (μs)
11100.5Data not availableSimulation data not availableSimulation data not available
12500.5~1000Simulation data not availableSimulation data not available
14000.5~200Simulation data not availableSimulation data not available
11501.0Data not availableSimulation data not availableSimulation data not available
13001.0~500Simulation data not availableSimulation data not available
15001.0~100Simulation data not availableSimulation data not available
12002.0Data not availableSimulation data not availableSimulation data not available
14002.0~300Simulation data not availableSimulation data not available
16502.0~50Simulation data not availableSimulation data not available

Note: Specific quantitative predictions from the models were not directly available in the searched literature for a side-by-side numerical comparison in this table. However, the cited papers state that their models show good agreement with experimental data over the tested ranges.

Species Concentration Profile Comparison

The accurate prediction of species concentration profiles during combustion is a stringent test for any kinetic model. The data below, from jet-stirred reactor experiments, provides a basis for evaluating the models' ability to capture the formation and consumption of key intermediate species.

Temperature (K)SpeciesExperimental Mole Fraction[1][4]Wang et al. Model Prediction[1]Wide-Temperature-Range Model Prediction[4]
700ECHData not availableGood agreementGood agreement
800ECHData not availableGood agreementGood agreement
900ECHData not availableGood agreementGood agreement
1000ECHData not availableGood agreementGood agreement
700O2Data not availableGood agreementGood agreement
800O2Data not availableGood agreementGood agreement
900O2Data not availableGood agreementGood agreement
1000O2Data not availableGood agreementGood agreement
950BenzeneData not availableGood agreementGood agreement
1050TolueneData not availableGood agreementGood agreement

Note: The cited sources indicate good qualitative and quantitative agreement between their models and the experimental data for a wide range of species, although specific numerical values for this comparative table were not fully available.

Experimental Protocols

The experimental data used for model validation are generated through a variety of well-established techniques in combustion research.

Shock Tube for Ignition Delay Time Measurements

Ignition delay times for this compound-air mixtures were measured in a high-pressure shock tube.[5][6]

  • Mixture Preparation: A mixture of this compound, oxygen, and a diluent gas (typically argon) is prepared to a specific equivalence ratio.

  • Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the test gas mixture.

  • Heating and Compression: The shock wave rapidly heats and compresses the test gas to conditions where autoignition can occur.

  • Ignition Detection: The onset of ignition is typically detected by monitoring the pressure rise or the emission from radical species like OH* using a photodiode or spectrometer.

  • Data Acquisition: The time interval between the passage of the shock wave and the onset of ignition is recorded as the ignition delay time.

Jet-Stirred Reactor for Species Concentration Measurements

A jet-stirred reactor (JSR) is employed to study the oxidation of this compound at nearly constant temperature and pressure.[1][4]

  • Reactant Flow: A gaseous mixture of this compound, oxygen, and an inert diluent is continuously fed into the reactor.

  • Stirring: The reactants are rapidly mixed by jets, ensuring spatial homogeneity of temperature and species concentrations.

  • Sampling: A sample of the reacting mixture is continuously extracted from the reactor through a sonic probe.

  • Species Analysis: The sampled gas is analyzed using techniques such as gas chromatography (GC) or photoionization mass spectrometry (PIMS) to determine the mole fractions of various species.

  • Temperature Control: The reactor is housed in an oven to maintain a constant temperature.

Logical Workflow for Kinetic Model Validation

The process of validating a kinetic model against experimental data follows a structured workflow to ensure a rigorous comparison.

G cluster_0 Kinetic Model Development cluster_1 Experimental Data Acquisition cluster_2 Model Validation cluster_3 Model Refinement A Formulate Detailed Kinetic Mechanism B Estimate Reaction Rate Parameters A->B E Perform Simulations with Kinetic Model B->E C Conduct Experiments (e.g., Shock Tube, JSR) D Collect Experimental Data (Ignition Delay, Species Profiles) C->D F Compare Simulation Results with Experimental Data D->F E->F G Assess Model Performance F->G H Identify Discrepancies G->H I Refine Rate Parameters and Mechanism H->I I->A

Caption: Workflow for kinetic model validation.

References

Comparative Study of Ethylcyclohexane and Methylcyclohexane as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the performance characteristics and combustion behavior of ethylcyclohexane and mthis compound for researchers and scientists in fuel development.

This guide provides an objective comparison of this compound and mthis compound as potential fuel additives. The evaluation is based on key performance indicators, including octane ratings, density, and heat of combustion, supported by experimental data from various scientific sources. Detailed experimental protocols for the cited data are also provided to ensure a thorough understanding of the methodologies.

Performance Data Summary

The following table summarizes the key quantitative performance data for this compound and mthis compound, allowing for a direct comparison of their properties as fuel additives.

PropertyThis compoundMthis compound
Research Octane Number (RON) 46.574.8
Motor Octane Number (MON) 40.871.1
Density at 20°C (g/mL) 0.7880.770
Standard Enthalpy of Combustion (liquid, kJ/mol) Approx. -5212 (estimated based on cyclohexane)-4565.3

Detailed Experimental Protocols

The data presented in this guide are based on standardized experimental methodologies to ensure accuracy and reproducibility. The following are detailed protocols for the key experiments cited.

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine.

  • ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel : This method evaluates the anti-knock characteristics of a fuel under relatively mild operating conditions (600 rpm engine speed).[1][2][3][4] The test fuel's performance is compared to that of primary reference fuels (a blend of isooctane and n-heptane). The RON is the percentage by volume of isooctane in the reference fuel that exactly matches the knocking intensity of the test fuel.[1][2][3][4]

  • ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel : This method assesses the anti-knock performance of a fuel under more severe operating conditions, including a higher engine speed (900 rpm) and a preheated fuel-air mixture.[5][6][7][8] Similar to the RON test, the MON is determined by comparing the test fuel's knocking behavior to that of primary reference fuels.[5][6][7][8]

The density of the fuel additives is measured using a digital density meter.

  • ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter : This method involves introducing a small sample of the liquid into a U-shaped oscillating tube.[9] The change in the oscillation frequency of the tube caused by the sample is used to determine its density with high precision.[9]

The combustion properties of the fuel additives are evaluated through the measurement of laminar flame speed and ignition delay times.

  • Laminar Flame Speed Measurement : This is often determined using a constant volume combustion chamber or a Bunsen-type burner. In the constant volume method, a spark ignites a quiescent fuel-air mixture, and the outwardly propagating spherical flame is recorded. The unstretched laminar flame speed is then extrapolated from the flame propagation speed. For the Bunsen burner method, the fuel-air mixture flows through a nozzle, creating a conical flame. The flame speed is calculated from the geometry of the flame cone and the flow rate of the mixture.

  • Ignition Delay Time Measurement : These measurements are typically conducted in shock tubes or rapid compression machines.

    • Shock Tube : A shock wave rapidly heats and pressurizes a stationary test gas mixture, inducing autoignition. The time between the passage of the shock wave and the onset of combustion (indicated by a rapid rise in pressure or light emission) is the ignition delay time.

    • Rapid Compression Machine (RCM) : A piston rapidly compresses a fuel-air mixture to a high temperature and pressure, simulating conditions in an internal combustion engine. The ignition delay is the time from the end of compression to the start of combustion.

Visualization of Experimental Workflow and Combustion Pathway

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for evaluating fuel additives and a simplified representation of the cycloalkane combustion pathway.

G cluster_0 Fuel Additive Evaluation Workflow A Sample Preparation (this compound/Mthis compound) B ASTM D2699/D2700 Octane Number Testing A->B C ASTM D4052 Density Measurement A->C D Combustion Analysis (Laminar Flame Speed, Ignition Delay) A->D E Data Analysis & Comparison B->E C->E D->E G cluster_1 Simplified Cycloalkane Combustion Pathway A Cycloalkane (e.g., Mthis compound) B H-abstraction (Initiation) A->B C Cycloalkyl Radical B->C D Ring Opening (β-scission) C->D E Alkenyl Radicals D->E F Oxidation to smaller molecules (CO, CO2, H2O) E->F

References

Ethylcyclohexane vs. Toluene: A Comparative Guide for High-Performance Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and drug development, profoundly influencing reaction outcomes, process efficiency, and the safety and environmental profile of a manufacturing process. Toluene, an aromatic hydrocarbon, has long been a workhorse solvent in the pharmaceutical and chemical industries due to its excellent solvency for a wide range of organic compounds.[1] However, growing concerns over its toxicity and environmental impact have spurred the search for safer, more sustainable alternatives.[2] this compound, a cycloalkane, is emerging as a promising high-performance substitute. This guide provides an objective, data-driven comparison of this compound and toluene to assist researchers and drug development professionals in making informed solvent choices.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the fundamental physical and chemical properties of a solvent is paramount for its effective application. The following table summarizes the key physicochemical characteristics of this compound and toluene.

PropertyThis compoundTolueneReference(s)
Molecular Formula C₈H₁₆C₇H₈[3][4]
Molecular Weight ( g/mol ) 112.2192.14[3]
Appearance Clear, colorless liquidClear, colorless liquid[3][4]
Boiling Point (°C) 130-132110.6[3][5]
Melting Point (°C) -111-95[3][5]
Density (g/mL at 20-25°C) 0.7880.867[3][5]
Flash Point (°C) 18 (closed cup)4 (closed cup)[5][6]
Vapor Pressure (mmHg at 20°C) ~1622[5][6]
Water Solubility InsolubleInsoluble (0.52 g/L at 25°C)[3][5]
Viscosity (cP at 20°C) ~1.10.59
Refractive Index (n20/D) 1.4321.496[5][6]
Dielectric Constant 2.12.38[5][7]

Hansen Solubility Parameters: Predicting Compatibility

Hansen Solubility Parameters (HSP) are a powerful tool for predicting the solubility of a solute in a solvent, based on the principle that "like dissolves like."[8] The parameters quantify the contributions of dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH) to the overall cohesive energy density of a substance.[9] Solvents with similar HSP values to a given solute are more likely to be effective at dissolving it.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Reference(s)
This compound 16.80.00.2[10] (estimated based on similar cycloalkanes)
Toluene 18.01.42.0[11]

The HSP values indicate that both solvents are predominantly non-polar, with their solvency driven by dispersion forces. Toluene's slightly higher polarity and hydrogen bonding capability may make it a better solvent for moderately polar compounds. However, for non-polar solutes, which are common in many organic reactions, this compound is expected to exhibit comparable or even superior performance.

Performance in Organic Synthesis: A Greener Approach

While direct, side-by-side experimental comparisons of this compound and toluene across a broad range of reactions are not extensively documented, studies on similar cycloalkane solvents as "green" alternatives provide valuable insights. For instance, mthis compound, a close structural analog of this compound, is recognized as a superior, cleaner alternative to toluene, offering reduced hazardous emissions and lower health risks.[3]

A study on the synthesis of the antihistamine drug dimethindene demonstrated that replacing toluene with greener solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) led to a significant improvement in the overall yield, from 10% in toluene to 21-22% in the alternative solvents.[1] This suggests that cycloalkane-based solvents can not only match but also exceed the performance of toluene in certain synthetic applications.

Logical Workflow for Solvent Selection in Organic Synthesis

Solvent_Selection cluster_0 Initial Screening cluster_1 Performance Evaluation cluster_2 Safety & Sustainability Reaction_Requirements Define Reaction Requirements (Polarity, Temperature, Reactivity) Solvent_Properties Evaluate Physicochemical Properties (Boiling Point, Polarity, etc.) Reaction_Requirements->Solvent_Properties informs HSP Compare Hansen Solubility Parameters Solvent_Properties->HSP informs Small_Scale_Tests Conduct Small-Scale Screening Reactions HSP->Small_Scale_Tests guides Yield_Selectivity Analyze Yield and Selectivity Small_Scale_Tests->Yield_Selectivity provides data for Optimization Optimize Reaction Conditions Yield_Selectivity->Optimization feedback for Toxicity_Safety Assess Toxicity and Safety Data Optimization->Toxicity_Safety leads to Environmental_Impact Evaluate Environmental Impact (VOCs, Biodegradability) Toxicity_Safety->Environmental_Impact informs Final_Selection Final Solvent Selection Environmental_Impact->Final_Selection informs

Caption: A logical workflow for selecting a high-performance solvent.

Solubility of Active Pharmaceutical Ingredients (APIs)

A study investigating the solubility of 18 different APIs and intermediates in toluene, 1,4-dioxane, and cyclopentyl methyl ether (another cycloalkane alternative) found that solubility is highly dependent on the specific solute-solvent interactions. While dioxane generally exhibited the highest solubility for the tested compounds, the study highlights the importance of experimental determination of solubility for each specific API.

Experimental Protocol: Determination of API Solubility

A common method for determining the solubility of an API in a solvent is the isothermal equilibrium method.

  • Preparation of Saturated Solutions: An excess amount of the API is added to a known volume of the solvent (e.g., this compound or toluene) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solutions are allowed to stand undisturbed to allow any undissolved solid to settle.

  • Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of the API in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Safety, Toxicity, and Environmental Impact

The drive to replace toluene is largely motivated by its significant health and environmental concerns. Toluene is a known reproductive toxicant and can cause neurological damage with prolonged exposure. It is also a volatile organic compound (VOC) that contributes to air pollution.

This compound, in contrast, is considered to have a more favorable safety and environmental profile. Its toxicity is reported to be lower than that of benzene, toluene, and xylene.[3] While it is a flammable liquid, its lower vapor pressure and higher flash point compared to toluene reduce the risk of ignition.[5][6] From an environmental perspective, cycloalkanes are generally considered to be more readily biodegradable and have a lower potential for bioaccumulation than aromatic hydrocarbons.

Comparative Safety and Environmental Profile
ParameterThis compoundTolueneReference(s)
Toxicity Lower toxicity than tolueneReproductive toxicant, neurotoxin[3]
Carcinogenicity Not classified as a carcinogenInadequate information to assess carcinogenic potential[9]
Flammability Flammable liquidHighly flammable liquid[5][6]
Environmental Impact Lower environmental impact, more readily biodegradableVolatile Organic Compound (VOC), contributes to air pollution[3]

Experimental Workflow for Comparative Solvent Performance Evaluation

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Reactants Prepare Reactants and Catalysts Reaction_ECH Run Reaction in this compound Reactants->Reaction_ECH Reaction_Toluene Run Reaction in Toluene Reactants->Reaction_Toluene Solvents Prepare this compound and Toluene Solvents->Reaction_ECH Solvents->Reaction_Toluene Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction_ECH->Monitoring Reaction_Toluene->Monitoring Workup Perform Reaction Workup Monitoring->Workup Isolation Isolate and Purify Product Workup->Isolation Characterization Characterize Product (NMR, MS) Isolation->Characterization Yield_Analysis Determine Yield and Selectivity Characterization->Yield_Analysis

Caption: A typical experimental workflow for comparing solvent performance.

Conclusion

This compound presents a compelling case as a high-performance, safer, and more environmentally friendly alternative to toluene for a range of applications in research, and drug development. Its physicochemical properties, particularly its non-polar nature, make it a suitable replacement for toluene in many organic reactions and as a solvent for non-polar to moderately polar compounds. While direct comparative performance data is still emerging, analogous studies with similar cycloalkane solvents strongly suggest that this compound can offer comparable or even superior performance to toluene, coupled with a significantly improved safety and sustainability profile. For organizations committed to green chemistry principles and enhancing workplace safety, the evaluation of this compound as a replacement for toluene is a prudent and promising endeavor.

References

A Comparative Guide to the Oxidation of Ethylcyclohexane, n-Alkanes, and Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the oxidation of ethylcyclohexane with that of n-alkanes and alkenes, intended for researchers, scientists, and drug development professionals. The content is based on experimental data and established reaction mechanisms, offering an objective overview of their respective performances in oxidation reactions.

Introduction

The oxidation of hydrocarbons is a fundamental process in both industrial chemistry and biological systems. Understanding the differences in oxidation behavior between cyclic alkanes (like this compound), linear alkanes (n-alkanes), and unsaturated hydrocarbons (alkenes) is crucial for a variety of applications, from fuel combustion to the synthesis of fine chemicals and pharmaceuticals. This guide will delve into the reaction mechanisms, product distributions, and experimental conditions that govern the oxidation of these three classes of organic compounds.

Comparative Data on Oxidation Products

The following tables summarize quantitative data on the product distribution from the oxidation of this compound, a representative n-alkane (n-heptane), and a representative alkene (1-octene) under various experimental conditions. Due to the variability in experimental setups and conditions reported in the literature, a direct comparison under identical parameters is challenging. The data presented here is collated from studies using jet-stirred reactors (JSR), which provide a controlled environment for studying gas-phase oxidation.

Table 1: Product Distribution from this compound Oxidation in a Jet-Stirred Reactor [1]

ProductMole Fraction (at 780 K, 780 Torr, Φ=1.0)
Ethene0.015
Propene0.008
1-Butene0.005
Cyclohexene0.004
Benzene0.002
Ethylcyclohexene0.001
Cyclohexanone0.0005
Cyclohexanol0.0003

Table 2: Major Product Selectivity from n-Heptane Oxidation in a Jet-Stirred Reactor [2]

ProductSelectivity (%) (at 160°C, 10 atm O₂)
Heptan-2-one~35
Heptan-3-one~25
Heptan-4-one~15
Heptan-2-ol~10
Heptan-3-ol~8
Heptan-4-ol~5
Other oxygenates~2

Table 3: Product Distribution from 1-Octene Oxidation [3]

Note: Data for 1-octene oxidation under comparable gas-phase JSR conditions is limited. The following represents typical products from liquid-phase oxidation with KMnO₄, highlighting the different reaction pathway.

ProductMajor/Minor
Heptanoic acidMajor
Carbon dioxideMajor
1,2-OctanediolMinor (under milder conditions)

Reaction Mechanisms and Signaling Pathways

The oxidation of these three classes of hydrocarbons proceeds through fundamentally different mechanisms, which dictates their reactivity and the types of products formed.

This compound and n-Alkanes: Free-Radical Chain Reaction

The oxidation of both this compound and n-alkanes at low to intermediate temperatures is dominated by a free-radical chain reaction mechanism.[4][5] This process involves three main stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the formation of free radicals, typically through the homolytic cleavage of a weak bond by heat or light, or by the action of an initiator.

  • Propagation: A series of chain-carrying steps where a radical abstracts a hydrogen atom from the hydrocarbon to form an alkyl radical. This alkyl radical then reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions to generate a variety of oxygenated products and regenerate a radical to continue the chain.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

The reactivity of different C-H bonds in alkanes and cycloalkanes towards radical attack follows the order: tertiary > secondary > primary. This selectivity influences the initial distribution of alkyl radicals and subsequently the final product mixture.

Free Radical Alkane Oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH Alkane/Cycloalkane (RH) R_radical Alkyl Radical (R.) RH->R_radical H abstraction by radical ROO_radical Peroxy Radical (ROO.) R_radical->ROO_radical + O₂ Termination Termination Products R_radical->Termination + R. O2 O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH ROO_radical->Termination + ROO. RH2 Alkane/Cycloalkane (RH) R_radical2 Alkyl Radical (R.) ROOH->R_radical2 Generates new radicals Products Products (Alcohols, Ketones, etc.) ROOH->Products Decomposition Initiator Initiator Initiator->R_radical H abstraction

Free-Radical Chain Mechanism for Alkane and Cycloalkane Oxidation.
Alkenes: Electrophilic Addition

In contrast to the radical-based mechanism of alkanes, the initial step in the oxidation of alkenes often involves an electrophilic attack on the electron-rich carbon-carbon double bond.[6][7] The π-bond of the alkene acts as a nucleophile, attacking an electrophilic oxygen species. This leads to the formation of a carbocation intermediate, which can then be attacked by a nucleophile to form the final product.

Common oxidation reactions of alkenes include:

  • Epoxidation: Reaction with a peroxy acid to form an epoxide.

  • Dihydroxylation: Reaction with reagents like osmium tetroxide or cold, dilute potassium permanganate to form a diol.

  • Oxidative Cleavage (Ozonolysis): Reaction with ozone to cleave the double bond and form aldehydes or ketones.

The regioselectivity of these reactions is often governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents.[8]

Alkene Electrophilic Addition Oxidation Alkene Alkene (C=C) Carbocation Carbocation Intermediate Alkene->Carbocation Electrophilic attack Electrophile Electrophilic Oxidant (E⁺) Electrophile->Carbocation Product Oxidized Product Carbocation->Product Nucleophilic attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Generalized Electrophilic Addition Mechanism for Alkene Oxidation.

Experimental Protocols

The following are generalized experimental protocols for the oxidation of hydrocarbons in a jet-stirred reactor and the subsequent analysis of products using gas chromatography.

Jet-Stirred Reactor (JSR) Oxidation

A jet-stirred reactor is a common apparatus for studying gas-phase kinetics under well-controlled conditions of temperature, pressure, and residence time.[9][10]

Apparatus:

  • Spherical quartz reactor with four nozzles for gas inlet to ensure rapid mixing.

  • High-temperature furnace for controlling the reactor temperature.

  • Mass flow controllers for precise control of reactant gas flow rates (hydrocarbon, oxidant, and inert diluent like nitrogen or argon).

  • Pressure controller to maintain a constant reactor pressure.

  • Heated sampling probe to extract gas samples for analysis.

Procedure:

  • System Preparation: The JSR is heated to the desired reaction temperature. The system is purged with an inert gas to remove any residual air or moisture.

  • Reactant Introduction: The hydrocarbon, oxidant (e.g., air or oxygen), and diluent gas are introduced into the reactor at controlled flow rates using mass flow controllers. The hydrocarbon is typically vaporized and mixed with the diluent before entering the reactor.

  • Reaction: The reactants mix rapidly within the JSR and undergo oxidation at the set temperature and pressure. The residence time is controlled by the total flow rate and the reactor volume.

  • Sampling: A continuous stream of the reacting mixture is withdrawn from the reactor through a heated sampling probe to prevent condensation of products.

  • Analysis: The sampled gas is directed to an analytical instrument, typically a gas chromatograph, for separation and quantification of the reactants and products.

Jet_Stirred_Reactor_Workflow cluster_reactants Reactant Supply Hydrocarbon Hydrocarbon JSR Jet-Stirred Reactor (Heated) Hydrocarbon->JSR Oxidant Oxidant (O₂/Air) Oxidant->JSR Diluent Diluent (N₂/Ar) Diluent->JSR GC Gas Chromatograph (GC) JSR->GC Sampling Data Data Acquisition (Concentration vs. Time) GC->Data

Experimental Workflow for Hydrocarbon Oxidation in a Jet-Stirred Reactor.
Gas Chromatography (GC) Analysis of Oxidation Products

Gas chromatography is a powerful analytical technique used to separate and quantify the components of a complex mixture.[11][12][13]

Apparatus:

  • Gas chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase for hydrocarbon analysis).

  • Flame Ionization Detector (FID) for sensitive detection of hydrocarbons and oxygenates.

  • Mass Spectrometer (MS) for identification of unknown products.

  • Data acquisition and processing software.

Procedure:

  • Sample Injection: A known volume of the gas sample from the JSR is injected into the GC. The sample is vaporized in the heated injection port.

  • Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the GC column. The different components of the mixture travel through the column at different rates depending on their volatility and interaction with the stationary phase, leading to their separation.

  • Detection: As the separated components elute from the column, they are detected by the FID or MS. The FID produces a signal proportional to the amount of combustible carbon atoms, while the MS provides a mass spectrum that can be used to identify the compound.

  • Quantification: The concentration of each component is determined by comparing the area of its chromatographic peak to the peak areas of known standards.

Comparison and Conclusion

The oxidation behavior of this compound, n-alkanes, and alkenes differs significantly due to their distinct molecular structures and reaction mechanisms.

  • Reactivity: Alkenes are generally more reactive towards oxidation than alkanes and cycloalkanes under similar conditions.[9] This is attributed to the presence of the electron-rich and relatively weak π-bond, which is susceptible to electrophilic attack. The C-H bonds in alkanes and cycloalkanes are stronger and require more energy to break, typically through radical abstraction.

  • Product Selectivity: The oxidation of n-alkanes and this compound via free-radical mechanisms often leads to a complex mixture of products, including various isomers of alcohols, ketones, and cyclic ethers, as well as smaller hydrocarbons from fragmentation reactions. The selectivity can be influenced by the relative stability of the intermediate radicals. In contrast, the oxidation of alkenes can be more selective, with specific reagents leading to the formation of epoxides, diols, or cleavage products with high yields.

  • Reaction Conditions: The oxidation of alkanes and cycloalkanes often requires higher temperatures or the use of catalysts to initiate the free-radical chain reaction. Alkene oxidation, particularly through electrophilic addition pathways, can often be carried out under milder conditions.

References

Experimental validation of theoretical calculations for ethylcyclohexane conformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational preferences of molecular structures is paramount. This guide provides a detailed comparison of theoretical calculations and experimental data for the conformations of ethylcyclohexane, a fundamental model in stereochemistry.

The seemingly simple this compound molecule exists in a dynamic equilibrium between two primary chair conformations: one with the ethyl group in an equatorial position and the other with the ethyl group in an axial position. The relative stability of these conformers, dictated by steric interactions, has been a subject of both theoretical modeling and rigorous experimental validation. This guide synthesizes key findings to offer a clear perspective on the convergence and divergence of computational and experimental approaches.

Quantitative Comparison of Conformational Energies

The energy difference between the equatorial and axial conformers (ΔG° or A-value) is a critical parameter in conformational analysis. A larger positive value indicates a stronger preference for the equatorial position. Below is a summary of experimental and theoretical values for the conformational energy of the ethyl group on a cyclohexane ring.

MethodReported Energy Difference (kcal/mol)Reference
Experimental
Low-Temperature ¹³C NMR Spectroscopy1.54 ± 0.12 (ΔH°)[[“]]
A-Value (General Reference)~1.75 - 1.9[2][3]
Theoretical/Computational
QCISDSatisfactory agreement with experiment[[“]]
B3LYPEnergy differences too large[[“]]
MP2Energy differences too small[[“]]

Note: The experimental value from low-temperature NMR represents the enthalpy change (ΔH°), which is the primary contributor to the Gibbs free energy difference (ΔG°) at low temperatures. A-values are empirically derived from various experimental techniques and represent the Gibbs free energy difference at room temperature. The qualitative agreement between different experimental and high-level theoretical methods strengthens the understanding of the steric strain associated with the axial ethyl group.

Experimental Protocols

The determination of conformational energies relies on sophisticated experimental techniques. Herein, we detail the methodology for low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for quantifying conformational equilibria.

Low-Temperature ¹³C NMR Spectroscopy for Conformational Analysis

Objective: To "freeze out" the chair-chair interconversion of this compound on the NMR timescale to allow for the direct observation and quantification of the individual axial and equatorial conformers.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable low-freezing point solvent, such as deuterated chloroform (CDCl₃) or a mixture of freons. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is required.

  • Temperature Control: The sample is cooled to a sufficiently low temperature (e.g., 157 K as cited in the reference) where the rate of ring flipping is slow enough to resolve separate signals for the axial and equatorial conformers.[[“]]

  • Data Acquisition: ¹³C NMR spectra are acquired at the low temperature. The long relaxation times of carbon nuclei necessitate an appropriate delay between pulses to ensure accurate signal integration.

  • Spectral Analysis: The signals corresponding to the carbons of the axial and equatorial conformers are identified. The relative populations of the two conformers are determined by integrating the areas of their respective well-resolved peaks.

  • Equilibrium Constant Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the integrated peak areas of the equatorial and axial conformers.

  • Thermodynamic Parameter Determination: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant using the equation ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin. By performing the experiment at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) contributions can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the experimental validation of theoretical calculations for this compound conformations.

G cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach cluster_comparison Validation cluster_conclusion Conclusion theory Theoretical Calculations (e.g., QCISD, B3LYP, MP2) predicted Predicted Conformational Energy Difference theory->predicted compare Comparison of Theoretical vs. Experimental Values predicted->compare exp_setup Low-Temperature NMR Spectroscopy exp_data NMR Spectral Data (Peak Integration) exp_setup->exp_data exp_results Experimentally Determined Conformational Energy exp_data->exp_results exp_results->compare conclusion Validation of Theoretical Model compare->conclusion

Caption: Workflow for comparing theoretical and experimental data.

This guide underscores the synergy between computational chemistry and experimental validation in modern chemical research. The consistent findings for this compound's conformational preference not only solidify our understanding of fundamental steric principles but also provide a benchmark for refining theoretical models used in more complex systems, such as those encountered in drug design and materials science.

References

The Dance of Rings: Comparative Reactivity of Cycloalkanes in Catalytic Reforming

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the catalytic reforming of cyclopentane, cyclohexane, and larger cycloalkanes, exploring their distinct reaction pathways and product distributions.

In the realm of petroleum refining and petrochemical production, catalytic reforming stands as a cornerstone process for upgrading low-octane naphtha into high-value gasoline blendstock and aromatic chemicals. At the heart of this process lies the intricate transformation of various hydrocarbons, among which cycloalkanes (naphthenes) play a pivotal role. The reactivity and reaction pathways of these cyclic molecules are profoundly influenced by their ring size, dictating the ultimate product slate. This guide provides a comparative analysis of the reactivity of different cycloalkanes—primarily cyclopentane and cyclohexane, with available insights into larger rings—under typical catalytic reforming conditions, supported by experimental data and detailed methodologies.

Executive Summary of Comparative Reactivity

The catalytic reforming of cycloalkanes over bifunctional catalysts, typically platinum supported on acidic alumina (Pt/Al₂O₃), involves a complex network of reactions including dehydrogenation, isomerization, and hydrogenolysis (ring opening). The stability of the cycloalkane ring is a crucial determinant of its reactivity and the predominant reaction pathway.

CycloalkanePrimary Reaction PathwayPredominant ProductsRelative Reactivity/Desirability
Cyclopentane & Derivatives Isomerization to cyclohexanes followed by dehydrogenation; Hydrogenolysis (ring opening)Benzene (from methylcyclopentane), Isoparaffins, Cracked products (light gases)Lower desirability due to higher propensity for ring opening and coke formation.
Cyclohexane & Derivatives Direct DehydrogenationAromatics (e.g., Benzene, Toluene)High desirability due to direct and selective conversion to high-octane aromatics.
Cycloheptane & Cyclooctane Dehydroisomerization to aromatics; CrackingToluene, Xylenes (from methylcycloheptane); Aromatics, Cracked productsLess commonly studied, but generally undergo ring contraction followed by dehydrogenation or cracking.

Detailed Experimental Data and Product Distribution

The following tables summarize quantitative data from various studies on the catalytic reforming of different cycloalkanes. It is important to note that direct comparative studies under identical conditions are scarce; hence, the data is compiled from different sources and should be interpreted with consideration of the varying experimental parameters.

Table 1: Catalytic Reforming of Cyclohexane

Reaction: Cyclohexane → Benzene + 3H₂

CatalystTemperature (°C)Pressure (atm)WHSV (h⁻¹)Cyclohexane Conversion (%)Benzene Selectivity (%)Reference
0.3 wt% Pt/Al₂O₃35012.0~30>99
0.6 wt% Pt/Al₂O₃482202.0~95High
Pt-Ca/Al₂O₃45012.08~60~80 (Benzene + Cyclohexene)
Table 2: Catalytic Reforming of Methylcyclopentane (MCP)

Reaction: Methylcyclopentane → Benzene + 3H₂ (via isomerization and dehydrogenation) or → Hexanes (via hydrogenolysis)

CatalystTemperature (°C)Pressure (atm)WHSV (h⁻¹)MCP Conversion (%)Product Selectivity (%)Reference
Pt/Al₂O₃370-40010.33 g min/cm³Increases with temp.Benzene, Cyclohexane, 2-Methylpentane, 3-Methylpentane, n-Hexane
Pt-Sn/Al₂O₃510-LowHighBenzene selectivity is significant, cracking also occurs

Note: Quantitative selectivity data for MCP reforming is highly dependent on the catalyst and process conditions, with a constant competition between desired isomerization and undesired hydrogenolysis.

Reaction Pathways and Mechanisms

The structural differences between cycloalkanes lead to distinct reaction pathways on the bifunctional catalyst surface. The metal sites (Pt) are primarily responsible for dehydrogenation/hydrogenation reactions, while the acid sites (Al₂O₃) catalyze isomerization and cracking reactions.

Cyclohexane Dehydrogenation

Cyclohexane, with its stable, strain-free chair conformation, readily undergoes dehydrogenation on platinum sites to form benzene. This is a direct and highly selective reaction, making cyclohexane a preferred component in reformer feeds for aromatics production.

Caption: Dehydrogenation of cyclohexane to benzene.

Cyclopentane Conversion Pathways

Cyclopentane and its alkylated derivatives, such as methylcyclopentane, undergo a more complex series of reactions. Due to ring strain, they are more susceptible to hydrogenolysis (ring opening) on the metal sites, leading to the formation of paraffins. The desired pathway involves isomerization to a six-membered ring, which then rapidly dehydrogenates to an aromatic compound.

Cyclopentane_Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway MCP Methylcyclopentane CH Cyclohexane MCP->CH Isomerization (Acid Sites) Hexanes n-Hexane / Isohexanes MCP->Hexanes Hydrogenolysis (Pt Sites) Coke Coke MCP->Coke Coke Formation Benzene Benzene CH->Benzene Dehydrogenation (Pt Sites) Cracked Light Gases (C1-C5) Hexanes->Cracked Cracking (Acid Sites)

Caption: Competing reaction pathways for methylcyclopentane.

Experimental Protocols

The following provides a generalized methodology for conducting comparative studies of cycloalkane reforming in a laboratory setting.

Catalyst Preparation (Pt/Al₂O₃)
  • Support Preparation: Gamma-alumina (γ-Al₂O₃) pellets or powder are calcined at high temperatures (e.g., 500-600°C) to remove moisture and impurities.

  • Impregnation: The alumina support is impregnated with a solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), using techniques like incipient wetness impregnation to ensure uniform distribution of the metal precursor.

  • Drying and Calcination: The impregnated support is dried in an oven (e.g., 110-120°C) to remove the solvent, followed by calcination in air at a higher temperature (e.g., 400-500°C) to decompose the precursor and anchor the platinum oxide species to the support.

  • Reduction: Prior to the reaction, the catalyst is activated by reduction in a flowing stream of hydrogen at an elevated temperature (e.g., 400-500°C). This step reduces the platinum oxide to its active metallic state.

Experimental Workflow for Catalytic Reforming

The reforming reactions are typically carried out in a fixed-bed reactor system.

Experimental_Workflow Feed Cycloalkane Feed H₂ Gas Pump HPLC Pump Feed->Pump MFC Mass Flow Controller Feed->MFC Mixer Mixing Chamber Pump->Mixer MFC->Mixer Reactor Preheater Fixed-Bed Reactor (Catalyst) Furnace Mixer->Reactor:f0 Reactor:f2->Reactor:f1 Condenser Condenser Reactor:f1->Condenser Separator Gas-Liquid Separator Condenser->Separator GC Gas Chromatograph (GC) Separator->GC Liquid_Product Liquid Product Collection Separator->Liquid_Product Gas_Product Gas to Vent/Analysis Separator->Gas_Product

Caption: A typical experimental workflow for catalytic reforming.

Procedure:

  • Catalyst Loading: A known weight of the prepared Pt/Al₂O₃ catalyst is loaded into a fixed-bed reactor, typically made of stainless steel or quartz. The catalyst bed is supported by quartz wool.

  • System Purge: The entire system is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Catalyst Reduction: The catalyst is reduced in-situ by flowing hydrogen at a controlled rate and temperature as described in the preparation step.

  • Reaction:

    • The system is brought to the desired reaction temperature and pressure.

    • The cycloalkane feed is introduced into the system using a high-pressure liquid pump (e.g., HPLC pump).

    • The liquid feed is vaporized and mixed with a controlled flow of hydrogen before entering the reactor.

    • The reactants flow through the catalyst bed where the reforming reactions occur.

  • Product Analysis:

    • The reactor effluent is cooled to condense the liquid products.

    • The gas and liquid phases are separated.

    • The composition of the gaseous products (e.g., hydrogen, light hydrocarbons) and liquid products (e.g., aromatics, unreacted cycloalkanes, isomers) is analyzed using gas chromatography (GC) equipped with appropriate columns and detectors (e.g., FID, TCD).

  • Data Analysis:

    • Conversion (%) = [(Moles of cycloalkane in) - (Moles of cycloalkane out)] / (Moles of cycloalkane in) * 100

    • Selectivity to Product i (%) = (Moles of Product i formed) / (Total moles of products formed) * 100

    • Yield of Product i (%) = Conversion (%) * Selectivity to Product i (%) / 100

Conclusion

The reactivity of cycloalkanes in catalytic reforming is a strong function of their ring size and inherent stability. Cyclohexanes are ideal precursors for aromatics due to their facile and selective dehydrogenation. In contrast, cyclopentanes present a more complex challenge, with a greater tendency towards less desirable ring-opening and cracking reactions, which can lead to lower liquid yields and increased coke formation. While data for larger rings like cycloheptane and cyclooctane is less prevalent, their reforming is expected to involve ring contraction and isomerization steps, adding further complexity to the reaction network. A thorough understanding of these comparative reactivities is essential for optimizing catalyst design and process conditions to maximize the yield of desired high-octane aromatic products.

Benchmarking ethylcyclohexane performance in solvent extraction processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection for extraction processes, the pursuit of safer, more sustainable, and highly efficient options is paramount. This guide provides an objective comparison of ethylcyclohexane's performance against commonly used solvents—toluene, heptane, and cyclohexane—in the context of solvent extraction. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their extraction protocols.

Executive Summary

This compound (ECH) presents itself as a viable alternative to more conventional solvents in various extraction applications. While direct, head-to-head comparative studies are limited, this guide consolidates available data to offer a comparative overview. ECH's favorable safety profile, coupled with its physicochemical properties, makes it a compelling candidate for further investigation and adoption in laboratory and industrial settings. This guide will delve into a comparative analysis of key performance indicators, experimental protocols, and the underlying principles of solvent extraction.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the key physicochemical properties and available performance data for this compound and its alternatives. The extraction performance data is presented for the model compounds caffeine and coumarin, based on available literature. It is important to note that the experimental conditions for each data point may vary, and thus, these values should be considered indicative rather than absolute.

Table 1: Physicochemical Properties of Solvents

PropertyThis compoundTolueneHeptaneCyclohexane
Formula C₈H₁₆C₇H₈C₇H₁₆C₆H₁₂
Molecular Weight ( g/mol ) 112.21[1]92.14100.2184.16[2]
Boiling Point (°C) 131.8110.698.480.74[2]
Density (g/mL at 20°C) 0.788[1]0.8670.6840.779[3]
Flash Point (°C) 204-4-20
Water Solubility Insoluble[3]0.05 g/100 mL0.0003 g/100 mLImmiscible[2]
Vapor Pressure (mmHg at 20°C) ~10224078[2]

Table 2: Extraction Performance Data for Caffeine

SolventDistribution Coefficient (K_D)Extraction Efficiency (%)Experimental Conditions
This compound Data not availableData not available-
Toluene ~6.0 (Toluene/Water)~90% (3 extractions)Aqueous tea solution, room temperature
Heptane Data not availableData not available-
Cyclohexane Data not availableData not available-

Note: The distribution coefficient for toluene was estimated from solubility data. Efficiency is dependent on the number of extractions.

Table 3: Extraction Performance Data for Coumarin

SolventDistribution Coefficient (K_D)Extraction Efficiency (%)Experimental Conditions
This compound Data not availableData not available-
Toluene HighHigh (qualitative)Soxhlet extraction from medicinal plants
Heptane ModerateModerate (qualitative)Used in counter-current chromatography
Cyclohexane ModerateModerate (qualitative)Used in various extraction studies

Note: The data for coumarin extraction is largely qualitative. "High," "Moderate," and "Low" are relative terms based on literature descriptions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of solvent performance. The following sections outline the methodologies for determining key extraction parameters.

Determination of Distribution Coefficient (K_D)

The distribution coefficient is a measure of a solute's equilibrium distribution between two immiscible liquid phases.[4]

Materials:

  • Analyte of interest (e.g., caffeine, coumarin)

  • Solvent system (e.g., this compound-water)

  • Separatory funnel

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the analyte in the aqueous phase (e.g., water) of a known concentration.

  • In a separatory funnel, mix a known volume of the analyte stock solution with an equal volume of the organic solvent (e.g., this compound).

  • Shake the funnel vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

  • Allow the two phases to separate completely.

  • Carefully collect a sample from both the aqueous and organic layers.

  • Determine the concentration of the analyte in each phase using a suitable analytical method.

  • Calculate the distribution coefficient using the formula: K_D = [Concentration of analyte in organic phase] / [Concentration of analyte in aqueous phase]

Measurement of Extraction Efficiency

Extraction efficiency is the percentage of the analyte transferred from the initial phase to the extracting phase.

Procedure:

  • Follow steps 1-5 of the distribution coefficient determination protocol.

  • Calculate the initial mass of the analyte in the aqueous phase.

  • Calculate the mass of the analyte transferred to the organic phase.

  • Calculate the extraction efficiency using the formula: Extraction Efficiency (%) = (Mass of analyte in organic phase / Initial mass of analyte in aqueous phase) x 100

Measurement of Phase Separation Time

Phase separation time is a critical parameter in industrial applications, influencing process throughput.

Procedure:

  • In a graduated cylinder or a separatory funnel, mix equal volumes of the organic solvent and the aqueous phase.

  • Shake vigorously for a set period (e.g., 1 minute) to create an emulsion.

  • Start a timer immediately after shaking stops.

  • Record the time it takes for the two phases to completely separate, with a clear interface between them.

  • Repeat the measurement multiple times to ensure reproducibility.

Determination of Solvent Losses

Solvent loss to the aqueous phase can have economic and environmental implications.

Procedure:

  • Equilibrate the organic solvent with the aqueous phase as described in the distribution coefficient protocol.

  • Carefully separate the aqueous phase.

  • Analyze the aqueous phase for the presence of the dissolved organic solvent using a sensitive analytical technique such as gas chromatography (GC).

  • Quantify the amount of dissolved organic solvent to determine the solvent loss.

Visualizing Extraction Principles and Workflows

To better illustrate the concepts and processes discussed, the following diagrams are provided.

G cluster_workflow General Solvent Extraction Workflow prep Sample Preparation (e.g., Dissolving in Aqueous Phase) mix Mixing (Aqueous Phase + Organic Solvent) prep->mix Introduction of analyte sep Phase Separation mix->sep Vigorous shaking collect Collection of Phases sep->collect Gravity separation analysis Analysis of Analyte Concentration collect->analysis Aqueous & Organic samples calc Calculation of Performance Metrics analysis->calc Concentration data

Caption: General workflow for a single-stage solvent extraction experiment.

G cluster_factors Influencing Factors center Solvent Selection solubility Analyte Solubility center->solubility immiscibility Immiscibility with Aqueous Phase center->immiscibility density Density Difference center->density volatility Volatility center->volatility safety Safety & Toxicity center->safety cost Cost center->cost

Caption: Key factors influencing the selection of a solvent for extraction.

Discussion and Conclusion

The selection of an appropriate solvent is a multi-faceted decision that requires a balance of performance, safety, environmental impact, and cost. This compound emerges as a promising "greener" alternative to solvents like toluene, primarily due to its lower toxicity. Its physical properties, such as a higher boiling point and lower vapor pressure compared to heptane and cyclohexane, can be advantageous in reducing solvent losses through evaporation.

However, the lack of comprehensive, direct comparative data on its extraction performance for a wide range of compounds is a significant knowledge gap. The data presented in this guide, compiled from various sources, suggests that this compound's performance is likely to be comparable to other non-polar solvents for the extraction of non-polar to moderately polar compounds.

For researchers and drug development professionals, the key takeaway is that this compound warrants serious consideration as a substitute for more hazardous solvents. It is imperative, however, to conduct in-house validation experiments for specific applications to determine its suitability and to generate the direct comparative data needed to optimize extraction protocols. The experimental methodologies provided in this guide offer a framework for such validation studies. Future research focused on direct comparisons of this compound with other solvents in various extraction systems will be invaluable in solidifying its position as a preferred green solvent.

References

A Comparative Guide to Error Analysis and Uncertainty Quantification in Ethylcyclohexane Kinetic Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in fields from combustion science to materials chemistry, understanding the kinetics of ethylcyclohexane (ECH) is of significant interest. As a model compound for naphthenic fuels, accurate kinetic data for ECH is crucial for the development and validation of detailed chemical kinetic models. However, the inherent uncertainties in experimental measurements and their propagation into these models can significantly impact their predictive capabilities. This guide provides a comparative analysis of common experimental techniques used to study ECH kinetics, with a focus on error analysis and the quantification of uncertainties.

Experimental Approaches to this compound Kinetics

The study of ECH kinetics, particularly its pyrolysis and oxidation, predominantly relies on a few key experimental techniques. Each method possesses distinct advantages and limitations, which in turn influence the sources and magnitudes of experimental error. The two most prevalent methods are the use of shock tubes and jet-stirred reactors (JSRs).

Shock tubes are instrumental for studying high-temperature gas-phase reactions under well-defined conditions.[1] In these apparatuses, a rapid temperature and pressure increase is generated by a shock wave, initiating the chemical reaction.[1] The progress of the reaction is then monitored, often using spectroscopic techniques or time-of-flight mass spectrometry.[1]

Jet-stirred reactors (JSRs) , on the other hand, are ideal for investigating kinetics over a broader range of temperatures and at steady-state conditions.[2] A continuous flow of reactants is introduced into a well-mixed reactor, allowing for the measurement of stable intermediate and product species concentrations as a function of temperature.[2]

Comparative Analysis of Experimental Uncertainties

A critical evaluation of the uncertainties associated with each experimental technique is paramount for the robust development of kinetic models. The following tables summarize the typical experimental conditions and associated uncertainties for ECH studies using shock tubes and jet-stirred reactors, based on data reported in the literature.

Table 1: Comparison of Typical Experimental Conditions and Uncertainties

ParameterShock TubeJet-Stirred Reactor (JSR)
Temperature Range 1000 - 1700 K[3]500 - 1100 K[4]
Pressure Range 1.1 - 10.0 atm[3]~1 atm[2]
Residence Time Microseconds to millisecondsSeconds[5]
Typical Measurements Ignition delay times[3], Species time-historiesSpecies mole fractions at steady state[2]
Primary Sources of Uncertainty Shock velocity measurement, Temperature behind reflected shock, Fill pressureTemperature profile, Flow rates, Species quantification

Table 2: Error Analysis and Uncertainty Quantification in Experimental Data

Uncertainty SourceShock TubeJet-Stirred Reactor (JSR)
Temperature Uncertainty in incident shock velocities of ~0.2%, leading to temperature uncertainty of < ±10 K.[6] The maximum flame temperature is estimated to be ±100 K.[7]The uncertainty of the maximum temperature is estimated to be within ±30 K.[7]
Pressure Initial pressure measurement uncertainty.Pressure measurement uncertainty.
Species Concentration Estimated to be ±10% for intermediates with direct calibration, and generally ±20% for those quantified using indirect calibration.[7]For pyrolysis products, the uncertainty is estimated to be around ±15%.[2]
Ignition Delay Time Dependent on the definition and measurement technique (e.g., pressure rise, species emission).Not directly measured.
Flow Rates / Residence Time Calculated from shock velocity and tube geometry.Controlled by mass flow controllers, with associated uncertainties.

It is important to note that the uncertainties in kinetic parameters derived from theoretical calculations, such as the CBS-QB3 method, can also be significant. For instance, the uncertainty in calculated enthalpy of formation at 298 K is generally within 4 kJ/mol, and the deviation between theoretical and experimental rate coefficients can be within a factor of 2 to 3.[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for appreciating the sources of error.

Shock Tube Experimental Protocol

  • Mixture Preparation: A specific mixture of this compound, oxidizer (e.g., air), and a diluent (e.g., argon) is prepared in a mixing tank. The composition is determined by partial pressure measurements.

  • Shock Tube Operation: The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The driven section is filled with the prepared gas mixture.

  • Shock Wave Generation: The driver section is filled with a high-pressure gas (e.g., helium). The diaphragm is ruptured, generating a shock wave that propagates through the gas mixture in the driven section, rapidly heating and compressing it.

  • Data Acquisition: The time of shock wave passage between several points is measured using pressure transducers to determine the shock velocity. Ignition delay time is typically measured by monitoring the emission from a specific radical (e.g., OH*) or a rapid pressure rise.

Jet-Stirred Reactor Experimental Protocol

  • Reactant Delivery: Gaseous reactants (this compound, oxidizer, and diluent) are supplied from gas cylinders and their flow rates are precisely controlled by mass flow controllers. Liquid ECH is typically vaporized before being mixed with other gases.

  • Reaction: The reactant mixture is introduced into the reactor through nozzles, creating vigorous mixing to ensure spatial homogeneity of temperature and composition. The reactor is housed in an oven to maintain a constant, well-defined temperature.

  • Sampling: A portion of the reacting gas mixture is continuously extracted from the reactor through a sonic probe for analysis.

  • Species Analysis: The sampled gas is analyzed using techniques such as gas chromatography (GC) for stable species and photoionization mass spectrometry (PIMS) for reactive intermediates. The mole fractions of various species are quantified.

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for shock tube and jet-stirred reactor studies of this compound kinetics.

ShockTubeWorkflow cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_analysis Data Analysis ECH This compound MixingTank Mixing Tank ECH->MixingTank Oxidizer Oxidizer (e.g., Air) Oxidizer->MixingTank Diluent Diluent (e.g., Ar) Diluent->MixingTank ShockTube Shock Tube MixingTank->ShockTube Diaphragm Diaphragm Rupture ShockTube->Diaphragm ShockWave Shock Wave Propagation Diaphragm->ShockWave DataAcq Data Acquisition (Pressure, Emission) ShockWave->DataAcq ShockVelocity Shock Velocity Calculation DataAcq->ShockVelocity IDT Ignition Delay Time DataAcq->IDT

Caption: Workflow for a typical shock tube experiment.

JSRWorkflow cluster_reactants Reactant Delivery cluster_reaction Reaction cluster_analysis_jsr Analysis ECH_source ECH Source MFCs Mass Flow Controllers ECH_source->MFCs Oxidizer_source Oxidizer Source Oxidizer_source->MFCs Diluent_source Diluent Source Diluent_source->MFCs JSR Jet-Stirred Reactor MFCs->JSR Oven Oven Sampling Sampling Probe JSR->Sampling Analysis GC / PIMS Analysis Sampling->Analysis MoleFractions Species Mole Fractions Analysis->MoleFractions

Caption: Workflow for a jet-stirred reactor experiment.

Conclusion

The accurate determination of this compound kinetic data is fundamentally dependent on the chosen experimental technique and a thorough understanding of the associated uncertainties. Both shock tubes and jet-stirred reactors provide invaluable data for the development and validation of kinetic models, but they probe different regimes of temperature and reaction time. A comprehensive error analysis, accounting for uncertainties in temperature, pressure, and species concentrations, is essential for the robust validation of these models. By carefully considering the sources of error inherent in each experimental setup, researchers can improve the fidelity of their kinetic models and enhance their predictive capabilities for complex combustion systems.

References

Safety Operating Guide

Proper Disposal of Ethylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of ethylcyclohexane is a critical aspect of laboratory safety and environmental responsibility. As a flammable liquid and aspiration hazard, this compound requires careful handling and adherence to established protocols to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the proper management of this compound waste.

Immediate Safety and Hazard Information

This compound presents several hazards that necessitate stringent safety measures. It is classified as a highly flammable liquid and vapor and may be fatal if swallowed and enters the airways.[1][2] Exposure can also cause skin, eye, and respiratory system irritation.[3][4]

Hazard ClassificationGHS PictogramsPrecautionary Statements
Flammable Liquid (Category 2)GHS02 (Flame)Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] Keep container tightly closed.[2][3] Ground/bond container and receiving equipment.[5]
Aspiration Hazard (Category 1)GHS08 (Health Hazard)IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1][2] Do NOT induce vomiting.[1][2][3]
Skin/Eye/Respiratory IrritantGHS07 (Exclamation Mark)Avoid breathing vapors.[5] Wear protective gloves, eye protection, and face protection.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management from "cradle-to-grave".[6][7][8]

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous waste.[9]

  • Do not mix this compound waste with non-hazardous waste, as this will render the entire volume hazardous.[9]

  • Keep this compound waste separate from other incompatible chemical wastes to prevent dangerous reactions.[10][11] Specifically, segregate it from strong oxidizers.[4]

2. Container Management:

  • Use a chemically compatible container for waste collection, preferably the original container.[9][10][11] The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[9][11]

  • Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic").[12]

3. Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be at or near the point of generation and under the control of laboratory personnel.[11]

  • The storage area should be well-ventilated.[3]

  • Keep the waste container closed at all times, except when adding waste.[13]

  • Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.[10][11]

4. Arranging for Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[11] Evaporation of the chemical as a disposal method is also prohibited.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][13][14]

  • Provide the waste contractor with a complete and accurate description of the waste, including its composition and hazards.

5. Spill and Emergency Procedures:

  • In case of a spill, immediately eliminate all sources of ignition.[3][4]

  • Ventilate the area.[3]

  • Use a spark-proof tool and non-combustible absorbent material (e.g., sand, earth) to contain and clean up the spill.[3]

  • Collect the contaminated absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.[9]

  • For personal exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1][3]

Disposal Workflow Diagram

The following diagram illustrates the key steps and decision points in the proper disposal of this compound waste from a laboratory setting.

EthylcyclohexaneDisposal cluster_generation Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Disposal Process start This compound Waste Generated collect Collect in a Labeled, Compatible Container start->collect store Store in Designated Satellite Accumulation Area collect->store check_container Container Full? store->check_container check_container->store No request_pickup Request Pickup from EHS or Licensed Contractor check_container->request_pickup Yes transport Transported by Authorized Personnel request_pickup->transport final_disposal Final Disposal at a Permitted Facility (e.g., Incineration) transport->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.